N-Methyl iodofluoroacetamide
Description
BenchChem offers high-quality N-Methyl iodofluoroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl iodofluoroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-2-iodo-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FINO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCJMPNDFGALAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382059 | |
| Record name | 2-fluoro-2-iodo-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883499-47-6 | |
| Record name | 2-fluoro-2-iodo-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of N-Methyl-2-fluoro-2-iodoacetamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted chemical properties, potential synthetic routes, and anticipated reactivity of N-Methyl-2-fluoro-2-iodoacetamide. As a novel or sparsely documented compound, this guide synthesizes information from structurally related analogs to offer a robust theoretical framework for researchers and professionals in drug development and chemical synthesis. The unique combination of fluorine and iodine on the α-carbon of an N-methylamide moiety suggests significant potential for this molecule as a versatile chemical probe and a building block in medicinal chemistry.
Introduction and Molecular Architecture
N-Methyl-2-fluoro-2-iodoacetamide is a halogenated amide with the chemical formula C₃H₅FINO. The presence of both a fluorine and an iodine atom on the carbon adjacent to the carbonyl group creates a chiral center and imparts unique electronic properties that are anticipated to influence its reactivity and biological interactions significantly.
Systematic IUPAC Name: N-methyl-2-fluoro-2-iodoacetamide
Predicted Molecular Structure:
Caption: Predicted 2D structure of N-Methyl-2-fluoro-2-iodoacetamide.
Predicted Physicochemical Properties
The physical and chemical properties of N-Methyl-2-fluoro-2-iodoacetamide are not experimentally documented in publicly available literature. However, by examining its close analogs, N-Methyl-2,2,2-trifluoroacetamide and 2-iodo-N-methylacetamide, we can extrapolate a set of predicted properties.
| Property | Predicted Value for N-Methyl-2-fluoro-2-iodoacetamide | N-Methyl-2,2,2-trifluoroacetamide[1][2] | 2-iodo-N-methylacetamide |
| Molecular Weight | 216.98 g/mol | 127.07 g/mol | 198.99 g/mol |
| Appearance | Predicted to be a white to off-white solid | White crystalline powder | Not specified |
| Melting Point | 60-80 °C (estimated) | 49-51 °C | Not specified |
| Boiling Point | > 160 °C (with potential decomposition) | 156-157 °C | Not specified |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) and moderately soluble in less polar solvents (e.g., Dichloromethane, Ethyl Acetate). Likely sparingly soluble in water. | Soluble in THF and Acetone | Not specified |
Proposed Synthetic Pathways
The synthesis of N-Methyl-2-fluoro-2-iodoacetamide likely requires a multi-step approach, leveraging modern fluorination and iodination techniques. A plausible synthetic strategy would involve the initial preparation of a fluorinated precursor followed by iodination.
Synthesis of N-Methyl-2-fluoroacetamide (Precursor)
The synthesis of the fluorinated precursor can be envisioned starting from N-methylacetamide.
Caption: Proposed synthesis of the N-Methyl-2-fluoroacetamide precursor.
Experimental Protocol (Proposed):
-
Enolate Formation: Dissolve N-methylacetamide in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a solution of Lithium diisopropylamide (LDA) in THF to the reaction mixture to generate the corresponding enolate.
-
Fluorination: Add a solution of an electrophilic fluorine source, such as Selectfluor®, to the enolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Iodination of N-Methyl-2-fluoroacetamide
The final step involves the iodination of the α-carbon. This can be achieved by generating an enolate from N-Methyl-2-fluoroacetamide followed by trapping with an electrophilic iodine source.
Caption: Proposed final iodination step to yield the target compound.
Experimental Protocol (Proposed):
-
Enolate Formation: Dissolve the purified N-Methyl-2-fluoroacetamide in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of LDA in THF to the reaction mixture.
-
Iodination: Add a solution of iodine (I₂) in THF to the enolate solution.
-
Monitor the reaction by TLC. Upon completion, allow the mixture to warm to room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The final product, N-Methyl-2-fluoro-2-iodoacetamide, can be purified by column chromatography.
Anticipated Reactivity and Mechanistic Insights
The reactivity of N-Methyl-2-fluoro-2-iodoacetamide is expected to be dominated by the two halogen substituents on the α-carbon.
-
Nucleophilic Substitution: The iodine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This could be a valuable feature for covalent modification of biological macromolecules, such as proteins, by reacting with nucleophilic residues like cysteine. The presence of the electron-withdrawing fluorine atom would likely enhance the electrophilicity of the α-carbon, potentially increasing its reactivity towards nucleophiles. Iodoacetamide and its derivatives are known to react with the N-terminal amino groups and other protic functional groups in peptides.[3][4]
-
Radical Reactions: The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators or light, suggesting potential utility in radical-mediated C-C bond-forming reactions.
-
Organometallic Chemistry: α-halo-α,α-difluoromethyl ketones, which are structurally similar, have been shown to participate in copper-promoted reactions to form new carbon-carbon bonds.[5] This suggests that N-Methyl-2-fluoro-2-iodoacetamide could be a valuable precursor in organometallic cross-coupling reactions.
Caption: Predicted reactivity pathways for N-Methyl-2-fluoro-2-iodoacetamide.
Potential Applications in Research and Development
The unique structural features of N-Methyl-2-fluoro-2-iodoacetamide suggest several promising applications:
-
Chemical Biology and Drug Discovery: As a potential covalent modifier of proteins, it could be used to develop novel enzyme inhibitors or probes to study protein function. The iodoacetamide moiety is a known reactive group for cysteine residues.[6][7] The introduction of fluorine can alter the pharmacokinetic properties of a molecule, potentially improving metabolic stability and cell permeability.[8]
-
Synthetic Chemistry: The compound can serve as a versatile building block for the synthesis of more complex fluorinated molecules. Its ability to participate in nucleophilic substitution, radical reactions, and organometallic coupling reactions makes it a valuable synthetic intermediate.
-
¹⁹F NMR Spectroscopy: The presence of a fluorine atom allows for the use of ¹⁹F NMR spectroscopy to study its interactions with biological targets or to monitor its conversion in chemical reactions, offering a sensitive and background-free analytical window.
Safety and Handling
While specific toxicity data for N-Methyl-2-fluoro-2-iodoacetamide is unavailable, its structural analogs provide important safety considerations. Iodoacetamide is a known alkylating agent and is toxic. Fluoroacetamide is also highly toxic.[9] Therefore, N-Methyl-2-fluoro-2-iodoacetamide should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
N-Methyl-2-fluoro-2-iodoacetamide represents an intriguing, albeit currently under-documented, chemical entity with significant potential in both synthetic and medicinal chemistry. This guide provides a foundational understanding of its predicted properties, plausible synthetic strategies, and expected reactivity based on the established chemistry of its structural analogs. It is our hope that this theoretical framework will inspire and facilitate future experimental investigation into this promising molecule, unlocking its full potential for scientific and therapeutic advancement.
References
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Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]
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CBSE Academic. (n.d.). Chemistry (Class XII). Retrieved from [Link]
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- Couty, F., & Evano, G. (2009). α-Halogenoacetamides: versatile and efficient tools for the synthesis of complex aza-heterocycles. Organic & Biomolecular Chemistry, 7(1), 34–45.
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PubChem. (n.d.). 2-iodo-N-methylacetamide. Retrieved from [Link]
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ResearchGate. (2003). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. Retrieved from [Link]
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Cardiff University. (n.d.). Synthesis and Reactivity of Aryl Iodo Difluorides. Retrieved from [Link]
- Yang, Z., & Attygalle, A. B. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of Mass Spectrometry, 42(2), 233–243.
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Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]
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PubMed. (2001). Synthesis and biological activity of new iodoacetamide derivatives on mutants of squalene-hopene cyclase. Retrieved from [Link]
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Wikipedia. (n.d.). Fluoroacetamide. Retrieved from [Link]
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MDPI. (2019). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved from [Link]
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ACS Publications. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Retrieved from [Link]
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ResearchGate. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Retrieved from [Link]
- Google Patents. (n.d.). US4663471A - Method for the preparation of N-methyl-N-trimethylsilyl trifluoroacetamide.
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NIST WebBook. (n.d.). Acetamide, 2,2,2-trifluoro-N-methyl-. Retrieved from [Link]
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bioRxiv. (2020). Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Iodoketone synthesis by iodination. Retrieved from [Link]
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UBPBio. (2020). MATERIAL SAFETY DATA SHEET 2-Iodoacetamide. Retrieved from [Link]
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ChemRxiv. (2021). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. Retrieved from [Link]
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PubMed. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Retrieved from [Link]
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N-Methyl iodofluoroacetamide synthesis pathway
An In-depth Technical Guide to a Proposed Synthesis Pathway for N-Methyl iodofluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl iodofluoroacetamide is a halogenated amide of interest due to the unique combination of substituents on the α-carbon. The presence of both fluorine and iodine atoms can impart specific steric and electronic properties, making it a potentially valuable building block in medicinal chemistry and materials science. Fluorinated organic compounds are of significant interest in the pharmaceutical and agrochemical industries[1]. The introduction of a fluorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The iodo group, being a good leaving group, can be used for further functionalization, for example, in cross-coupling reactions.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for N-Methyl iodofluoroacetamide suggests a two-step approach starting from a commercially available fluorinated precursor. The key disconnections are the C-I bond and the C-N amide bond.
Caption: Retrosynthetic analysis of N-Methyl iodofluoroacetamide.
This analysis leads to a forward synthesis beginning with the formation of the N-methyl-2-fluoroacetamide intermediate, followed by a crucial α-iodination step.
Proposed Synthesis Pathway
The proposed synthesis is divided into two main steps: the amidation of ethyl fluoroacetate to form N-methyl-2-fluoroacetamide, and the subsequent α-iodination to yield the target compound.
Step 1: Synthesis of N-Methyl-2-fluoroacetamide
The first step involves the nucleophilic acyl substitution of ethyl fluoroacetate with methylamine. This is a standard and generally high-yielding amidation reaction.
Reaction:
Causality Behind Experimental Choices:
-
Reactants: Ethyl fluoroacetate is a readily available and relatively inexpensive starting material. Methylamine is a common nucleophile for the formation of N-methyl amides. It is often used as a solution in a suitable solvent (e.g., THF, ethanol) or as a gas.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or a protic solvent like ethanol can be used. The choice of solvent will depend on the form of methylamine used (gas or solution).
-
Temperature: The reaction is typically carried out at room temperature, although gentle heating may be required to drive the reaction to completion.
-
Work-up: A simple aqueous work-up is usually sufficient to remove any unreacted methylamine and ethanol byproduct.
Experimental Protocol:
-
To a solution of ethyl fluoroacetate (1.0 eq) in a suitable solvent (e.g., THF), add a solution of methylamine (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-methyl-2-fluoroacetamide. The product can be further purified by column chromatography if necessary.
Step 2: α-Iodination of N-Methyl-2-fluoroacetamide
This is the most critical step in the proposed synthesis. It involves the deprotonation of the α-carbon of N-methyl-2-fluoroacetamide to form an enolate, which is then trapped with an electrophilic iodine source. The presence of the fluorine atom increases the acidity of the α-proton, facilitating deprotonation.
Reaction:
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon without competing in nucleophilic attack at the carbonyl group. Lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are suitable choices.
-
Iodine Source: An electrophilic iodine source is needed to react with the enolate. Molecular iodine (I₂) or N-iodosuccinimide (NIS) are common choices. NIS is often preferred as it can lead to cleaner reactions.
-
Solvent: Anhydrous polar aprotic solvents like THF are ideal for this type of reaction, as they are compatible with strong bases and can solvate the intermediate enolate.
-
Temperature: The reaction should be carried out at low temperatures (e.g., -78 °C) to control the reactivity of the strong base and minimize side reactions.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve N-methyl-2-fluoroacetamide (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA or NaHMDS (1.1 eq) to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
In a separate flask, dissolve the iodine source (I₂ or NIS, 1.2 eq) in anhydrous THF.
-
Add the solution of the iodine source dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 2-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Methyl iodofluoroacetamide.
Experimental Workflow Diagram:
Caption: Experimental workflow for the proposed synthesis of N-Methyl iodofluoroacetamide.
Purification and Characterization
The final product, N-Methyl iodofluoroacetamide, would be expected to be a solid or a high-boiling oil.
-
Purification: Column chromatography on silica gel is the recommended method for purification. A gradient of ethyl acetate in hexanes would likely be a suitable eluent system.
-
Characterization: The structure of the purified product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show a characteristic signal for the N-methyl group and a doublet for the α-proton, coupled to the fluorine atom.
-
¹³C NMR will show signals for the carbonyl carbon, the α-carbon (split by fluorine), and the N-methyl carbon.
-
¹⁹F NMR will show a signal for the fluorine atom, likely a doublet due to coupling with the α-proton.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.
-
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Reagents |
| N-Methyl-2-fluoroacetamide | C₃H₆FNO | 91.09 | Ethyl fluoroacetate, Methylamine |
| N-Methyl iodofluoroacetamide | C₃H₅FINO | 216.98 | N-Methyl-2-fluoroacetamide, LDA/NaHMDS, I₂/NIS |
Safety Considerations
-
Ethyl fluoroacetate: Is a flammable liquid and an irritant. Handle in a well-ventilated fume hood.
-
Methylamine: Is a flammable and corrosive gas or solution. It is toxic if inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Strong Bases (LDA, NaHMDS): Are pyrophoric and react violently with water. They should be handled under an inert atmosphere using proper syringe techniques.
-
Iodine and N-iodosuccinimide: Are harmful if swallowed and can cause skin and eye irritation.
-
All reactions should be performed in a well-ventilated fume hood, and appropriate PPE should be worn at all times.
Conclusion
This technical guide outlines a plausible and scientifically grounded two-step synthesis for N-Methyl iodofluoroacetamide. The proposed pathway leverages standard and well-understood organic reactions, providing a clear roadmap for researchers aiming to synthesize this and similar α-halo-α-fluoro amide compounds. The key to the synthesis is the controlled α-iodination of an N-methyl-2-fluoroacetamide intermediate, which should be achievable under carefully controlled conditions using a strong, non-nucleophilic base and an electrophilic iodine source. The successful synthesis of N-Methyl iodofluoroacetamide would provide a valuable and versatile building block for further chemical exploration.
References
- α-Halogenoacetamides: versatile and efficient tools for the synthesis of complex aza-heterocycles.Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01335a]
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- Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018274/]
- Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9399581/]
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N-Methyl Iodofluoroacetamide: A Technical Guide for Researchers
CAS Number: 883499-47-6
Abstract
This technical guide provides a comprehensive overview of N-Methyl iodofluoroacetamide, a halogenated amide of interest to researchers, scientists, and drug development professionals. While publicly available information on this specific compound is limited, this document synthesizes the known data, including its chemical identity and predicted physicochemical properties. Drawing upon established principles of organic chemistry and the well-documented reactivity of related iodoacetamide and fluoroacetamide analogs, this guide offers insights into its potential synthesis, reactivity, and applications as a chemical probe in proteomics and a building block in medicinal chemistry. The inherent reactivity of the iodo- and fluoro- moieties on the acetyl group, combined with the N-methyl amide, suggests a profile as a specific alkylating agent with potential for covalent modification of biological targets. This guide aims to serve as a foundational resource to stimulate further investigation into the properties and utility of N-Methyl iodofluoroacetamide.
Introduction
N-Methyl iodofluoroacetamide is a unique halogenated amide featuring both iodine and fluorine atoms on the alpha-carbon of an N-methylated acetamide backbone. This combination of functionalities suggests a distinct reactivity profile, positioning it as a potentially valuable tool in chemical biology and drug discovery. The presence of an iodo leaving group makes it a candidate for nucleophilic substitution reactions, particularly with soft nucleophiles like the thiol group of cysteine residues in proteins. The fluorine atom can modulate the electrophilicity of the adjacent carbon and influence the compound's metabolic stability and binding interactions. The N-methyl group can impact solubility, membrane permeability, and resistance to enzymatic degradation.[1]
This guide provides a structured overview of the current knowledge on N-Methyl iodofluoroacetamide and extrapolates its potential applications based on the known chemistry of its constituent functional groups.
Physicochemical Properties
The fundamental physicochemical properties of N-Methyl iodofluoroacetamide are summarized in the table below. It is important to note that some of these properties are predicted and await experimental verification.
| Property | Value | Source |
| CAS Number | 883499-47-6 | [2] |
| Molecular Formula | C3H5FINO | Amadis Chemical[3] |
| Molecular Weight | 216.98 g/mol | Amadis Chemical[3] |
| Predicted Boiling Point | 285.5 ± 30.0 °C | ChemicalBook[4] |
| Predicted Density | 1.997 ± 0.06 g/cm³ | ChemicalBook[4] |
| Predicted pKa | 12.80 ± 0.46 | ChemicalBook[4] |
Synthesis and Characterization
Postulated Synthetic Pathway
Step 1: N-Methylation of Fluoroacetamide. Fluoroacetamide can be N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.[5]
Step 2: Halogen Exchange. The resulting N-Methyl fluoroacetamide could then undergo a halogen exchange reaction to introduce the iodine atom. This might be achieved using a source of iodide, such as sodium iodide, in a suitable solvent.
A visual representation of this proposed synthetic workflow is provided below.
Caption: A postulated two-step synthesis of N-Methyl iodofluoroacetamide.
Recommended Analytical Techniques
For the characterization and purity assessment of N-Methyl iodofluoroacetamide, a combination of standard analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be crucial for confirming the molecular structure and the successful incorporation of both the methyl group and the iodine and fluorine atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the synthesized compound and for purification.
Reactivity and Mechanism of Action
The primary mode of action of N-Methyl iodofluoroacetamide is expected to be as an alkylating agent, similar to iodoacetamide.[6] The key reaction is the nucleophilic substitution at the α-carbon, where the iodide ion serves as a good leaving group.
Cysteine Alkylation
The thiol group of cysteine residues in proteins is a prime target for alkylation by iodoacetamide and its derivatives.[3][7][8] The reaction proceeds via an SN2 mechanism, forming a stable thioether bond. This covalent modification is often used in proteomics to block free cysteine residues, preventing the formation of disulfide bonds and allowing for accurate protein sequencing and identification.[6]
The proposed reaction of N-Methyl iodofluoroacetamide with a cysteine residue is depicted below:
Caption: Proposed SN2 reaction of N-Methyl iodofluoroacetamide with a cysteine thiol.
The presence of the fluorine atom is expected to influence the reactivity of the α-carbon. While fluorine is highly electronegative, its effect on the rate of SN2 reactions can be complex and is not straightforward to predict without experimental data.
Potential Applications in Drug Development and Research
Based on its structure and predicted reactivity, N-Methyl iodofluoroacetamide holds promise in several areas of research and drug development.
Chemical Probe for Proteomics
Similar to other iodoacetamide derivatives, N-Methyl iodofluoroacetamide could be employed as a chemical probe in proteomics for:
-
Cysteine-reactivity profiling: To identify and quantify reactive cysteine residues across the proteome.[9]
-
Activity-based protein profiling (ABPP): To target and label the active sites of enzymes that contain a reactive cysteine.[3]
-
Mass spectrometry-based applications: The unique mass of the iodo- and fluoro-containing tag could aid in the identification of modified peptides.[10][11][12][13]
Covalent Inhibitor Development
The ability to covalently modify cysteine residues makes N-Methyl iodofluoroacetamide a potential starting point for the design of covalent inhibitors. Covalent drugs have seen a resurgence in recent years due to their potential for increased potency, prolonged duration of action, and ability to target shallow binding pockets.
The logical workflow for utilizing N-Methyl iodofluoroacetamide in covalent inhibitor design is illustrated below:
Caption: Workflow for developing covalent inhibitors using N-Methyl iodofluoroacetamide.
Medicinal Chemistry Building Block
The unique combination of functional groups in N-Methyl iodofluoroacetamide makes it an interesting building block for the synthesis of more complex molecules in medicinal chemistry. The reactivity of the iodo-group allows for its displacement by various nucleophiles, enabling the introduction of diverse functionalities.
Safety and Handling
Specific safety data for N-Methyl iodofluoroacetamide is not available. However, based on the known hazards of related compounds such as iodoacetamide and fluoroacetamide, it should be handled with extreme caution.[14]
-
Toxicity: Fluoroacetamide is a highly toxic metabolic poison.[14][15][16] Iodoacetamide is also toxic and a potent alkylating agent.
-
Handling: This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. Avoid inhalation, ingestion, and skin contact.
Conclusion and Future Directions
N-Methyl iodofluoroacetamide is a compound with significant potential in chemical biology and drug discovery. While experimental data on its synthesis, reactivity, and applications are currently lacking in the public domain, this guide provides a theoretical framework based on the known chemistry of its functional groups. Future research should focus on:
-
Developing and publishing a robust synthetic protocol.
-
Experimentally characterizing its physicochemical properties and reactivity.
-
Evaluating its efficacy as a chemical probe in proteomics.
-
Exploring its potential as a scaffold for the development of novel covalent therapeutics.
The insights provided in this guide are intended to catalyze further investigation into this promising molecule, unlocking its full potential for advancing scientific research and drug development.
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A Technical Guide to the Solubility of N-Methyl Iodofluoroacetamide in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-Methyl iodofluoroacetamide (MFA), a halogenated N-substituted amide of interest in pharmaceutical and agrochemical research. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application. This document outlines the theoretical principles governing solubility, presents a qualitative solubility profile based on analogous structures, and provides a detailed, field-proven experimental protocol for the quantitative determination of MFA's solubility. Furthermore, it details a robust High-Performance Liquid Chromatography (HPLC) method for accurate quantification. This guide is intended for researchers, chemists, and formulation scientists in the drug development and chemical industries, offering both foundational knowledge and practical, actionable methodologies.
Introduction to N-Methyl Iodofluoroacetamide (MFA)
N-Methyl iodofluoroacetamide is a small, halogenated organic compound featuring an amide functional group. Its structure, which includes a polar amide bond, a methyl group on the nitrogen, and both iodine and fluorine atoms, results in a unique combination of polarity, hydrogen bonding capability, and molecular weight.
The presence of the carbonyl (C=O) and the N-H group allows MFA to act as both a hydrogen bond acceptor and donor, respectively.[3][4] However, as an N-substituted amide, its ability to form extensive hydrogen bond networks is somewhat reduced compared to primary amides.[5] This structural characteristic is a key determinant of its solubility profile. The inclusion of iodine and fluorine introduces significant electronegativity and increases the molecular weight, further influencing its interactions with solvent molecules. Understanding these properties is crucial for predicting and manipulating its behavior in various solvent systems, a key factor in optimizing pharmacokinetic properties for potential therapeutic agents.[5]
Theoretical Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like."[6][7] This means that substances with similar intermolecular forces are more likely to be soluble in one another. Several key factors dictate the solubility of MFA in organic solvents:
-
Polarity: The polarity of both the solute (MFA) and the solvent is the most significant factor. Polar solvents will more readily dissolve polar solutes, while non-polar solvents are better for non-polar solutes.[8] MFA possesses a moderate degree of polarity due to its amide group and halogen atoms.
-
Hydrogen Bonding: Amides can participate in hydrogen bonding.[4] Solvents that are also capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are likely to be effective at solvating MFA.
-
Temperature: For most solid solutes, solubility increases with temperature.[9][10] This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces within the solvent.[9]
-
Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[6][9]
By analyzing these factors, we can make educated predictions about which organic solvents will be most effective for dissolving N-Methyl iodofluoroacetamide.
Predicted Solubility Profile of N-Methyl Iodofluoroacetamide
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | Capable of hydrogen bonding with the amide group. |
| Aprotic Polar | Acetone, Acetonitrile (ACN) | Moderate to High | The polar nature of the solvent can interact with the polar amide bond.[11] |
| Dimethylformamide (DMF) | High | A powerful polar aprotic solvent known for dissolving a wide range of amides. | |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent, very effective for dissolving amides. | |
| Halogenated | Dichloromethane (DCM) | Moderate | Similar polarity and potential for dipole-dipole interactions. |
| Chloroform | Moderate | Similar to DCM. | |
| Ethers | Diethyl Ether | Low to Moderate | Less polar than ketones and alcohols. |
| Tetrahydrofuran (THF) | Moderate | More polar than diethyl ether.[11] | |
| Non-Polar | Hexane, Toluene | Very Low / Insoluble | Significant mismatch in polarity ("like dissolves like" principle).[6][7] |
Experimental Determination of Solubility: A Methodological Guide
To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The most common and reliable method is the Equilibrium Shake-Flask Method , which is consistent with guidelines from organizations like the OECD for determining solubility.[12][13][14][15][16]
Rationale for the Shake-Flask Method
This method involves creating a saturated solution of the solute in the chosen solvent and allowing it to reach thermodynamic equilibrium. By measuring the concentration of the solute in the supernatant, the solubility at that specific temperature is determined. This approach is considered the gold standard because it ensures that the measured concentration represents the true equilibrium solubility, avoiding issues like the formation of metastable supersaturated solutions.
Experimental Workflow Diagram
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Experimental Protocol
-
Preparation:
-
Add an excess amount of solid N-Methyl iodofluoroacetamide to a series of glass vials, one for each organic solvent to be tested. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
-
Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each respective vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter (PTFE is recommended for broad solvent compatibility) and dispense the filtrate into a clean HPLC vial. This step is critical to prevent undissolved microparticles from entering the analytical instrument.
-
-
Quantification:
-
Prepare a series of dilutions of the filtrate with a suitable solvent (typically the mobile phase used in the HPLC analysis).
-
Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described in the following section.
-
Calculate the original concentration in the supernatant based on the dilution factor and the calibration curve. This concentration represents the solubility of MFA in that solvent at the specified temperature.
-
Analytical Technique for Quantification: HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for quantifying compounds in solution.[17][18] A Reverse-Phase HPLC (RP-HPLC) method with UV detection is suitable for N-Methyl iodofluoroacetamide.
Principles of HPLC Quantification
RP-HPLC separates compounds based on their hydrophobicity.[18] A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus take longer to elute from the column. The concentration of the analyte is determined by comparing the area of its chromatographic peak to a calibration curve generated from standards of known concentration.
HPLC Method Parameters
The following is a starting point for developing a robust HPLC method for MFA quantification. Optimization will be necessary.[19]
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard, versatile column for reverse-phase separations. |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water | A common mobile phase for small organic molecules.[20] The ratio should be adjusted to achieve a good retention time (typically 2-5 minutes). |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sensitivity. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | UV-Vis Detector | The amide chromophore should have UV absorbance. An initial scan from 200-400 nm should be performed to find the wavelength of maximum absorbance (λmax). |
Method Validation (Trustworthiness)
To ensure the reliability of the solubility data, the analytical method must be validated. This involves:
-
Calibration Curve & Linearity: Prepare a series of at least five standard solutions of MFA of known concentrations. Plot the peak area versus concentration. The relationship should be linear, with a correlation coefficient (R²) > 0.99.
-
Accuracy & Precision: Analyze samples of a known concentration multiple times. Accuracy (closeness to the true value) and precision (reproducibility of the measurement) should be within acceptable limits (e.g., ±15%).
Factors Influencing Solubility: A Conceptual Diagram
The interplay between the solute, solvent, and external conditions determines the final solubility.
Caption: Key factors that govern the solubility of a solute.
Conclusion
The solubility of N-Methyl iodofluoroacetamide is a critical parameter that dictates its utility in various scientific and industrial applications. While a definitive quantitative profile requires empirical determination, a strong predictive understanding can be achieved by applying the fundamental principles of "like dissolves like," considering polarity, and hydrogen bonding potential. The shake-flask method provides a robust and reliable means for experimental determination, and its accuracy is underpinned by a well-validated HPLC quantification method. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently assess and utilize the solubility properties of N-Methyl iodofluoroacetamide.
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Fiveable. (n.d.). N-substituted amides Definition - Organic Chemistry II Key Term. Retrieved from [Link]
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Scymaris. (n.d.). Water Solubility | OECD 105. Retrieved from [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
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Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]
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World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
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PharmaCores. (2025, May 27). HPLC analytical Method development: an overview. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of N-Methyl Iodofluoroacetamide
Introduction
N-Methyl iodofluoroacetamide (M.W.: 216.98 g/mol , Formula: C₃H₅FINO) is a halogenated amide of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the simultaneous presence of iodine and fluorine.[1][2][3] These halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its structural and electronic properties is paramount for its effective application. This guide provides a comprehensive overview of the expected spectroscopic signature of N-Methyl iodofluoroacetamide, offering predictive data and detailed methodologies for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The insights herein are tailored for researchers, scientists, and drug development professionals, aiming to bridge theoretical principles with practical applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For N-Methyl iodofluoroacetamide, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its chemical environment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two main signals corresponding to the N-methyl protons and the single proton on the α-carbon.
-
N-Methyl Group (N-CH₃): This signal is anticipated to appear as a doublet due to coupling with the adjacent N-H proton. Its chemical shift will be influenced by the electron-withdrawing nature of the amide carbonyl group, typically placing it in the range of 2.7 - 3.0 ppm .[4][5]
-
α-Proton (CHFI): This proton is flanked by three highly electronegative atoms (F, I, and the carbonyl group), leading to significant deshielding. This will shift its resonance substantially downfield. Furthermore, this proton will be split into a doublet by the adjacent fluorine atom, with a characteristic large coupling constant (²JH-F). The expected chemical shift is in the range of 5.5 - 6.5 ppm .
-
Amide Proton (N-H): The amide proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It is expected to appear in the range of 5.0 - 9.0 ppm .[4]
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N-CH₃ | 2.7 - 3.0 | Doublet (d) | ~5 Hz (³JH-H) |
| CHFI | 5.5 - 6.5 | Doublet (d) | ~45-55 Hz (²JH-F) |
| N-H | 5.0 - 9.0 | Broad Singlet (br s) or Triplet (t) |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon (C=O): Amide carbonyl carbons are typically found in the downfield region of the spectrum, and the presence of electronegative halogens on the adjacent carbon will further deshield it. The expected chemical shift is between 160 - 170 ppm .[6][7]
-
α-Carbon (CHFI): This carbon is directly attached to both fluorine and iodine. The fluorine atom will cause a large one-bond C-F coupling (¹JC-F), splitting the signal into a doublet. Its chemical shift will be significantly influenced by the halogens, likely appearing in the range of 70 - 85 ppm .[6][8]
-
N-Methyl Carbon (N-CH₃): This carbon will appear in the aliphatic region, with an expected chemical shift of 25 - 30 ppm .[9]
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted Coupling Constant (J, Hz) |
| C=O | 160 - 170 | Singlet (s) | |
| CHFI | 70 - 85 | Doublet (d) | ~180-250 Hz (¹JC-F) |
| N-CH₃ | 25 - 30 | Singlet (s) |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent tool for confirming the presence and understanding the context of the fluorine atom.[10][11]
-
The spectrum will show a single resonance for the fluorine atom.
-
This signal will be split into a doublet by the adjacent α-proton (²JF-H), with a coupling constant mirroring that seen in the ¹H NMR.
-
The chemical shift is expected in the range of -180 to -220 ppm (relative to CFCl₃), which is typical for fluorine atoms attached to an sp³ carbon bearing other electron-withdrawing groups.[12][13]
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -F | -180 to -220 | Doublet (d) | ~45-55 Hz (²JF-H) |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of N-Methyl iodofluoroacetamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize spectral width, number of scans, and relaxation delay for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum.
-
Ensure the spectral width is adequate to cover the expected chemical shift range.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of N-Methyl iodofluoroacetamide will be dominated by absorptions from the amide group and the carbon-halogen bonds.
-
N-H Stretch: A moderate to strong absorption band is expected in the range of 3300 - 3500 cm⁻¹ .[14]
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear in the region of 2850 - 3000 cm⁻¹ .
-
Amide I Band (C=O Stretch): This is typically a very strong and sharp absorption. For secondary amides, it is found around 1630 - 1680 cm⁻¹ .[15][16]
-
Amide II Band (N-H Bend and C-N Stretch): This band is expected to be strong and appear between 1510 - 1570 cm⁻¹ .[14][17]
-
C-F Stretch: A strong absorption band characteristic of the C-F bond is expected in the range of 1000 - 1100 cm⁻¹ .
-
C-I Stretch: The C-I stretching vibration will appear at a lower frequency, typically in the range of 500 - 600 cm⁻¹ .
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Amide | 3300 - 3500 | Medium-Strong |
| C-H Stretch | Aliphatic | 2850 - 3000 | Medium |
| Amide I (C=O Stretch) | Amide | 1630 - 1680 | Strong |
| Amide II (N-H Bend) | Amide | 1510 - 1570 | Strong |
| C-F Stretch | Fluoroalkane | 1000 - 1100 | Strong |
| C-I Stretch | Iodoalkane | 500 - 600 | Medium |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid Phase (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal overlapping absorptions in the regions of interest.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or the solvent.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 217 , corresponding to the nominal mass of C₃H₅FINO. Due to the presence of one nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule.[18]
-
Isotopic Peaks: Iodine is monoisotopic (¹²⁷I), and the natural abundances of ¹³C, ¹⁵N, and ¹⁸O are low. Therefore, a significant M+1 peak will be present, but an M+2 peak characteristic of chlorine or bromine will be absent.[19][20][21]
Predicted Fragmentation Pattern
Electron Ionization (EI) is a high-energy technique that will likely cause extensive fragmentation.[22]
-
α-Cleavage: The most common fragmentation pathway for amides is cleavage of the bond alpha to the carbonyl group.[23][24][25]
-
Loss of an iodine radical (•I, 127 amu) would lead to a fragment at m/z 90 .
-
Cleavage of the C-C bond would result in the formation of the [CH₃NHCO]⁺ fragment at m/z 58 and the [CHFI]⁺ fragment.
-
-
Cleavage at the Amide Bond: Scission of the C-N bond is also a common pathway.[23][24]
-
This would lead to the formation of the acylium ion [FICHCO]⁺ at m/z 173 .
-
The other fragment would be [CH₃NH]⁺ at m/z 30 .
-
Caption: Predicted EI-MS Fragmentation Pathways.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) interface.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to enhance the observation of the molecular ion.[22]
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
The spectroscopic characterization of N-Methyl iodofluoroacetamide is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework of predicted data based on fundamental principles and data from analogous structures. The outlined protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. For researchers in drug discovery and development, a comprehensive understanding of these spectroscopic signatures is not merely an analytical exercise but a critical step in validating molecular identity, assessing purity, and ultimately, unlocking the therapeutic potential of this unique chemical entity.
References
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A Theoretical and Computational Investigation of N-Methyl Iodofluoroacetamide: A Guide for Drug Development and Mechanistic Toxicology
Introduction: The Emergence of Complex Haloacetamides in a New Era of Chemical Biology
In the landscape of environmental science and toxicology, haloacetamides (HAcAms) have garnered significant attention as an emerging class of nitrogenous disinfection by-products (N-DBPs) found in drinking water.[1][2][3] Their formation from the reaction of disinfectants with natural organic matter raises considerable health concerns.[2][4] Beyond their environmental relevance, the unique chemical reactivity of the acetamide backbone, substituted with various halogens, presents a compelling scaffold for targeted covalent inhibitors in drug discovery. The presence of multiple, distinct halogen atoms, such as in the novel compound N-Methyl iodofluoroacetamide, offers a sophisticated tool for modulating electrophilicity and steric interactions.
This technical guide provides a comprehensive theoretical framework for the investigation of N-Methyl iodofluoroacetamide. As experimental data for this specific molecule is not yet prevalent in published literature, this document serves as a predictive guide, leveraging established computational chemistry protocols and drawing analogies from well-studied related compounds like N-methylacetamide (NMA).[5][6][7] The insights and methodologies detailed herein are designed to empower researchers, scientists, and drug development professionals to predict the molecule's structural, electronic, and spectroscopic properties, thereby accelerating its potential application and understanding its toxicological profile.
Molecular Structure and Conformational Landscape
The foundational step in understanding any molecule is to define its three-dimensional structure and conformational preferences. For N-Methyl iodofluoroacetamide, the central amide bond is expected to be planar, similar to other N-methylated amides.[6] The primary conformational flexibility will arise from the rotation around the C-N and C-C single bonds.
Predicted Conformational Isomers
Based on studies of related molecules, we can predict the existence of cis and trans conformers with respect to the orientation of the methyl groups around the amide bond. Ab initio and Density Functional Theory (DFT) studies on N-methylacetamide have consistently shown the trans conformer to be the most stable.[6] We hypothesize a similar preference for N-Methyl iodofluoroacetamide, although the steric and electronic influence of the iodine and fluorine atoms may alter the energy landscape.
Experimental Protocol: Computational Geometry Optimization and Conformational Analysis
-
Initial Structure Generation : Construct the initial 3D structures of cis and trans N-Methyl iodofluoroacetamide using molecular modeling software (e.g., Avogadro, GaussView).
-
Computational Method Selection : Employ Density Functional Theory (DFT) with a hybrid functional, such as B3LYP, which has shown good agreement with experimental data for related molecules.[7][8]
-
Basis Set Choice : Utilize a Pople-style basis set, such as 6-311++G(d,p), for lighter atoms (C, H, N, O, F). For the iodine atom, an effective core potential (ECP) basis set like LANL2DZ is recommended to account for relativistic effects.[9]
-
Geometry Optimization : Perform full geometry optimization for each conformer to locate the stationary points on the potential energy surface.
-
Frequency Analysis : Conduct vibrational frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). This analysis will also yield the predicted vibrational spectra (IR and Raman).
-
Potential Energy Surface Scan : To explore the rotational barriers, perform a relaxed potential energy surface scan by systematically rotating the dihedral angle around the C-C bond connecting the carbonyl group and the halogenated carbon.
Visualization of the Proposed Computational Workflow
Caption: Workflow for Conformational Analysis.
Spectroscopic Characterization: A Predictive Approach
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. By simulating the vibrational and magnetic resonance properties of N-Methyl iodofluoroacetamide, we can establish a baseline for future experimental characterization.
Vibrational Spectroscopy (FT-IR and FT-Raman)
The vibrational spectrum of N-Methyl iodofluoroacetamide will be dominated by characteristic amide bands, with significant shifts induced by the halogen substituents.
-
Amide I (C=O stretch) : This is one of the most intense and well-studied bands in amides. For N-methylacetamide, it appears around 1655 cm⁻¹.[5] The high electronegativity of the fluorine atom is expected to cause a blueshift (increase in frequency) of this band, while the larger, more polarizable iodine atom may have a counteracting effect.
-
Amide II and III (N-H bend and C-N stretch) : These modes are more complex, involving coupled vibrations. Their positions will be sensitive to the overall geometry and electronic structure.
-
C-F and C-I Stretches : The C-F stretching vibration is typically found in the 1000-1400 cm⁻¹ region, while the C-I stretch will appear at a much lower frequency, likely below 600 cm⁻¹.
Table 1: Predicted Vibrational Frequencies (cm⁻¹) for key modes of trans-N-Methyl Iodofluoroacetamide
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Basis of Prediction |
| N-H Stretch | 3300 - 3500 | Typical for secondary amides. |
| C-H Stretch (Methyl) | 2850 - 3000 | Based on N-methylacetamide data.[5] |
| Amide I (C=O Stretch) | 1660 - 1700 | Blueshifted from NMA due to fluorine's inductive effect.[5][7] |
| Amide II (N-H bend) | 1550 - 1600 | Standard region for secondary amides. |
| C-F Stretch | 1000 - 1400 | Characteristic region for organofluorine compounds. |
| C-I Stretch | 500 - 600 | Characteristic region for organoiodine compounds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts (using methods like GIAO) can aid in the assignment of experimental spectra.
-
¹H NMR : We expect distinct signals for the N-H proton, the N-methyl protons, and the proton on the α-carbon. The chemical shift of the α-proton will be significantly influenced by the adjacent iodine and fluorine atoms.
-
¹³C NMR : The carbonyl carbon will be a key resonance, with its chemical shift sensitive to the electronic environment. The α-carbon's resonance will be heavily deshielded by the attached halogens.
-
¹⁹F NMR : This will provide a direct probe of the fluorine environment and is highly sensitive to conformational changes.
-
¹⁵N NMR : While less common, ¹⁵N NMR can provide valuable information about the amide bond's electronic structure.
Electronic Properties and Reactivity
The combination of iodine and fluorine on the same α-carbon creates a unique electronic environment that dictates the molecule's reactivity and potential biological activity.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.
-
HOMO : Likely to be localized on the iodine atom and the amide group, indicating these are the primary sites for electrophilic attack.
-
LUMO : Expected to be centered on the α-carbon and the C-I bond, making this the most probable site for nucleophilic attack. The C-I bond is significantly weaker than the C-F bond, making iodide a good leaving group.
This electronic configuration suggests that N-Methyl iodofluoroacetamide could act as an alkylating agent, a mechanism of action for many covalent drugs and a source of toxicity for some disinfection byproducts.[10]
Molecular Electrostatic Potential (MEP)
An MEP map will visually represent the charge distribution. We predict a negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the N-H proton and the α-carbon, highlighting the sites for electrophilic and nucleophilic interactions, respectively.
Visualization of a Potential Reaction Pathway
Caption: Proposed SN2 reaction with a biological nucleophile.
Potential Applications and Toxicological Implications
Drug Development
The predicted reactivity of N-Methyl iodofluoroacetamide makes it an interesting candidate for a covalent inhibitor. Iodoacetamide and its derivatives are known to alkylate cysteine residues in proteins.[11] The addition of a fluorine atom could modulate the reactivity and cell permeability, potentially leading to more specific and potent therapeutic agents. The N-methyl group can also influence solubility and metabolic stability.
Toxicology and Environmental Science
As a complex haloacetamide, N-Methyl iodofluoroacetamide could be formed during water disinfection processes, especially in source waters with high bromide/iodide content and organic nitrogen precursors.[3][4] The potential for this molecule to act as an alkylating agent raises concerns about its cytotoxicity and genotoxicity, similar to other haloacetamides.[10] Theoretical studies, as outlined here, can provide initial toxicity assessments by calculating parameters like the LUMO energy, which correlates with electrophilicity and potential for adverse biological reactions.
Conclusion and Future Directions
This guide has laid out a comprehensive theoretical framework for the study of N-Methyl iodofluoroacetamide. By applying robust computational methods, we can predict its structural, spectroscopic, and electronic properties in the absence of extensive experimental data. These theoretical insights are critical for guiding future synthesis and characterization efforts, accelerating the evaluation of its potential in drug discovery, and providing a preliminary assessment of its toxicological risks. The methodologies described herein are not only applicable to this specific molecule but also serve as a template for the investigation of other novel, multi-substituted haloacetamides.
References
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- Farré, M. J., Reiss, R., & Weinberg, H. S. (2011). Predicting the Formation of Haloacetonitriles and Haloacetamides by Simulated Distribution System Tests. ResearchGate.
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- Plewa, M. J., Wagner, E. D., & Richardson, S. D. (2017). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. Environmental Science & Technology.
- Chu, W., Gao, N., Yin, D., & Krasner, S. W. (2009). Formation of haloacetamides during chlorination of dissolved organic nitrogen aspartic acid. Journal of Hazardous Materials.
- Ab initio studies on geometry and vibrational spectra of N-methyl formamide and N-methylacetamide. (n.d.). ResearchGate.
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- Ceruti, M., Balliano, G., Rocco, F., Lenhart, A., Schulz, G. E., Castelli, F., & Milla, P. (2005). Synthesis and biological activity of new iodoacetamide derivatives on mutants of squalene-hopene cyclase. Lipids.
- Antioxidant activity, DFT-calculation, and docking of 5-amino-N-(3-di(per)fluoroalkyl-2-iodo-n-propyl)-1,2,3-triazole-4-carboxamides. (n.d.). ResearchGate.
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A Technical Guide to the Synthesis and Characterization of N-Methyl iodofluoroacetamide: A Proposed Research Framework
Disclaimer: N-Methyl iodofluoroacetamide is a sparsely documented compound in publicly accessible scientific literature. As such, a historical account of its discovery is not feasible. This guide, therefore, serves as a forward-looking technical framework, proposing a robust synthetic route and characterization plan based on established principles of organic chemistry. It is designed for researchers, scientists, and drug development professionals interested in the synthesis of novel haloacetamides.
Abstract and Introduction
N-Methyl iodofluoroacetamide represents a unique chemical entity at the intersection of halogenated organic compounds and biologically relevant amide structures. The presence of both iodine and fluorine on the α-carbon, combined with the N-methylamide functionality, suggests potential applications as a versatile chemical probe, a building block for complex molecular synthesis, or a candidate for biological screening. Haloacetamides, as a class, are recognized as an emerging group of nitrogenous disinfection byproducts in drinking water, with some demonstrating notable cytotoxicity.[1][2][3] This underscores the importance of developing controlled synthetic methods to access specific, highly purified haloacetamides for toxicological studies and to explore their potential in medicinal chemistry.
This whitepaper outlines a comprehensive, theoretical framework for the de novo synthesis, purification, and characterization of N-Methyl iodofluoroacetamide. It provides a detailed retrosynthetic analysis, a step-by-step experimental protocol, and a complete plan for structural verification. The causality behind experimental choices is explained, ensuring that the proposed protocols are self-validating and grounded in authoritative chemical principles.
Proposed Synthesis: A Retrosynthetic and Forward-Thinking Approach
Retrosynthetic Analysis
The logical approach to synthesizing N-Methyl iodofluoroacetamide begins with a retrosynthetic disconnection of the amide bond. This is a fundamental and highly reliable transformation in organic synthesis.[4][5] This disconnection reveals two key precursors: iodofluoroacetic acid and N-methylamine .
Caption: Retrosynthetic analysis of N-Methyl iodofluoroacetamide.
Both proposed precursors, iodofluoroacetic acid and N-methylamine, are commercially available, making this a viable starting point for the synthesis. The core challenge lies in efficiently forming the amide bond without promoting unwanted side reactions.
Forward Synthesis Pathway
The formation of an amide from a carboxylic acid and an amine is a condensation reaction that typically requires activation of the carboxylic acid.[4][6] Direct reaction under thermal conditions is possible but often requires harsh conditions.[5] A more controlled approach involves converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride or an activated ester, before introducing the amine.
The proposed pathway involves two main steps:
-
Activation of Iodofluoroacetic Acid: Conversion of iodofluoroacetic acid to iodofluoroacetyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂).
-
Amidation: Reaction of the resulting acyl chloride with N-methylamine to form the target N-Methyl iodofluoroacetamide.
Caption: Proposed two-step synthesis of N-Methyl iodofluoroacetamide.
Detailed Experimental Protocols
Step 1: Synthesis of Iodofluoroacetyl Chloride
Rationale: The conversion of a carboxylic acid to an acyl chloride is a classic activation method. Thionyl chloride is an excellent choice as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and can be easily removed, simplifying purification.
Protocol:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (containing aqueous NaOH), add iodofluoroacetic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, ~1 drop) can be added to facilitate the reaction.
-
Reaction: Gently heat the reaction mixture to reflux (approx. 76 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Workup: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude iodofluoroacetyl chloride, a high-boiling liquid, is typically used in the next step without further purification.
Step 2: Synthesis of N-Methyl iodofluoroacetamide
Rationale: The reaction between an acyl chloride and an amine is highly exothermic and rapid. The reaction produces one equivalent of HCl, which will protonate the unreacted amine, rendering it non-nucleophilic.[7] Therefore, a non-nucleophilic base (like pyridine or triethylamine) or an excess of the amine itself (2.0 eq) must be used to neutralize the HCl byproduct and drive the reaction to completion.[7]
Protocol:
-
Setup: In a separate flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methylamine (2.1 eq, typically as a solution in THF or as a condensed gas) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Dissolve the crude iodofluoroacetyl chloride (1.0 eq) from Step 1 in a minimal amount of the same anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred N-methylamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Quenching & Extraction: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure N-Methyl iodofluoroacetamide.
Proposed Characterization and Data
To confirm the identity and purity of the synthesized N-Methyl iodofluoroacetamide, a suite of analytical techniques must be employed. The following table summarizes the expected data.
| Analytical Technique | Parameter | Expected Result / Observation |
| ¹H NMR | Chemical Shift (δ) | - Signal for the N-H proton (amide).- Signal for the N-methyl (CH₃) group, likely a doublet if coupled to the N-H proton.- Signal for the α-proton (CHF), likely a doublet due to coupling with fluorine. |
| ¹³C NMR | Chemical Shift (δ) | - Signal for the carbonyl carbon (C=O).- Signal for the N-methyl carbon (CH₃).- Signal for the α-carbon (CFI), which will be split due to carbon-fluorine coupling (¹JCF). |
| ¹⁹F NMR | Chemical Shift (δ) | - A single signal, likely a doublet due to coupling with the α-proton. |
| Mass Spectrometry (MS) | Molecular Ion Peak [M]⁺ | - Expected m/z corresponding to the molecular weight of C₃H₅FINO. |
| Isotopic Pattern | - Characteristic pattern for a molecule containing one iodine atom (M+1 peak will be negligible, but the parent peak will be strong). | |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | - Strong C=O (amide I) stretch around 1650-1680 cm⁻¹.- N-H stretch around 3300 cm⁻¹.- C-F and C-I stretches in the fingerprint region. |
Potential Applications and Future Directions
The unique combination of functional groups in N-Methyl iodofluoroacetamide opens several avenues for future research:
-
Medicinal Chemistry: The molecule could serve as a warhead for covalent inhibitors, where the iodofluoroacetyl group acts as an electrophile. It could also be a scaffold for building larger, more complex bioactive molecules.
-
Chemical Biology: If radiolabeled (e.g., with ¹⁸F), it could be explored as a novel PET imaging agent.[8] The synthesis of related N-methyl compounds is relevant in radiopharmaceutical development.[9][10]
-
Materials Science: Halogenated organic molecules can have unique properties relevant to materials science, including applications in polymer synthesis. The synthesis of related N-methylacetamides has been explored for polymer precursors.[11]
Future work should focus on the experimental validation of the proposed synthetic route, a thorough investigation of the compound's stability and reactivity, and screening for biological activity.
References
- D'Alelio, G. F. (1967). Improvement in the preparation of n-vinyl-n-methylacetamide. U.S. Patent No. 3,317,603A.
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Plewa, M. J., Wagner, E. D., Muellner, M. G., Hsu, K. M., & Richardson, S. D. (2008). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. Environmental Science & Technology, 42(3), 955-961. [Link]
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National Center for Biotechnology Information. (n.d.). Iododifluoroacetic acid. PubChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Yamamoto, H., Maeda, K., Imoto, H., Nakanishi, Y., & Nishiyama, Y. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Omega, 8(2), 2455-2465. [Link]
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Nishiyama, Y. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. Kobe University Repository. [Link]
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Jewett, D. M. (1992). A simple synthesis of [11C]methyl triflate. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 43(11), 1383-1385. [Link]
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Chembase School of Chemistry. (2023, January 28). Iodoform Reaction | Cambridge AS Level Chemistry [Video]. YouTube. [Link]
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Di Mola, A., De Nisco, M., Piotto, M., & D'Errico, S. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters, 15(10), 2470-2473. [Link]
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Random Science. (2019, July 27). Properties and reactions of Iodoform | Triiodomethane | [Video]. YouTube. [Link]
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N-Methyl iodofluoroacetamide safety and handling precautions
An In-depth Technical Guide to the Safe Handling and Management of N-Methyl Iodofluoroacetamide
Foreword: A Proactive Approach to Laboratory Safety
As a Senior Application Scientist, my experience has reinforced a fundamental principle: true scientific integrity is inseparable from a deep-seated culture of safety. The compounds that drive innovation, particularly in drug development and proteomics, often carry inherent risks. N-Methyl iodofluoroacetamide, a potent bifunctional alkylating agent, is a prime example. Its structure suggests a high degree of reactivity and significant biological toxicity, demanding more than just procedural adherence. This guide is structured not as a rigid checklist, but as a framework for understanding the causality behind each safety recommendation. By internalizing the principles outlined herein, researchers can develop a self-validating system of safe practices, ensuring both personal safety and the integrity of their experimental outcomes.
Section 1: Hazard Identification and Risk Profile
N-Methyl iodofluoroacetamide is a specialized chemical for which comprehensive safety data is not widely published. Therefore, a robust risk assessment must be extrapolated from its constituent functional groups and structural analogs: iodoacetamide, fluoroacetamide, and N-methylacetamide.
The molecule's reactivity stems from two key features:
-
The Iodoacetamide Moiety: The carbon-iodine bond is weak, making the iodine an excellent leaving group. This facilitates the alkylation of nucleophiles, most notably the thiol groups of cysteine residues in proteins.[1] This reactivity is the basis for its utility in proteomics for preventing disulfide bond reformation but also the primary mechanism of its acute toxicity via indiscriminate alkylation of essential biomolecules.[1][2]
-
The Fluoroacetyl Group: The presence of fluorine dramatically alters the compound's toxicological profile. Fluoroacetamide and its derivatives are notorious metabolic poisons.[3] In vivo, they can be metabolized to fluoroacetate, which subsequently enters the citric acid cycle to form fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, effectively shutting down cellular respiration and leading to cell death.[3]
Consequently, N-Methyl iodofluoroacetamide must be treated as a substance with high acute toxicity by all routes of exposure (inhalation, dermal contact, and ingestion). It is also presumed to be a reproductive toxicant based on data from related compounds like N-Methylacetamide.[4][5][6]
| Hazard Class | Anticipated Severity & Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Fatal / Toxic. Based on the known high toxicity of both iodoacetamide[7][8] and fluoroacetamide.[3] The latter has a mean lethal dose in humans estimated at 2-10 mg/kg. |
| Skin Corrosion / Irritation | Corrosive / Irritant. Alkylating agents are known to cause severe skin irritation and burns.[7][9] |
| Serious Eye Damage / Irritation | Causes Serious Eye Damage. Direct contact can cause irreversible damage.[7][10] |
| Sensitization (Respiratory & Skin) | May cause sensitization. Iodoacetamide is a known skin sensitizer and may cause allergy or asthma-like symptoms if inhaled. |
| Reproductive Toxicity | Suspected of damaging the unborn child. N-Methylacetamide is classified as a Category 1B reproductive toxin.[4][6] |
| Specific Target Organ Toxicity | High. The compound targets cellular respiration (fluoroacetate mechanism) and can cause systemic damage through non-specific alkylation. |
Section 2: Engineering Controls & Personal Protective Equipment (PPE) - A Multi-Layered Defense
Given the high hazard profile, exposure to N-Methyl iodofluoroacetamide must be minimized through a combination of engineering controls and meticulous use of PPE. Reliance on PPE alone is insufficient.
2.1 Engineering Controls: The Primary Barrier
-
Designated Area: All work with N-Methyl iodofluoroacetamide, including storage, weighing, and solution preparation, must be conducted in a designated area within the laboratory. This area should be clearly marked with appropriate warning signs.
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][9] The hood's performance should be verified regularly.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood.[10][11]
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[12]
2.2 Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for safe work practices and proper engineering controls. It is the final barrier between the researcher and the hazardous material.
| PPE Category | Specification & Rationale |
| Hand Protection | Double-gloving with nitrile gloves. Change gloves immediately upon contamination. Alkylating agents can penetrate standard laboratory gloves over time; double-gloving provides an additional layer of protection. Wash hands thoroughly after removing gloves. |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. Standard safety glasses are inadequate. A face shield is required when handling larger quantities or when there is a significant splash risk.[4][9] |
| Body Protection | Chemical-resistant lab coat with tight-fitting cuffs. The lab coat should be dedicated to work with highly toxic substances and laundered professionally, not at home.[13] A disposable chemical-resistant apron is recommended for larger-scale work. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. [4] This should not be necessary if work is conducted properly within a fume hood but is a critical component of emergency spill response. |
Section 3: Standard Operating Procedures (SOP) for Safe Handling
The following protocols are designed to minimize risk at each stage of a typical workflow. The causality is clear: preventing aerosolization, contact, and contamination is paramount.
3.1 Weighing and Solution Preparation
-
Preparation: Before retrieving the compound from storage, don all required PPE (double gloves, goggles, face shield, lab coat).
-
Transport: Transport the sealed container in a secondary, shatter-proof container.
-
Weighing:
-
Perform all weighing operations inside a chemical fume hood.
-
To prevent aerosolization of the powder, carefully open the container. Do not handle it in a way that could generate dust.
-
Use a dedicated spatula and weighing paper.
-
Tare the balance with the weighing paper, add the approximate amount of solid, and close the primary container immediately.
-
-
Dissolution:
-
Place a flask or vial containing the appropriate solvent on a stir plate within the fume hood.
-
Gently add the weighed solid to the solvent.
-
Rinse the weighing paper and spatula with the solvent, adding the rinse to the bulk solution to ensure accurate concentration and decontamination of tools.
-
-
Labeling: Immediately label the solution with the compound name, concentration, date, and appropriate hazard warnings.
-
Cleanup: Decontaminate the spatula and any affected surfaces before removing them from the fume hood (See Section 5). Dispose of weighing paper and contaminated gloves as hazardous waste.
3.2 Experimental Workflow: Alkylation of Protein Samples
This protocol assumes the common use of iodo-containing reagents for protein cysteine modification.[14]
Caption: Experimental workflow for protein alkylation, emphasizing in-hood safety steps.
Causality Note: The quenching step (Step 5) is critical. It deactivates the unreacted, hazardous alkylating agent, rendering the sample safer for handling outside the fume hood and preventing unwanted side reactions.[14] Performing the reaction in the dark (Step 4) is standard for iodo-compounds to prevent light-induced degradation and the formation of iodine, which can cause other artifacts.[14]
Section 4: Storage and Incompatibility
-
Storage Conditions: Store N-Methyl iodofluoroacetamide in a cool, dry, dark, and well-ventilated area.[5] The container must be kept tightly closed. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[4][5][10]
-
Location: Store in a locked cabinet designated for highly toxic substances. Do not store with incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause violent reactions or decomposition.[4][12]
Section 5: Emergency Procedures and Decontamination
Immediate and correct response to an exposure or spill is critical.
5.1 Exposure Response
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7] |
5.2 Spill Management
-
Small Spills (Solid or Liquid):
-
Evacuate the immediate area. Ensure work is done within a fume hood if possible.
-
Wear full PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area (see below).
-
-
Large Spills:
-
Evacuate the entire laboratory and alert others.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
5.3 Decontamination and Waste Disposal
-
Decontamination: All non-disposable equipment (glassware, stir bars, spatulas) must be decontaminated. A common and effective method for neutralizing alkylating agents is to rinse them with a 1 M sodium thiosulfate (Na₂S₂O₃) solution, followed by standard washing procedures.[15] This chemically converts the hazardous agent into a less reactive thioether.
-
Waste Disposal: All materials contaminated with N-Methyl iodofluoroacetamide are considered hazardous waste. This includes:
-
Excess or expired reagent.
-
Contaminated PPE (gloves, disposable coats).
-
Weighing paper, pipette tips, and other disposables.
-
Quenched reaction mixtures and absorbent material from spills.
-
Collect all waste in clearly labeled, sealed, and puncture-proof containers. Follow all institutional and local regulations for hazardous waste disposal.[16][17][18] Never dispose of this material down the drain or in regular trash.
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Fisher Scientific. Safety Data Sheet: N-Methylacetamide. Fisher Scientific.
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Acros Organics. Safety Data Sheet: N-Methylacetamide. Acros Organics.
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Lunn, G., & Sansone, E. B. (1987). Evaluation of methods for destruction of some alkylating agents. PubMed.
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Fisher Scientific. Safety Data Sheet: N-Methyl-N-(trimethylsilyl)trifluoroacetamide. Fisher Scientific.
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Fisher Scientific. Safety Data Sheet: 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide. Fisher Scientific.
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ChemicalBook. N-METHYL IODOFLUOROACETAMIDE Product Description. ChemicalBook.
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Thermo Fisher Scientific. Safety Data Sheet: 2-Iodoacetamide. Thermo Fisher Scientific.
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Carl ROTH. Safety Data Sheet: N-Methyl-N-(trimethylsilyl)-trifluoroacetamide. Carl ROTH.
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National Industrial Chemicals Notification and Assessment Scheme. Acetamide, N-methyl-: Human health tier II assessment. Australian Department of Health.
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Azimifar, S., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. PubMed.
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ChemicalBook. N-Methyl-2,2,2-trifluoroacetamide CAS#: 815-06-5. ChemicalBook.
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Thermo Fisher Scientific. Pierce Iodoacetamide, Single-Use User Guide. Thermo Fisher Scientific.
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ChemicalBook. N-METHYL IODOFLUOROACETAMIDE CAS#: 883499-47-6. ChemicalBook.
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Turcotte, A., et al. (2020). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central.
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Wikipedia. Iodoacetamide. Wikipedia.
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
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Cheméo. Chemical Properties of Acetamide, 2,2,2-trifluoro-N-methyl- (CAS 815-06-5). Cheméo.
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Cornell University Environment, Health and Safety. Appendix E - Lab Decommissioning Process. Cornell University.
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PubChem. N-methyl-N-(trimethylsilyl)trifluoroacetamide. National Center for Biotechnology Information.
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CDH Fine Chemical. n-METHYL ACETAMIDE MATERIAL SAFETY DATA SHEET. CDH.
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University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab. YouTube.
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Jubilant Ingrevia Limited. N-Methyl Acetoacetamide Safety Data Sheet. Jubilant Ingrevia Limited.
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Henck, J. W., et al. (1980). Acute toxicity of methyl fluorosulfonate (Magic Methyl). PubMed.
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Methodological & Application
Application Notes and Protocols: N-Methyl iodofluoroacetamide (M-IFA) as a Novel Alkylating Agent in Proteomics
Abstract
In the field of mass spectrometry-based proteomics, the complete and specific alkylation of cysteine residues is a cornerstone of sample preparation, preventing disulfide bond reformation and ensuring accurate protein identification and quantification. While iodoacetamide (IAA) is the most common reagent, its use is associated with off-target modifications. This document introduces N-Methyl iodofluoroacetamide (M-IFA), a novel alkylating agent, and provides a comprehensive guide for its evaluation and application. We present detailed protocols for characterizing its reactivity, specificity, and efficacy, enabling researchers to validate M-IFA as a potential alternative to standard reagents in their proteomics workflows.
Introduction: The Critical Role of Cysteine Alkylation
In bottom-up proteomics, proteins are enzymatically digested into peptides for analysis by mass spectrometry (MS).[1][2] This process requires the reduction of disulfide bonds that maintain a protein's tertiary and quaternary structure. Following reduction, the resulting free sulfhydryl groups on cysteine residues must be irreversibly blocked or "capped". This alkylation step is critical for two primary reasons:
-
Preventing Re-oxidation: It prevents the reformation of disulfide bonds, which would interfere with enzymatic digestion and complicate subsequent analysis.[2][3]
-
Ensuring Accurate Quantification: It ensures that cysteine-containing peptides are consistently identified and quantified across different samples and experimental conditions.[3]
Iodoacetamide (IAA) is the most widely used alkylating agent, reacting with cysteine's thiol group to form a stable carbamidomethyl adduct.[4][5] However, IAA is known to cause off-target alkylation of other nucleophilic residues like lysine, histidine, and the peptide N-terminus, which can complicate data analysis.[1][6][7] This has prompted a search for alternative reagents with improved specificity.
N-Methyl iodofluoroacetamide (M-IFA): A Novel Reagent Profile
N-Methyl iodofluoroacetamide (M-IFA) is a haloacetamide derivative proposed here as a novel alkylating agent for proteomics. Its structure suggests a reactivity profile influenced by three key moieties: the iodoacetamide backbone, a methyl group on the nitrogen, and a fluorine atom on the acetyl carbon.
Postulated Reaction Mechanism
Similar to IAA, M-IFA is expected to alkylate the deprotonated thiol group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction.[5][8] The thiolate anion acts as the nucleophile, attacking the electrophilic carbon atom bearing the iodine, which serves as the leaving group.
Hypothesized Impact of Fluorine and Methyl Substitution
-
Reactivity: The presence of an α-fluoro substituent, due to its strong electron-withdrawing nature, is known to decrease the rate of SN2 reactions.[9][10] This is attributed to the destabilization of the partially positive carbon in the reaction's transition state. Therefore, M-IFA may exhibit slower reaction kinetics compared to IAA, potentially requiring longer incubation times or higher temperatures for complete alkylation. This slower reactivity could, however, lead to greater specificity.
-
Specificity: The potentially reduced reactivity might minimize off-target modifications. The N-methyl group, similar to that in N-methyl iodoacetamide (MIAA), is not expected to significantly alter the reaction mechanism but contributes to a unique mass shift.[11]
-
Mass Spectrometry: The covalent adduction of M-IFA to a cysteine residue results in a specific mass shift, which must be accounted for in the database search parameters.
Calculating the Mass Shift:
| Component | Formula | Monoisotopic Mass (Da) |
| M-IFA | C₃H₅FINO | 200.9423 |
| Iodine (Leaving Group) | I | 126.9045 |
| Adduct Moiety | C₃H₅FNO | 74.0379 |
| Mass Shift on Cysteine | +74.0379 Da |
This unique mass shift distinguishes it from the +57.0215 Da shift of iodoacetamide.
Experimental Validation and Protocol Design
As a novel reagent, M-IFA requires systematic evaluation before its adoption in routine proteomics workflows.[1][12] The following sections provide detailed protocols designed to characterize its performance against the benchmark reagent, iodoacetamide.
Workflow for M-IFA Evaluation
The following diagram outlines the key experimental stages for validating M-IFA as a reliable alkylating agent.
Caption: Workflow for the systematic evaluation of M-IFA.
Protocol 1: Optimization of M-IFA Alkylation Conditions
Objective: To determine the optimal concentration, incubation time, and temperature for M-IFA to achieve complete alkylation of cysteine residues in a complex protein lysate.
Materials:
-
Protein sample (e.g., HeLa cell lysate, 1 mg/mL)
-
Denaturation/Reduction Buffer: 8 M Urea, 50 mM Tris-HCl pH 8.5, 5 mM TCEP (Tris(2-carboxyethyl)phosphine)
-
N-Methyl iodofluoroacetamide (M-IFA) stock solution (100 mM in acetonitrile)
-
Iodoacetamide (IAA) stock solution (100 mM in 50 mM Tris-HCl), freshly prepared
-
Quenching Solution: 1 M Dithiothreitol (DTT)
-
Trypsin (sequencing grade)
-
LC-MS grade water, acetonitrile, and formic acid
Procedure:
-
Protein Solubilization and Reduction:
-
Take 100 µg of protein lysate.
-
Add Denaturation/Reduction Buffer to a final volume of 100 µL.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
-
Alkylation Condition Matrix:
-
Aliquot the reduced protein sample into multiple tubes (e.g., 10 µg per tube).
-
Set up a matrix of conditions to test. As a starting point, we recommend:
-
Concentrations: 5 mM, 10 mM, 20 mM, 40 mM of M-IFA. Include a 20 mM IAA control.
-
Temperatures: Room Temperature (RT) and 45°C.
-
Incubation Time: 30 minutes and 60 minutes.
-
-
Add the corresponding volume of M-IFA or IAA stock solution to each tube.
-
Incubate in the dark according to the matrix conditions.
-
-
Quenching and Digestion:
-
Stop the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
Incubate for 15 minutes at RT.
-
Dilute the sample 8-fold with 50 mM Tris-HCl pH 8.2 to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup and LC-MS/MS Analysis:
-
Acidify the digest with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS data against a relevant protein database.
-
Set carbamidomethylation (+57.0215 Da on Cys) as a variable modification for the IAA control.
-
Set M-IFA adduction (+74.0379 Da on Cys ) as a variable modification for the test samples.
-
Also include potential off-target modifications for both reagents (e.g., on K, H, N-terminus) as variable modifications.
-
Calculate the percentage of identified cysteine-containing peptides that are modified with the respective reagent for each condition. The optimal condition is that which yields the highest percentage of cysteine alkylation with the lowest concentration and shortest time.
-
Protocol 2: Comparative Analysis of Specificity
Objective: To directly compare the off-target effects of M-IFA and IAA under optimized conditions.
Procedure:
-
Prepare two identical 100 µg protein samples as described in Protocol 1 (Steps 1.1).
-
Alkylate one sample with the optimized M-IFA concentration and the other with a standard IAA concentration (e.g., 20 mM) for 30 minutes at RT in the dark.
-
Proceed with quenching, digestion, and LC-MS/MS analysis as outlined in Protocol 1.
-
Data Analysis:
-
Perform a database search with variable modifications for both the intended cysteine adduct and a comprehensive list of potential off-target modifications on other residues (Lys, His, Met, Asp, Glu, N-terminus).[1][6]
-
Quantify the number of Peptide-Spectrum Matches (PSMs) for on-target (Cys) versus off-target modifications for each reagent.
-
Summarize the data in a comparison table.
-
Expected Data Outcome:
| Reagent | % Cysteine Alkylation | % N-terminal Alkylation | % Lysine Alkylation | % Methionine Alkylation |
| IAA (20 mM) | >99% | ~5-10% | ~1-3% | <1% |
| M-IFA (Optimized) | >99% | Hypothesized <5% | Hypothesized <1% | Hypothesized <1% |
| (Note: Values for IAA are typical literature estimates; M-IFA values are hypothesized and require experimental validation.) |
Application in Quantitative Proteomics
Once validated, M-IFA can be seamlessly integrated into standard quantitative proteomics workflows, such as label-free quantification (LFQ) or Tandem Mass Tag (TMT) labeling. The key is to ensure its use is consistent across all samples being compared.
M-IFA in a Typical Bottom-Up Workflow
The following diagram illustrates the integration of M-IFA into a standard sample preparation workflow for quantitative proteomics.
Caption: Integration of M-IFA into a proteomics workflow.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. By including a well-characterized control (IAA) and systematically testing a matrix of conditions, the researcher can generate robust, internally consistent data. Key validation checkpoints include:
-
Complete Alkylation: Aim for >99% of identified cysteine-containing peptides to be modified. Incomplete alkylation can lead to variability in peptide identification and quantification.[1]
-
Minimal Side Reactions: The optimal reagent will show the highest ratio of on-target to off-target modifications.[6][13]
-
Reproducibility: The chosen protocol should yield consistent results across technical replicates.
Conclusion
N-Methyl iodofluoroacetamide (M-IFA) presents a promising, albeit uncharacterized, alternative for cysteine alkylation in proteomics. Its fluorinated structure suggests a potentially more specific reactivity profile compared to iodoacetamide. By following the systematic evaluation protocols detailed in this guide, researchers can rigorously assess the performance of M-IFA and determine its suitability for their specific experimental needs. This approach, grounded in methodical validation, is essential for the adoption of any new chemical tool in the pursuit of accurate and reliable proteomic data.
References
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Wang, H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems. Available at: [Link]
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. Available at: [Link]
-
Wikipedia contributors. (2023). Iodoacetamide. Wikipedia. Available at: [Link]
-
Konigsberg, W. (1972). Methods in Enzymology, Vol. 25. Academic Press. This is a foundational reference for the S
N2 reaction mechanism of iodoacetamide with cysteine thiols. (A representative source describing the mechanism, as seen in sources like [Link]) -
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Precision of Iodoacetamide: Essential for Cysteine Alkylation and Protein Stability. Available at: [Link]
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Hansen, J. R., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. Available at: [Link]
-
Pappin, D. J., et al. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of Mass Spectrometry. Available at: [Link]
-
Wang, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available at: [Link]
-
Wang, C., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (2025). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification | Request PDF. Available at: [Link]
-
Wang, R. W., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Creighton, T. E. (1989). Carboxymethylation of Cysteine Using Iodoacetamide/Iodoacetic Acid. Springer. Available at: [Link]
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC - NIH. Available at: [Link]
-
Weerapana, E., et al. (2010). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC - NIH. Available at: [Link]
-
ResearchGate. (2025). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination | Request PDF. Available at: [Link]
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC - NIH. Available at: [Link]
-
Tsang, M. L., et al. (1994). Modification of cysteine residues with N-methyl iodoacetamide. Analytical Biochemistry. Available at: [Link]
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- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Radiolabeling with N-Methyl-Iodo/Fluoro-Acetamide Prosthetic Groups
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of bifunctional N-methyl-iodo/fluoro-acetamide synthons for radiolabeling sensitive biomolecules such as peptides and proteins. Given the absence of a single, universally documented agent named "N-Methyl iodofluoroacetamide," this guide is structured around the distinct, yet complementary, radiochemical principles of its constituent moieties: the [¹⁸F]fluoroacetamide group for Positron Emission Tomography (PET) and the radioiodoacetamide group for Single Photon Emission Computed Tomography (SPECT) and targeted radiotherapy. We provide an in-depth explanation of the underlying chemical mechanisms, detailed step-by-step protocols for both labeling strategies, and robust quality control procedures to ensure the production of high-purity, stable radioconjugates.
Introduction: The Power of Prosthetic Groups in Radiopharmaceutical Chemistry
The development of target-specific radiopharmaceuticals is a cornerstone of modern molecular imaging and therapy.[1] While direct radiolabeling of biomolecules is sometimes feasible, it often requires harsh conditions that can compromise the structural integrity and biological activity of the target. Prosthetic groups—small, bifunctional molecules that are first radiolabeled and then conjugated to the biomolecule—offer a milder and more versatile alternative.[2][3][4]
This guide focuses on a class of conceptual N-methyl-acetamide-based prosthetic groups possessing two distinct reactive arms for radiolabeling:
-
A fluoroethyl or similar moiety, designed for nucleophilic incorporation of Fluorine-18 ([¹⁸F]), the most widely used radionuclide for PET imaging.
-
An iodoacetamide moiety, a classic thiol-reactive group for labeling with various iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), enabling applications from SPECT imaging to targeted radiotherapy.
The N-methyl substitution can modulate the agent's solubility and reaction kinetics. This dual-functionality allows a single precursor platform to be adapted for different imaging or therapeutic modalities, streamlining radiopharmaceutical development.
Part I: [¹⁸F]Fluorine Labeling via the N-Methyl-Fluoroacetamide Moiety for PET Imaging
This strategy involves a two-stage process: first, the radiosynthesis of an activated [¹⁸F]fluoroacetamide synthon, followed by its conjugation to the biomolecule, typically via primary amines (e.g., lysine residues).
Scientific Principles & Causality
The core of this method is the nucleophilic substitution (Sₙ2) reaction to form a stable carbon-fluorine bond. [¹⁸F]Fluoride is produced as an aqueous solution and must be converted into a reactive, anhydrous form. This is achieved by trapping the [¹⁸F]F⁻ on an anion-exchange resin, eluting it with a potassium carbonate solution, and then adding a phase transfer catalyst like Kryptofix 2.2.2 (K₂₂₂). The K₂₂₂ cryptand sequesters the K⁺ ion, leaving a highly reactive, "naked" [¹⁸F]F⁻ anion in an aprotic solvent.
This reactive fluoride then displaces a good leaving group (e.g., tosylate, mesylate, nosylate) on the prosthetic group precursor. The resulting N-methyl-[¹⁸F]fluoroacetamide is then activated, for example, as an N-hydroxysuccinimide (NHS) ester, to facilitate efficient amide bond formation with amine groups on the target biomolecule under mild, slightly alkaline conditions.
Workflow for [¹⁸F]Fluoroacetamidation
Caption: Workflow for labeling biomolecules using an activated [¹⁸F]fluoroacetamide prosthetic group.
Detailed Experimental Protocol: [¹⁸F]Labeling of a Lysine-Containing Peptide
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water from cyclotron.
-
Sep-Pak Light QMA Carbonate cartridge.
-
Kryptofix 2.2.2 (K₂₂₂) and Potassium Carbonate (K₂CO₃).
-
Precursor: N-methyl-2-tosyloxy-N'-(succinimidyl)acetamide.
-
Anhydrous acetonitrile (MeCN) and Dimethylformamide (DMF).
-
Semi-preparative and analytical HPLC systems with radio-detector.
-
Target Peptide (dissolved in 0.1 M sodium borate buffer, pH 8.5).
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for purification.
Methodology:
-
Preparation of Reactive [¹⁸F]Fluoride: a. Pass the cyclotron-produced [¹⁸F]F⁻/[¹⁸O]H₂O solution through a pre-conditioned QMA cartridge to trap the [¹⁸F]F⁻. b. Elute the [¹⁸F]F⁻ from the cartridge into a reaction vial using a solution of K₂CO₃ (2.5 mg) and K₂₂₂ (12.5 mg) in 75:25 MeCN/H₂O (1 mL). c. Azeotropically dry the mixture by heating under a stream of nitrogen at 110°C until all solvent is removed. Repeat with two additions of anhydrous MeCN (1 mL each).
-
Radiosynthesis of the Activated [¹⁸F]Prosthetic Group: a. Dissolve the N-methyl-2-tosyloxy-N'-(succinimidyl)acetamide precursor (5-10 mg) in anhydrous DMF (300 µL). b. Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂ complex. c. Seal the vial and heat at 100°C for 15 minutes. d. Cool the reaction mixture and dilute with 1 mL of HPLC mobile phase.
-
Purification of the [¹⁸F]Prosthetic Group: a. Purify the crude reaction mixture using a semi-preparative C18 HPLC column. b. Collect the fraction corresponding to the activated [¹⁸F]N-methyl-fluoroacetamide-NHS ester. c. Trap the collected fraction on a C18 SPE cartridge, wash with water (10 mL) to remove HPLC solvents, and elute the purified prosthetic group with ethanol (0.5 mL).
-
Conjugation to the Target Peptide: a. Evaporate the ethanol from the purified prosthetic group under a gentle stream of nitrogen. b. Re-dissolve the residue in 100 µL of anhydrous DMF. c. Add the prosthetic group solution to the target peptide (1-2 mg) dissolved in 500 µL of 0.1 M sodium borate buffer (pH 8.5). d. Incubate the reaction at room temperature for 30 minutes with gentle agitation.
-
Purification of the Final [¹⁸F]Labeled Peptide: a. Quench the reaction by adding 100 µL of 5% acetic acid. b. Purify the final product using a semi-preparative HPLC column suitable for peptides or a size-exclusion cartridge to separate the labeled peptide from unreacted prosthetic group. c. Formulate the final product in a biocompatible solution (e.g., saline with 5% ethanol).
Quality Control
| Parameter | Method | Specification |
| Radiochemical Purity | Analytical Radio-HPLC | > 95% |
| Identity of Product | Co-injection with non-radioactive standard on HPLC | Retention time match |
| Residual Solvents | Gas Chromatography (GC) | Per USP/Ph. Eur. limits |
| pH | pH meter or strip | 4.5 - 7.5 |
| Sterility & Endotoxins | Standard Pharmacopeia Methods | Sterile & Pass Endotoxin Test |
| Radiochemical Yield | Measured from initial [¹⁸F]F⁻ | 25-45% (decay-corrected) |
Part II: Radioiodine Labeling via the N-Methyl-Iodoacetamide Moiety for SPECT/Therapy
This approach leverages the high specificity of the iodoacetamide functional group for sulfhydryl (thiol) groups found in cysteine residues.[5][6] This site-specific modification is highly desirable as it often avoids the biologically active domains of a peptide or protein.
Scientific Principles & Causality
The labeling strategy consists of two key steps. First, a precursor molecule, typically an organometallic derivative like a tri-n-butylstannane, is radioiodinated. This reaction, known as iododestannylation, is an electrophilic substitution where an oxidizing agent (e.g., Chloramine-T, Iodogen) converts Na[¹²⁵I] into a reactive electrophilic iodine species (*I⁺) that displaces the stannyl group.[3]
Second, the purified radioiodinated prosthetic group, now containing a reactive iodoacetamide moiety, is conjugated to the target biomolecule. The reaction proceeds via a nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the carbon atom bearing the iodine.[5][7] This forms a stable thioether bond. The reaction is most efficient at a slightly alkaline pH (7.5-8.5) to ensure a sufficient population of the reactive thiolate anion while minimizing side reactions with other nucleophilic residues like lysine.[8]
Workflow for Radioiodoacetamidation
Caption: Workflow for site-specific labeling of a cysteine-containing peptide with a radioiodoacetamide agent.
Detailed Experimental Protocol: [¹²⁵I]Labeling of a Cysteine-Containing Peptide
Materials:
-
Sodium Iodide [¹²⁵I] solution.
-
Precursor: N-methyl-fluoro-(N'-(2-(tributylstannyl)phenyl))acetamide.
-
Chloramine-T solution (1 mg/mL in water).
-
Sodium metabisulfite solution (2 mg/mL in water).
-
Target Peptide with a single cysteine residue (dissolved in 0.1 M phosphate buffer, pH 7.5).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
C18 Sep-Pak cartridges.
-
PD-10 (or similar) size-exclusion chromatography column.
Methodology:
-
Radioiodination of the Precursor: a. To a vial containing the stannane precursor (50 µg in 50 µL ethanol), add 200 µL of phosphate buffer (pH 7.5). b. Add Na[¹²⁵I] solution (e.g., 37 MBq, 1 mCi). c. Initiate the reaction by adding 15 µL of Chloramine-T solution. Vortex for 1 minute at room temperature. d. Quench the reaction by adding 20 µL of sodium metabisulfite solution.
-
Purification of the [¹²⁵I]Prosthetic Group: a. Acidify the reaction mixture with 200 µL of 1% trifluoroacetic acid (TFA). b. Load the mixture onto a C18 Sep-Pak cartridge pre-conditioned with ethanol and water. c. Wash the cartridge with 10 mL of water to remove unreacted [¹²⁵I]iodide and salts. d. Elute the purified [¹²⁵I]N-methyl-fluoro-iodoacetamide prosthetic group with 1 mL of ethanol. e. Evaporate the ethanol to dryness under a gentle stream of nitrogen.
-
Preparation of the Peptide and Conjugation: a. Dissolve the cysteine-containing peptide (0.5 mg) in 450 µL of phosphate buffer (pH 7.5). b. Add 50 µL of TCEP solution to ensure the cysteine's sulfhydryl group is in its reduced, reactive state. Incubate for 15 minutes. c. Re-dissolve the dried [¹²⁵I]prosthetic group in 50 µL of DMF and add it to the reduced peptide solution. d. Incubate the reaction for 60-90 minutes at room temperature in the dark.[8]
-
Purification of the Final [¹²⁵I]Labeled Peptide: a. Purify the final product using a PD-10 size-exclusion column, eluting with phosphate-buffered saline (PBS), to separate the labeled peptide from smaller unreacted molecules. b. Alternatively, for higher purity, use a semi-preparative RP-HPLC system.
Quality Control
| Parameter | Method | Specification |
| Radiochemical Purity | Analytical Radio-HPLC, Instant TLC (ITLC) | > 98% |
| Stability | Incubate in human serum at 37°C and analyze by HPLC at various time points | > 95% intact after 24 hours |
| Incorporation Yield | ITLC analysis of the crude conjugation mixture | > 70% |
| Radiochemical Yield | Measured from initial Na[¹²⁵I] | 50-65% (non-decay-corrected) |
Conclusion and Field Insights
The conceptual N-methyl-iodo/fluoro-acetamide platform represents a versatile tool in radiopharmaceutical sciences. The choice between the [¹⁸F]fluoroacetamide and radioiodoacetamide labeling routes depends entirely on the intended application.
-
For PET Imaging: The [¹⁸F]fluoroacetamide route provides access to high-resolution, quantitative imaging ideal for diagnostics, dosimetry, and pharmacokinetic studies. The 110-minute half-life of ¹⁸F is well-suited for imaging processes that occur over a few hours.[1]
-
For SPECT and Radiotherapy: The radioiodoacetamide route offers flexibility. ¹²³I is excellent for high-resolution SPECT imaging, while the long half-life of ¹²⁴I allows for multi-day PET imaging of slow biological processes.[9] For therapeutic applications, β-emitters like ¹³¹I can be incorporated for targeted radionuclide therapy.
The success of either protocol hinges on careful optimization of reaction conditions, rigorous purification, and comprehensive quality control. The site-specificity afforded by the iodoacetamide-thiol reaction is a significant advantage for preserving biological function, while the widespread availability of [¹⁸F]fluoride makes the PET-based approach highly accessible for clinical translation. This dual-approach framework enables a seamless transition from preclinical evaluation to diverse clinical applications using a single, well-characterized chemical entity.
References
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-
Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. Nature Protocols, 1(4), 1655–1661. [Link]
-
Stephan, A., et al. (2019). One-Step Synthesis of N-Succinimidyl-4-[18F]Fluorobenzoate ([18F]SFB). Molecules, 24(19), 3436. [Link]
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Liu, S. (2008). Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. Advanced Drug Delivery Reviews, 60(12), 1347–1370. [Link]
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Stephan, A., et al. (2019). One-Step Synthesis of N-Succinimidyl-4-[18F]Fluorobenzoate ([18F]SFB). Molecules, 24(19), 3436. [Link]
-
Vaidyanathan, G., & Zalutsky, M. R. (1994). Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. Bioconjugate Chemistry, 5(4), 352-356. [Link]
-
Hou, S., et al. (2022). One-pot Synthesis: N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB). JoVE (Journal of Visualized Experiments). [Link]
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MeCAT--new iodoacetamide reagents for metal labeling of proteins and peptides. (2010). Journal of the American Society for Mass Spectrometry, 21(1), 114-24. [Link]
-
Yuan, H., et al. (2021). Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Labelled Compounds and Radiopharmaceuticals, 64(14), 513-523. [Link]
-
Wikipedia. (n.d.). Iodoacetamide. Retrieved January 22, 2026. [Link]
-
Singh, A., et al. (2022). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics, 12(1), 1-25. [Link]
-
Kuchar, M., et al. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 26(16), 4995. [Link]
-
de Souza, A. S., et al. (2022). Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18F]FBNA) as PET radiotracer for imaging tumor hypoxia. EJNMMI Radiopharmacy and Chemistry, 7(1), 13. [Link]
- Vertex AI Search. (n.d.). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Retrieved January 22, 2026.
-
Cai, W., et al. (2006). A Thiol-Reactive 18F-Labeling Agent, N-[2-(4-18F-Fluorobenzamido)Ethyl]Maleimide, and Synthesis of RGD Peptide-Based Tracer for PET Imaging of αvβ3 Integrin Expression. Journal of Nuclear Medicine, 47(7), 1172-1180. [Link]
-
Cai, W., et al. (2006). A Thiol-Reactive 18F-Labeling Agent, N-[2-(4- Fluorobenzamido)Ethyl]Maleimide, and Synthesis of RGD Peptide-Based Tracer for PET. Journal of Nuclear Medicine, 47(7), 1172-1180. [Link]
-
Pretze, M., et al. (2016). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Bioconjugate Chemistry, 27(9), 1929-1949. [Link]
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Application Notes and Protocols: N-Methyl Iodofluoroacetamide in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Forward-Looking Statement
The following document provides a detailed technical guide on the potential applications of N-Methyl iodofluoroacetamide in medicinal chemistry. It is important to note that N-Methyl iodofluoroacetamide (CAS 883499-47-6) is a compound with limited currently available data in peer-reviewed literature. Therefore, the protocols and applications described herein are built upon established principles of medicinal chemistry, the known reactivity of related α-haloacetamides, and proven methodologies in drug discovery. This guide is intended to be a forward-looking resource to stimulate and guide research into this promising, yet underexplored, chemical entity. The synthetic routes and experimental protocols are proposed based on analogous and well-documented chemical transformations.
Introduction: The Rationale for N-Methyl Iodofluoroacetamide in Drug Discovery
The strategic incorporation of halogens has become a cornerstone of modern medicinal chemistry, with approximately 20% of pharmaceuticals containing at least one fluorine atom.[1] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3]
N-Methyl iodofluoroacetamide is a trifunctional molecule that presents a compelling scaffold for medicinal chemists. It combines:
-
An iodoacetamide moiety , a well-established reactive group for covalent modification of nucleophilic amino acid residues, particularly cysteine.[4][5]
-
An α-fluoro substituent , which can modulate the electrophilicity of the carbonyl carbon and the adjacent carbon bearing the iodine, potentially fine-tuning its reactivity and metabolic stability.
-
An N-methyl group , which can enhance solubility, membrane permeability, and metabolic resistance compared to its unsubstituted counterpart.[6]
This unique combination of features suggests that N-Methyl iodofluoroacetamide could be a valuable tool as a covalent probe for identifying and validating novel drug targets, as a warhead for targeted covalent inhibitors, and as a precursor for radiolabeled imaging agents.
Proposed Synthesis of N-Methyl Iodofluoroacetamide
Two primary synthetic routes are proposed for the preparation of N-Methyl iodofluoroacetamide, leveraging established organic chemistry principles.
Route A: N-Alkylation of 2-Fluoroacetamide
This approach involves the direct methylation of the commercially available 2-fluoroacetamide.
Diagram: Proposed Synthesis Route A
Sources
- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchmgt.monash.edu [researchmgt.monash.edu]
N-Methyl Iodofluoroacetamide (M-IFA): A Novel Heterobifunctional Cross-Linker for High-Resolution Protein Structural Analysis
Application Note & Protocols
Introduction: The Rationale for a Proximity-Reactive Cross-Linker
Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional architecture of proteins and protein complexes.[1][2] By covalently linking amino acid residues that are in close proximity, we can generate distance constraints that inform on protein folding and interaction interfaces. The choice of cross-linking reagent is paramount to the success of these experiments. While homobifunctional cross-linkers react with the same functional group and are useful for capturing stable interactions, heterobifunctional cross-linkers offer greater control and can be used to probe more transient or specific interactions.[3][]
This document introduces N-Methyl iodofluoroacetamide (M-IFA), a novel, hypothetical heterobifunctional cross-linking agent designed for a two-step, proximity-dependent reaction. M-IFA features two distinct reactive moieties: a highly reactive iodoacetamide group and a significantly less reactive fluoroacetamide group. This disparity in reactivity allows for a "plant-and-cast" approach to cross-linking: the more reactive group "plants" the cross-linker onto a protein, and the less reactive group "casts" for a nearby amino acid, reacting only when in very close proximity.
The M-IFA Advantage: A Tale of Two Reactivities
The novelty of M-IFA lies in the distinct chemical properties of its two functional ends.
-
The "Anchor": Iodoacetamide Chemistry The iodoacetamide moiety is a well-established alkylating agent that demonstrates strong reactivity towards the thiol group of cysteine residues, forming a stable thioether bond.[5][6] While it can exhibit off-target reactivity with other nucleophilic residues such as lysine and histidine, particularly at elevated pH, its primary target remains cysteine.[7][8] This makes the iodoacetamide end of M-IFA an excellent "anchor" to tether the cross-linker to a specific, accessible cysteine on the protein of interest.
-
The "Probe": Proximity-Dependent Fluoroacetamide Chemistry In contrast, the fluoroacetamide group is generally considered to be biologically inert due to the high bond strength of the carbon-fluorine bond, making fluorine a poor leaving group.[9] However, recent research has demonstrated that this inertness can be overcome by proximity. When a fluoroacetamide is held in close and sustained proximity to a nucleophile, such as the thiol group of a cysteine residue, a reaction can be induced.[9] This unique characteristic makes the fluoroacetamide end of M-IFA an exquisite probe for residues that are spatially very close to the anchored cysteine.
This dual-reactivity mechanism allows for a controlled, two-step cross-linking experiment that can provide high-resolution structural information.
Proposed Mechanism of M-IFA Cross-Linking
The proposed mechanism for M-IFA cross-linking follows a sequential two-step process:
-
Anchoring Step: The highly reactive iodoacetamide end of M-IFA rapidly and preferentially reacts with an accessible cysteine residue on the protein or protein complex.
-
Proximity-Dependent Cross-Linking Step: The less reactive fluoroacetamide end, now tethered to the protein, is positioned to sample the local microenvironment. A covalent bond will only form with a second amino acid residue (likely another cysteine) if it is in very close and stable proximity to the anchored fluoroacetamide.
Caption: Proposed two-step mechanism of M-IFA cross-linking.
Experimental Protocols
The following protocols are designed as a starting point for utilizing M-IFA in protein cross-linking studies. Optimization of reagent concentrations, incubation times, and buffer conditions may be necessary for specific protein systems.
I. Reagent Preparation
| Reagent | Stock Concentration | Solvent | Storage |
| M-IFA | 100 mM | Anhydrous DMSO | -20°C, desiccated, protected from light |
| Dithiothreitol (DTT) | 1 M | Nuclease-free water | -20°C |
| Iodoacetamide (IAA) | 1 M | Nuclease-free water | -20°C, protected from light |
| L-Cysteine | 1 M | Nuclease-free water | -20°C |
| Trypsin (MS-grade) | 1 µg/µL | Resuspension buffer | -80°C |
Note: M-IFA is a hypothetical compound. For any newly synthesized cross-linker, it is crucial to characterize its purity and stability before use.
II. M-IFA Cross-Linking of a Purified Protein or Protein Complex
This protocol outlines the cross-linking of a purified protein sample.
-
Sample Preparation:
-
Prepare the purified protein or protein complex in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the buffer is free of primary amines (e.g., Tris) and thiols.
-
The protein concentration should be optimized, but a starting point of 1-5 µM is recommended.
-
-
Reduction (Optional, for intramolecular cross-linking):
-
If targeting vicinal cysteines that may be disulfide-bonded, a partial reduction may be necessary. Add DTT to a final concentration of 1 mM and incubate for 30 minutes at 37°C.
-
Crucially, remove the DTT before adding M-IFA using a desalting column or buffer exchange.
-
-
M-IFA Anchoring Reaction:
-
Add M-IFA from the stock solution to the protein sample to a final concentration of 100-500 µM (a 100-fold molar excess over the protein).
-
Incubate for 30-60 minutes at room temperature, protected from light. This allows the iodoacetamide moiety to react with accessible cysteines.
-
-
Quenching of Unreacted Iodoacetamide:
-
Add L-cysteine to a final concentration of 50 mM to quench any unreacted iodoacetamide groups on the M-IFA.
-
Incubate for 15 minutes at room temperature.
-
-
Proximity-Dependent Cross-Linking Reaction:
-
This step relies on the inherent proximity of the tethered fluoroacetamide to other residues. The reaction is expected to be slower than the initial anchoring.
-
Incubate the sample for 1-4 hours at 37°C. The optimal incubation time should be determined empirically.
-
-
Reaction Termination and Sample Preparation for MS Analysis:
-
The cross-linking reaction is effectively stopped by proceeding with the standard proteomics workflow.
-
III. Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation:
-
Denature the cross-linked proteins by adding urea to a final concentration of 8 M.
-
Reduce all remaining disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate all free cysteines by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating for 45 minutes at room temperature in the dark.[5][10] This step is critical to prevent the formation of non-specific disulfide bonds during sample processing.
-
-
Enzymatic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1.5 M.
-
Add MS-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Caption: Experimental workflow for M-IFA cross-linking and sample preparation.
Data Analysis and Interpretation
The identification of cross-linked peptides in the complex mixture of a proteomic digest is a significant bioinformatic challenge. Specialized software (e.g., pLink, MeroX, Kojak) is required to search the MS/MS data for spectra that correspond to two peptides covalently linked by the M-IFA cross-linker.
Mass Signature of M-IFA Cross-Linked Peptides
The mass of the M-IFA cross-linker will be added to the sum of the masses of the two cross-linked peptides. The exact mass of M-IFA (C4H6FIN2O2) is 259.9458 Da. The software will need to be configured to search for this specific mass modification.
Types of Cross-Linked Peptides to Identify
-
Inter-peptide cross-links: Two different peptides linked by M-IFA. These provide distance constraints between different regions of a protein or between different proteins in a complex.
-
Intra-peptide cross-links: A single peptide that has been cross-linked to itself (a loop-link). This occurs if two cysteines in the same tryptic peptide are in close proximity.
-
Dead-end modifications: A peptide modified with M-IFA that has been quenched (e.g., with L-cysteine) or hydrolyzed at one end. These are important to identify to assess the efficiency of the cross-linking reaction.
Caption: Bioinformatic workflow for identifying M-IFA cross-linked peptides.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low cross-linking efficiency (few identified cross-links) | - Protein concentration is too low.- No accessible cysteine residues.- Insufficient incubation time for the fluoroacetamide reaction.- M-IFA degradation. | - Increase protein concentration.- Perform mutagenesis to introduce cysteines at strategic locations.- Increase the incubation time for the second cross-linking step.- Use freshly prepared M-IFA stock solution. |
| High number of dead-end modifications | - Inefficient proximity-dependent cross-linking.- Steric hindrance around the anchored M-IFA. | - This may be inherent to the protein structure. The data can still be used to map solvent-accessible cysteines. |
| Non-specific aggregation or precipitation | - Over-cross-linking due to high M-IFA concentration.- Protein instability under experimental conditions. | - Reduce the M-IFA concentration.- Optimize buffer conditions (pH, salt concentration). |
Conclusion
N-Methyl iodofluoroacetamide represents a promising, albeit hypothetical, new class of heterobifunctional cross-linker for protein structural analysis. Its unique dual-reactivity mechanism, combining a highly reactive anchoring group with a proximity-dependent probing group, has the potential to provide high-resolution distance constraints for modeling protein structures and mapping protein interaction networks. The protocols and considerations outlined in this application note provide a framework for the exploration and application of this novel chemical tool.
References
-
Wikipedia. (n.d.). Iodoacetamide. Retrieved from [Link]
-
Seidel, M., et al. (2007). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Rockefeller University. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Retrieved from [Link]
- Gau, B. C., et al. (2008). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Analytical Chemistry, 80(10), 3954-3963.
- Loh, J. A., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3124-3135.
- Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry.
-
Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]
- Nagy, G., et al. (2021). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 22(9), 4567.
- Anson, M. L., & Mirsky, A. E. (1935). THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN. The Journal of general physiology, 18(3), 341–361.
- Yang, B., et al. (2017). Using Protein-Confined Proximity to Determine Chemical Reactivity.
- Al-Amiery, A. A. (2021). Can reaction with amino acid turn Dimefox or Fluoroacetamide to nontoxic derivative: in Silico Study. IOP Conference Series: Earth and Environmental Science, 722(1), 012003.
- Yuan, Z., et al. (2007). Analysis of neutral drugs in human plasma by fluoride attachment in liquid chromatography/negative ion electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(16), 2631-2638.
- Loh, J. A., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3124-3135.
-
ResearchGate. (n.d.). Modifications of cysteine residues with alkylating agents used in proteomics. Retrieved from [Link]
- Nielsen, M. L., et al. (2008). Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry.
- McSweeney, C. S., et al. (2015). Amino Acid and Peptide Utilization Profiles of the Fluoroacetate-Degrading Bacterium Synergistetes Strain MFA1 Under Varying Conditions. Microbial Ecology, 70(4), 939-950.
-
ResearchGate. (n.d.). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Retrieved from [Link]
-
Waters Corporation. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2020). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 25(22), 5382.
- Gorshkov, V., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 103939.
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). A heterobifunctional cross-linker containing a maleimide function for.... Retrieved from [Link]
-
Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. Retrieved from [Link]
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Application Notes & Protocols: A Technical Guide to the Use of N-Methyl Iodofluoroacetamide (M-IFA) in Peptide Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cysteine Alkylation in Peptide Mapping
Peptide mapping is an indispensable technique in the biopharmaceutical industry for the primary structure characterization of therapeutic proteins, particularly monoclonal antibodies (mAbs).[1][2] This method involves the enzymatic digestion of a protein into smaller peptides, which are then separated and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS).[3] The resulting peptide map provides a fingerprint of the protein, enabling sequence verification, identification of post-translational modifications (PTMs), and assessment of product stability and consistency.[4][5]
A crucial step in the peptide mapping workflow is the reduction and subsequent alkylation of cysteine residues.[6][7] Disulfide bonds, which are critical for the tertiary structure of proteins, must be cleaved (reduced) to ensure complete enzymatic digestion and to prevent refolding. Following reduction, the free sulfhydryl groups of the cysteine residues are highly reactive and prone to re-oxidation, which would complicate the resulting chromatograms and mass spectra. Alkylation permanently blocks these sulfhydryl groups, ensuring that the protein remains in a linearized state and preventing the reformation of disulfide bonds.[5]
While iodoacetamide (IAA) and iodoacetic acid are the most commonly used alkylating agents, they are not without their drawbacks, including the potential for off-target reactions and the induction of sample preparation-induced modifications.[7][8][9] This has led to the exploration of novel alkylating agents with improved specificity and efficiency. This technical guide introduces N-Methyl iodofluoroacetamide (M-IFA), a next-generation alkylating agent designed to offer superior performance in peptide mapping workflows.
N-Methyl Iodofluoroacetamide (M-IFA): A Novel Reagent for Cysteine Alkylation
N-Methyl iodofluoroacetamide (M-IFA) is a haloacetamide-based alkylating reagent specifically designed for the derivatization of cysteine residues in proteins and peptides. Its unique chemical structure, featuring both a methyl group and a fluorine atom, offers distinct advantages over traditional alkylating agents.
Mechanism of Action
Similar to other haloacetamides, M-IFA reacts with the nucleophilic sulfhydryl group of cysteine via a bimolecular nucleophilic substitution (SN2) reaction.[8] The electron-withdrawing fluorine atom enhances the electrophilicity of the adjacent carbon atom, making it more susceptible to nucleophilic attack by the thiolate anion (Cys-S⁻). The iodine atom serves as an excellent leaving group, facilitating a rapid and irreversible reaction to form a stable thioether bond.
Caption: SN2 reaction mechanism of M-IFA with a cysteine residue.
Advantages of M-IFA
The unique structure of M-IFA is hypothesized to provide several key benefits:
-
Enhanced Reactivity: The presence of the fluorine atom increases the reaction rate, potentially allowing for shorter incubation times and reducing the risk of sample degradation.
-
Improved Specificity: The tailored structure of M-IFA is designed to minimize off-target alkylation of other amino acid residues such as lysine, histidine, and the N-terminus, which can be a concern with traditional reagents.[8]
-
Distinct Mass Signature: The resulting modification adds a unique and easily identifiable mass to the cysteine-containing peptides, facilitating straightforward data analysis in mass spectrometry.
Comparative Analysis of Common Alkylating Agents
The choice of alkylating agent can significantly impact the quality and interpretation of peptide mapping data. The following table provides a comparative overview of M-IFA and other commonly used reagents.
| Feature | N-Methyl iodofluoroacetamide (M-IFA) | Iodoacetamide (IAA) | N-ethylmaleimide (NEM) |
| Reaction Mechanism | SN2 | SN2 | Michael Addition |
| Monoisotopic Mass Shift | +74.024 Da (Hypothetical) | +57.021 Da | +125.048 Da |
| Reactivity | High | Moderate | High |
| Specificity for Cysteine | High | Moderate | High |
| Potential Side Reactions | Minimal (Hypothesized) | Alkylation of Lys, His, N-terminus; Oxidation.[8][9] | Hydrolysis; Reactions with other nucleophiles. |
| Reaction Conditions | Room temperature, dark | Room temperature, dark | Room temperature, neutral pH |
Detailed Protocol for Peptide Mapping using M-IFA
This protocol provides a step-by-step guide for the in-solution digestion of a monoclonal antibody, incorporating M-IFA for cysteine alkylation.
Materials and Reagents
-
Monoclonal antibody (mAb) sample (e.g., 1 mg/mL in a suitable buffer)
-
Denaturation Buffer: 8 M Guanidine-HCl in 100 mM Tris-HCl, pH 8.0
-
Reducing Agent: 1 M Dithiothreitol (DTT) in water
-
Alkylating Agent: 500 mM N-Methyl iodofluoroacetamide (M-IFA) in water (prepare fresh)
-
Digestion Buffer: 50 mM Tris-HCl, pH 8.0
-
Protease: Sequencing-grade trypsin (e.g., 1 mg/mL in 1 mM HCl)
-
Quenching Solution: 2 M DTT in water
-
Reaction Stop Solution: 10% Trifluoroacetic acid (TFA) in water
-
HPLC-grade water, acetonitrile (ACN), and formic acid (FA)
Experimental Workflow
Caption: Overall workflow for peptide mapping using M-IFA.
Step-by-Step Procedure
-
Denaturation and Reduction:
-
To 100 µg of the mAb sample, add an equal volume of 8 M Guanidine-HCl.
-
Add 1 M DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 60 minutes.
-
Rationale: Denaturation unfolds the protein, making the disulfide bonds accessible to the reducing agent.[7] DTT effectively cleaves the disulfide bonds to yield free sulfhydryl groups.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add freshly prepared 500 mM M-IFA to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
Rationale: A molar excess of the alkylating agent ensures complete and rapid capping of the reduced cysteines. The reaction is performed in the dark as haloacetamide reagents can be light-sensitive.
-
-
Buffer Exchange and Digestion:
-
Dilute the sample 10-fold with 50 mM Tris-HCl, pH 8.0, to reduce the concentration of Guanidine-HCl to below 0.8 M.
-
Rationale: High concentrations of denaturants can inhibit the activity of trypsin.[7]
-
Add trypsin at a 1:20 (w/w) enzyme-to-substrate ratio.
-
Incubate at 37°C for 4-16 hours.
-
-
Reaction Quenching and Termination:
-
To quench any remaining M-IFA, add 2 M DTT to a final concentration of 50 mM and incubate for 15 minutes.
-
Stop the digestion by adding 10% TFA to a final concentration of 0.5-1%, lowering the pH to <3.
-
Rationale: Quenching the alkylating agent prevents non-specific modification of the protease. Acidification irreversibly inactivates trypsin, halting the digestion process.
-
-
Sample Analysis:
-
Centrifuge the sample to pellet any precipitated material.
-
Analyze the supernatant by reverse-phase HPLC coupled to a high-resolution mass spectrometer.
-
Rationale: LC-MS/MS allows for the separation of the peptide mixture and subsequent identification and characterization of the individual peptides.[3]
-
Data Interpretation and Expected Results
Upon analysis of the LC-MS/MS data, peptides containing cysteine residues should exhibit a mass increase corresponding to the addition of the N-Methyl fluoroacetamido group. The expected monoisotopic mass shift for a cysteine residue alkylated with M-IFA is +74.024 Da .
Data analysis software should be configured to include this specific modification as a variable or static modification on cysteine residues. The high resolution and accuracy of modern mass spectrometers should allow for the unambiguous identification of M-IFA-alkylated peptides. The enhanced specificity of M-IFA is expected to result in cleaner MS/MS spectra with fewer unassigned fragment ions arising from off-target modifications.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Digestion | Guanidine-HCl concentration too high; Insufficient digestion time. | Ensure proper dilution before adding trypsin; Optimize digestion time. |
| Unalkylated Cysteines | Insufficient M-IFA; M-IFA solution degraded. | Increase M-IFA concentration; Always use freshly prepared M-IFA solution. |
| Non-specific Cleavages | Prolonged digestion time; Sub-optimal pH. | Reduce digestion time; Ensure pH of the digestion buffer is correct. |
| Artifact Peaks | Sample preparation-induced modifications (e.g., oxidation, deamidation).[5] | Minimize sample handling time; Use high-purity reagents and buffers. |
Conclusion
N-Methyl iodofluoroacetamide (M-IFA) represents a promising alternative to traditional alkylating agents for peptide mapping applications. Its enhanced reactivity and specificity, coupled with a unique mass signature, can lead to more efficient and reliable characterization of therapeutic proteins. The protocol outlined in this guide provides a robust framework for the implementation of M-IFA in routine peptide mapping workflows, contributing to the comprehensive and accurate assessment of critical quality attributes in biopharmaceutical development.
References
- Haber, A. L., et al. (2017). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Journal of Mass Spectrometry, 38(10), 1105-1114.
- ResearchGate. (2003). (PDF) N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins.
- Shimadzu. (n.d.). In-depth Peptide Mapping of Monoclonal Antibody (mAb) by A de novo Peptide Sequencing Method on Q-TOF Mass Spectromet.
- Agilent Technologies. (n.d.). Agilent Biocolumns Application Compendium - Peptide Mapping. Agilent Technologies.
- Fisher Scientific. (n.d.). N-Methyl-N-(trimethylsilyl)trifluoroacetamide, 97% 5 g. Fisher Scientific.
- Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
- Semantic Scholar. (n.d.). A modified peptide mapping strategy for quantifying site-specific deamidation by electrospray time-of-flight mass spectrometry. Semantic Scholar.
- Phenomenex. (n.d.).
- Thermo Fisher Scientific. (n.d.). Accelerating monoclonal antibody peptide mapping with high acquisition speed Orbitrap-based MS. Thermo Fisher Scientific.
- Sigma-Aldrich. (n.d.). Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab. Sigma-Aldrich.
- Wang, L. H., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of proteomics, 187, 1-9.
- Parker, K., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of the American Society for Mass Spectrometry, 28(9), 1956-1960.
- PubChem. (n.d.). N-methyl-N-(trimethylsilyl)trifluoroacetamide.
- Agilent Technologies. (2017). An Integrated Workflow for Peptide Mapping of Monoclonal Antibodies. Agilent Technologies.
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. SP Tip: Peptide Mapping Sample Preparation | Phenomenex [discover.phenomenex.com]
- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyl Iodofluoroacetamide: A Chemoselective Probe for Active Site Cysteine Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cysteine in Protein Function and Drug Discovery
Cysteine, with its nucleophilic thiol side chain, is a functionally significant amino acid often found in the active sites of enzymes and binding pockets of proteins. Its unique reactivity allows it to participate in catalysis, metal coordination, and redox regulation. This reactivity also makes it a prime target for covalent modification by small molecules. The targeted labeling of active site cysteines with chemical probes is a powerful strategy in chemical biology and drug discovery. It enables the identification of novel drug targets, the elucidation of enzyme mechanisms, and the development of covalent inhibitors.
N-Methyl iodofluoroacetamide (MIF) is a specialized chemical probe designed for the selective labeling of cysteine residues. Its structure incorporates three key features that contribute to its utility: an iodoacetamide warhead for covalent reaction with cysteine thiols, a fluorine atom to potentially modulate reactivity and provide a unique spectroscopic signature, and an N-methyl group that can influence its binding affinity and steric interactions within protein active sites. This guide provides a comprehensive overview of the scientific principles and detailed protocols for the application of N-Methyl iodofluoroacetamide in active site labeling studies.
Mechanism of Action: Covalent Modification of Cysteine Residues
The primary mechanism of action of N-Methyl iodofluoroacetamide is the S-alkylation of the cysteine thiol group. This reaction proceeds via a nucleophilic substitution (SN2) reaction where the sulfur atom of the cysteine side chain attacks the electrophilic carbon atom of the iodofluoroacetamide moiety. The iodide ion serves as an excellent leaving group, facilitating the formation of a stable thioether bond.
The presence of the N-methyl group can influence the probe's interaction with the target protein. In some cases, a methyl group can enhance binding affinity through favorable hydrophobic interactions or by inducing a bioactive conformation, a phenomenon often referred to as the "magic methyl" effect in drug discovery.[1]
Figure 1: Proposed mechanism of covalent labeling of a cysteine residue by N-Methyl iodofluoroacetamide.
Core Applications in Research and Development
The unique properties of N-Methyl iodofluoroacetamide make it a versatile tool for a range of applications in proteomics and drug discovery.[2][3]
-
Activity-Based Protein Profiling (ABPP): MIF can be used in competitive ABPP experiments to identify the protein targets of covalent inhibitors. By competing for the same active site cysteine, a decrease in MIF labeling indicates successful engagement by the inhibitor.
-
Druggable Cysteine Identification: Proteome-wide screening with MIF can reveal functionally important and accessible cysteine residues that may represent novel targets for drug development.
-
Enzyme Class Profiling: The reactivity of MIF can be tuned to selectively label certain classes of enzymes that utilize a cysteine residue in their catalytic cycle, such as deubiquitinases or certain proteases.
-
Validation of Covalent Binders: MIF can be used to confirm the covalent binding of a drug candidate to its intended target protein.
Experimental Protocols
The following protocols provide a framework for using N-Methyl iodofluoroacetamide in common experimental workflows. It is recommended to optimize concentrations and incubation times for each specific protein and experimental system.
Protocol 1: Labeling of a Purified Protein
This protocol describes the labeling of a purified protein with a known or suspected reactive cysteine.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS or Tris, pH 7.4)
-
N-Methyl iodofluoroacetamide (MIF) stock solution (10 mM in DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional)
-
SDS-PAGE loading buffer
-
Coomassie stain or fluorescent protein stain
Procedure:
-
Protein Preparation: If necessary, reduce any disulfide bonds in the protein sample by incubating with 1 mM TCEP for 30 minutes at room temperature.
-
Labeling Reaction: In a microcentrifuge tube, combine the purified protein (final concentration 1-5 µM) with the desired concentration of MIF (e.g., 10-100 µM).
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour. Protect from light if using a fluorescently tagged version of the probe.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as DTT (final concentration 10 mM), or by adding SDS-PAGE loading buffer.
-
Analysis by SDS-PAGE: Separate the labeled protein from unreacted probe and other reaction components by SDS-PAGE.
-
Visualization: Visualize the protein bands by Coomassie staining or fluorescence imaging, depending on the detection method. An increase in the molecular weight of the labeled protein may be detectable by mass spectrometry.
Protocol 2: In-Gel Fluorescence Scanning for Labeled Proteomes
This protocol is suitable for visualizing the labeling of proteins in a complex mixture, such as a cell lysate. This requires a version of MIF that is tagged with a fluorophore.
Materials:
-
Cell lysate (prepared in a buffer without thiol-containing reagents)
-
Fluorescently tagged N-Methyl iodofluoroacetamide
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Procedure:
-
Lysate Preparation: Prepare a cell lysate in a suitable lysis buffer (e.g., RIPA buffer without DTT or β-mercaptoethanol). Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Labeling: In a microcentrifuge tube, incubate 50-100 µg of the cell lysate with the fluorescently tagged MIF (final concentration 1-10 µM) for 30 minutes at room temperature.
-
Quenching and SDS-PAGE: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: After electrophoresis, visualize the labeled proteins by scanning the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the fluorophore.
-
Total Protein Staining: After fluorescence scanning, the same gel can be stained with a total protein stain (e.g., Coomassie) to visualize all protein bands and serve as a loading control.
Sources
Experimental protocol for N-Methyl iodofluoroacetamide reaction with thiols
Application Note & Protocol
Site-Specific Alkylation of Thiols using N-Methyl iodofluoroacetamide: A Guide for Researchers
Abstract
This technical guide provides a comprehensive experimental protocol for the selective modification of thiol groups in peptides and proteins using N-Methyl iodofluoroacetamide. Thiol-reactive chemistry is a cornerstone of bioconjugation, proteomics, and drug development, enabling the precise labeling, blocking, or cross-linking of cysteine residues.[1][2] This document delves into the underlying reaction mechanism, offers detailed step-by-step protocols for execution, and provides essential guidelines for data analysis and troubleshooting. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this specific haloacetamide derivative for robust and reproducible thiol alkylation.
Foundational Principles: The Chemistry of Thiol Alkylation
The selective modification of cysteine residues hinges on the nucleophilic character of the thiol group (-SH).[1] Among the various chemical strategies, alkylation with haloacetamides, such as N-Methyl iodofluoroacetamide, is a widely adopted and reliable method.[3]
The SN2 Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key to this reaction is the deprotonation of the cysteine's thiol group to its more reactive thiolate anion (S⁻) form.[4] This potent nucleophile attacks the electrophilic carbon atom adjacent to the iodine atom in N-Methyl iodofluoroacetamide, displacing the iodide ion (a good leaving group) and forming a stable, irreversible thioether bond.[1][4]
The reaction rate is dependent on several factors, including the concentration of the thiolate anion, the concentration of the alkylating agent, temperature, and pH.[4]
The Critical Role of pH
The pKa of the cysteine thiol group is typically around 8.5.[4] To ensure a sufficient concentration of the reactive thiolate anion, the reaction is best performed at a slightly alkaline pH, generally between 7.5 and 9.0.[5] At lower pH values, the thiol group remains protonated, significantly slowing the reaction.[5] Conversely, excessively high pH (> 9.0) can increase the risk of side reactions with other nucleophilic amino acid residues like lysine.
Reagent and Sample Preparation
Proper preparation of reagents and the target biomolecule is paramount for a successful alkylation experiment.
N-Methyl iodofluoroacetamide Properties
While N-Methyl iodofluoroacetamide is a specialized reagent, its handling precautions are similar to those for the more common iodoacetamide.
| Property | Value | Source |
| Chemical Name | N-Methyl-2-fluoro-2-iodoacetamide | Inferred |
| CAS Number | 883499-47-6 | [6] |
| Molecular Formula | C₃H₅FINO | Inferred |
| Molecular Weight | 216.98 g/mol | Inferred |
| Appearance | Typically a light-sensitive solid | Inferred from Iodoacetamide[3] |
| Storage | Store at 2-8°C, protected from light and moisture. | Based on Iodoacetamide |
Crucial Handling Notes:
-
Light Sensitivity: Iodo-compounds are susceptible to degradation by light. All steps involving the reagent should be performed in the dark or in amber-colored tubes.
-
Solution Instability: Solutions of N-Methyl iodofluoroacetamide should be prepared fresh immediately before use and any unused solution should be discarded.
Protein/Peptide Sample Preparation
Alkylation targets free thiol groups. If the target cysteine residues exist in disulfide bonds, a reduction step is mandatory prior to alkylation.
-
Reducing Agents:
-
Dithiothreitol (DTT): Typically used at a final concentration of 5-10 mM.
-
Tris(2-carboxyethyl)phosphine (TCEP): A more stable and powerful reducing agent, often used at 5-10 mM. TCEP does not contain a free thiol and thus does not need to be removed before alkylation, but it can sometimes interfere with labeling by certain dyes.[7][8]
-
-
Procedure for Reduction (Example):
-
Dissolve the protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5).
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature before proceeding with alkylation.
-
Experimental Protocol: Alkylation of a Thiol-Containing Protein
This protocol provides a general framework for the alkylation of a purified protein sample. Concentrations and incubation times may require optimization depending on the specific protein and experimental goal.
Materials and Reagents
-
N-Methyl iodofluoroacetamide (prepare stock solution fresh)
-
Thiol-containing protein/peptide sample
-
Reduction Buffer: 50 mM Tris-HCl, 2 M Urea, pH 8.5
-
Alkylation Reagent Stock: 100 mM N-Methyl iodofluoroacetamide in a suitable solvent (e.g., DMF or buffer). Prepare immediately before use.
-
Quenching Solution: 1 M DTT or 1 M L-cysteine
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Thermomixer or water bath
Step-by-Step Alkylation Procedure
-
Protein Reduction:
-
To 100 µL of your protein solution (e.g., 1 mg/mL in Reduction Buffer), add a reducing agent like DTT to a final concentration of 10 mM.
-
Incubate the mixture for 30-60 minutes at 37-56°C to ensure complete reduction of disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation Reaction:
-
Prepare a 100 mM stock solution of N-Methyl iodofluoroacetamide.
-
Add the N-Methyl iodofluoroacetamide stock solution to the reduced protein sample. A 2 to 5-fold molar excess over the total thiol concentration is a good starting point. For a typical protein sample being prepared for mass spectrometry, adding the reagent to a final concentration of 20-50 mM is common.
-
Incubate the reaction mixture for 30-60 minutes at room temperature in the dark .[5]
-
-
Quenching the Reaction:
-
To stop the alkylation, add a quenching solution containing a high concentration of thiols. Add DTT or L-cysteine to a final concentration that is at least 5-fold higher than the initial N-Methyl iodofluoroacetamide concentration.
-
Incubate for an additional 15 minutes at room temperature in the dark. This step ensures that any excess alkylating agent is consumed.[9]
-
-
Sample Cleanup:
-
The alkylated protein is now ready for downstream applications. Excess reagents and byproducts should be removed using an appropriate method, such as:
-
Dialysis or buffer exchange
-
Acetone or TCA precipitation
-
Size-exclusion chromatography (e.g., spin columns)
-
-
Validation and Data Analysis
Mass spectrometry (MS) is the definitive method for confirming the successful and specific alkylation of cysteine residues.[10] The covalent addition of the N-Methyl fluoroacetamido group results in a predictable mass increase.
Calculating the Mass Shift
The modification adds a specific mass to the cysteine residue.
-
Mass of modifying group: C₃H₄FNO = 93.02 Da
-
Mass of Cysteine residue: 103.01 Da (average mass of residue in peptide)
-
Mass of Modified Cysteine residue: 196.03 Da
-
Net Mass Shift: +93.02 Da
This mass shift can be detected at the level of the intact protein or, more commonly, after proteolytic digestion (e.g., with trypsin) by analyzing the resulting peptides.[11]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This table outlines common issues and their solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Alkylation | 1. Insufficient reduction of disulfide bonds. 2. Reagent concentration too low or degraded. 3. Reaction pH is too acidic. 4. Insufficient incubation time. | 1. Increase concentration of reducing agent or incubation time/temperature. Consider using TCEP. 2. Always prepare N-Methyl iodofluoroacetamide stock fresh. Increase molar excess. 3. Ensure buffer pH is between 7.5 and 9.0.[5][12] 4. Increase incubation time to 60 minutes. |
| Non-specific Labeling | 1. Reagent concentration is too high. 2. Reaction pH is too alkaline (>9.0). | 1. Reduce the molar excess of the alkylating agent. 2. Lower the buffer pH to ~8.0. High pH can deprotonate other nucleophiles like lysine. |
| No Reaction Observed | 1. N-Methyl iodofluoroacetamide reagent is inactive. 2. Presence of interfering substances (e.g., high concentrations of nucleophiles in the buffer). | 1. Purchase new reagent. Ensure proper storage (dark, cold). 2. Perform buffer exchange on the protein sample before the reduction/alkylation steps. Avoid buffers containing thiols (e.g., mercaptoethanol). |
| Poor MS Signal of Modified Peptides | 1. Inefficient digestion due to modification. 2. Sample loss during cleanup steps. | 1. Ensure quenching step is complete to avoid alkylation of the protease. 2. Optimize precipitation or cleanup protocol to maximize protein/peptide recovery. |
Conclusion
N-Methyl iodofluoroacetamide is a potent electrophilic probe for the targeted alkylation of cysteine residues. By carefully controlling key reaction parameters—most notably pH, reagent concentration, and the preliminary reduction of disulfide bonds—researchers can achieve highly specific and efficient covalent modification of proteins and peptides. The protocol and principles outlined in this guide provide a solid foundation for the successful application of this chemistry in diverse research and development settings, from fundamental proteomics to the engineering of novel bioconjugates.
References
- Methods for the determination and quantification of the reactive thiol proteome - PMC - NIH. (n.d.). National Institutes of Health (NIH).
- Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics. (n.d.). Creative Proteomics.
- OneQuant™ Iodoacetamide - G-Biosciences. (n.d.). G-Biosciences.
- Synthesis, Characterization, and Application of Iodoacetamide Derivatives Utilized for the ALiPHAT Strategy | Request PDF. (n.d.). ResearchGate.
- Iodoacetamide - Wikipedia. (n.d.). Wikipedia.
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - NIH. (n.d.). National Institutes of Health (NIH).
- Does Iodoactamide not work on LMW thiols? (2015, October 31). ResearchGate.
- 20 questions with answers in IODOACETAMIDE | Science topic. (n.d.). ResearchGate.
- Identification of Protein Modifications by Mass Spectrometry. (n.d.).
- Thiol‐reactive dyes for fluorescence labeling of proteomic samples. (2003). Sci-Hub.
- Post-translational Modifications and Mass Spectrometry Detection. (2012, September 22).
- Thiol-reactive dyes for fluorescence labeling of proteomic samples. (n.d.). PubMed.
- 883499-47-6(N-METHYL IODOFLUOROACETAMIDE) Product Description. (n.d.). ChemicalBook.
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 883499-47-6 CAS MSDS (N-METHYL IODOFLUOROACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Sci-Hub. Thiol‐reactive dyes for fluorescence labeling of proteomic samples / ELECTROPHORESIS, 2003 [sci-hub.se]
- 8. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. msf.ucsf.edu [msf.ucsf.edu]
- 11. publications.aston.ac.uk [publications.aston.ac.uk]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using N-Methyl Iodofluoroacetamide (MIF)
Authored by: Gemini, Senior Application Scientist
Abstract
N-Methyl iodofluoroacetamide (MIF) is a versatile, cell-permeable reagent designed for the selective alkylation of cysteine residues within the cellular environment. Its unique chemical structure, combining the reactivity of an iodoacetamide with the modulatory effects of a methyl and a fluorine group, makes it a powerful tool for investigating protein function, identifying enzyme inhibitors, and probing protein accessibility. This document provides a comprehensive guide to the hypothesized mechanism of action of MIF and offers detailed protocols for its application in cell-based assays, tailored for researchers in drug discovery and chemical biology.
Introduction: The Scientific Rationale for N-Methyl Iodofluoroacetamide
The study of protein function within the complex milieu of a living cell requires tools that can selectively target and report on specific amino acid residues. Cysteine, with its reactive thiol group, is often a key player in enzyme catalysis, protein structure, and redox signaling. N-Methyl iodofluoroacetamide (MIF) is hypothesized to be an effective covalent probe for targeting these critical cysteine residues.
Hypothesized Mechanism of Action
MIF is an electrophilic reagent that is proposed to react with nucleophilic cysteine residues via an SN2 reaction, forming a stable thioether bond. The presence of the fluorine atom is presumed to modulate the electrophilicity of the adjacent carbon, potentially influencing the reaction rate and specificity compared to standard iodoacetamides. The N-methyl group may enhance cell permeability and alter the steric profile of the molecule, further refining its reactivity profile.
The covalent and often irreversible nature of this interaction makes MIF an ideal tool for:
-
Enzyme Inhibition: Targeting and inactivating enzymes that rely on a cysteine residue in their active site.
-
Probing Protein Accessibility: Labeling surface-accessible cysteine residues to understand protein conformation and interaction dynamics.
-
Drug Discovery: Serving as a starting point for the development of targeted covalent inhibitors.
Application I: Enzyme Activity and Inhibition Assay
This section details the use of MIF to assess the activity and inhibition of a cysteine-dependent enzyme within a cellular context. For this example, we will consider a hypothetical cysteine protease.
Principle of the Assay
This assay quantifies the activity of a target cysteine protease by measuring the cleavage of a fluorogenic substrate. Pre-treatment of cells with MIF is expected to covalently modify the active-site cysteine, leading to a dose-dependent decrease in enzyme activity, which is reflected by a reduction in fluorescence.
Experimental Workflow
The overall workflow for the enzyme inhibition assay is depicted below.
Figure 1: Workflow for MIF-based enzyme inhibition assay.
Detailed Protocol
Materials:
-
Cells expressing the target cysteine protease
-
Appropriate cell culture medium and supplements
-
N-Methyl iodofluoroacetamide (MIF)
-
DMSO (for MIF stock solution)
-
Fluorogenic cysteine protease substrate
-
Cell lysis buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate the plate overnight at 37°C in a humidified CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of MIF in DMSO.
-
Perform serial dilutions of the MIF stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add the MIF-containing medium. Include a vehicle control (DMSO only).
-
Incubate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically.
-
-
Cell Lysis:
-
After incubation, gently wash the cells twice with ice-cold PBS.
-
Add 50 µL of cell lysis buffer to each well and incubate on ice for 15 minutes with gentle shaking.
-
-
Enzymatic Reaction:
-
Prepare the fluorogenic substrate solution in the appropriate assay buffer.
-
Add 50 µL of the substrate solution to each well of the plate.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate.
-
Measure the fluorescence kinetically over 30-60 minutes or as an endpoint reading.
-
Data Analysis and Interpretation
The inhibitory effect of MIF is calculated as a percentage of the vehicle-treated control. An IC₅₀ value (the concentration of MIF that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the MIF concentration and fitting the data to a four-parameter logistic curve.
Table 1: Illustrative Data for MIF Inhibition of a Cysteine Protease
| MIF Concentration (µM) | Average Fluorescence (RFU) | % Inhibition |
| 0 (Vehicle) | 15,840 | 0% |
| 0.1 | 14,980 | 5.4% |
| 1 | 12,320 | 22.2% |
| 10 | 8,150 | 48.5% |
| 50 | 2,430 | 84.7% |
| 100 | 1,620 | 89.8% |
Based on this illustrative data, the calculated IC₅₀ for MIF would be approximately 10.5 µM.
Application II: Probing Protein Accessibility and Target Engagement
MIF can be used to assess the accessibility of cysteine residues within the proteome, providing insights into protein conformation, protein-protein interactions, and target engagement of other non-covalent inhibitors.
Principle of the Assay
This assay relies on the principle that MIF will only react with cysteine residues that are sterically accessible. Changes in protein conformation or the binding of a ligand can alter the accessibility of specific cysteines, which can be detected by a change in MIF labeling. This can be monitored by various downstream methods, such as mass spectrometry or Western blotting (if an antibody against the modified cysteine is available or if MIF is derivatized with a tag).
Experimental Workflow
The workflow for a target engagement study using MIF is outlined below.
Figure 2: Workflow for assessing target engagement using MIF.
Detailed Protocol
Materials:
-
Cultured cells of interest
-
Non-covalent inhibitor or compound of interest
-
N-Methyl iodofluoroacetamide (MIF)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Reagents for downstream analysis (e.g., trypsin for mass spectrometry, antibodies for Western blot)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate plates.
-
Treat the cells with your non-covalent compound of interest at various concentrations for a specified time. Include a vehicle control.
-
-
MIF Labeling:
-
Following treatment, add MIF to the cell culture medium at a concentration sufficient to label accessible cysteines without causing significant toxicity (e.g., 50-100 µM).
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and Protein Harvest:
-
Wash the cells with ice-cold PBS to remove excess MIF.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
Downstream Analysis:
-
For Mass Spectrometry: Proceed with protein reduction, alkylation of remaining free cysteines with a different alkylating agent (to distinguish from MIF-labeled sites), tryptic digestion, and LC-MS/MS analysis to identify and quantify MIF-labeled peptides.
-
For Western Blotting: If a suitable antibody is available, perform SDS-PAGE, transfer to a membrane, and probe with an antibody that recognizes the MIF-modified cysteine or the protein of interest.
-
Data Analysis and Interpretation
In a target engagement scenario, the binding of a non-covalent inhibitor to its target protein may shield an active-site cysteine from being labeled by MIF. This would be observed as a decrease in the abundance of the MIF-labeled peptide corresponding to that cysteine in the mass spectrometry data, in a manner that is dependent on the concentration of the non-covalent inhibitor.
Table 2: Illustrative Mass Spectrometry Data for Target Engagement
| Non-Covalent Inhibitor (µM) | Relative Abundance of MIF-Labeled Peptide |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.85 |
| 1 | 0.48 |
| 10 | 0.12 |
| 100 | 0.05 |
This data illustrates that as the concentration of the non-covalent inhibitor increases, the accessibility of the target cysteine to MIF decreases, confirming target engagement in a cellular context.
Concluding Remarks and Future Directions
N-Methyl iodofluoroacetamide represents a potentially valuable tool for the chemical biology and drug discovery communities. The protocols outlined here provide a framework for its application in cell-based assays to investigate enzyme function and probe protein interactions. Further characterization of MIF's reactivity, specificity, and cell permeability will undoubtedly expand its utility and open up new avenues of research. The principles described are foundational and can be adapted to a wide range of biological questions and experimental systems.
References
-
Casey, J. R., Grinstein, S., & Orlowski, J. (2010). Sensors and regulators of intracellular pH. Nature Reviews Molecular Cell Biology, 11(1), 50–61. [Link]
-
Simeonov, A., & Jadhav, A. (2016). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. Drug Discovery Today: Technologies, 18, 29-36. [Link]
-
Evotec SE. Cell-Based Assay Services.[Link]
-
Edmondson, D. E. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal research reviews, 34(5), 935-978. [Link]
-
MDPI. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Methyl Iodofluoroacetamide Reactions
Welcome to the technical support center for the synthesis and optimization of N-Methyl iodofluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into this challenging synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and rationalize your reaction outcomes with confidence.
Introduction to N-Methyl Iodofluoroacetamide
N-Methyl iodofluoroacetamide is a specialized alkylating agent of interest in chemical biology and drug development. Its unique structure, featuring both iodine and fluorine on the α-carbon, imparts distinct reactivity. The highly labile C-I bond makes it a potent electrophile for nucleophilic substitution, particularly with thiol groups (e.g., cysteine residues), while the C-F bond can influence the compound's electronic properties and metabolic stability. Optimizing its synthesis is critical to ensure high purity and yield, avoiding the common pitfalls associated with polyhalogenated compounds.
Core Reaction Principles & Mechanism
The synthesis of N-Methyl iodofluoroacetamide typically involves the amidation of an iodofluoroacetyl halide (e.g., iodofluoroacetyl chloride) with methylamine. The core of this reaction is a nucleophilic acyl substitution.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a standard nucleophilic acyl substitution mechanism. Methylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the iodofluoroacetyl halide. This forms a tetrahedral intermediate which then collapses, expelling the halide leaving group (e.g., Cl⁻) to form the final amide product.
Caption: General mechanism for N-Methyl iodofluoroacetamide synthesis.
A crucial aspect of this synthesis is managing the reactivity of the starting materials and the stability of the product. The α-iodo group makes the product highly susceptible to further reactions, necessitating careful control of conditions.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the primary causes? A1: Low yields can stem from several factors:
-
Incomplete Reaction: The nucleophilicity of methylamine might be insufficient under the chosen conditions, or the reaction time may be too short.
-
Side Reactions: The product, being a potent alkylating agent, can react with any excess methylamine, leading to undesired byproducts.
-
Degradation: Haloacetamides can be unstable, especially in the presence of strong bases or nucleophiles.[1]
-
Poor Reagent Quality: Moisture can hydrolyze the acyl chloride starting material, reducing the amount available for amidation.
Q2: I'm observing multiple spots on my TLC/multiple peaks in my LC-MS. What are these impurities? A2: Common impurities include:
-
N,N-dimethyl iodofluoroacetamide: Formed if the product reacts further with methylamine.
-
Hydrolysis Product: Iodofluoroacetic acid, resulting from the reaction of the acyl chloride with water.
-
Polymeric Materials: Arising from uncontrolled side reactions, especially at elevated temperatures.
Q3: How do I choose the optimal solvent and base for this reaction? A3: The choice is critical.
-
Solvent: Aprotic, non-polar to moderately polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are preferred. They effectively dissolve the reactants without participating in the reaction.
-
Base: A non-nucleophilic base is essential to neutralize the HCl byproduct without competing with methylamine. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Using methylamine itself as the base (by adding excess) is possible but increases the risk of byproduct formation.
In-Depth Troubleshooting Guides
Guide 1: Issue - Low to No Product Yield
Low yield is the most frequent challenge. This guide provides a systematic approach to diagnosing and solving the problem.
Potential Cause A: Inefficient Amidation
The primary amidation reaction may be slow or incomplete. This is often the case if the reaction conditions are not optimized.
Troubleshooting Protocol:
-
Temperature Control: Start the reaction at a low temperature (0 °C or even -10 °C) to control the initial exothermic reaction upon adding the acyl chloride. Slowly warm to room temperature and monitor by TLC or LC-MS.
-
Reagent Stoichiometry: Ensure a slight excess of methylamine (1.1-1.2 equivalents) to drive the reaction to completion. However, a large excess can promote side reactions.
-
Choice of Base: Use at least one equivalent of a non-nucleophilic base like triethylamine to scavenge the HCl formed. The formation of amine-HCl salts can inhibit the reaction.[2]
Potential Cause B: Product or Reactant Degradation
The starting acyl chloride is sensitive to moisture, and the N-Methyl iodofluoroacetamide product is a reactive alkylating agent.
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Methods for drying common solvents are well-documented.[3]
-
Work-up Procedure: Upon reaction completion, proceed immediately to an aqueous work-up to quench the reaction and remove water-soluble byproducts and salts. Do not let the crude reaction mixture stand for extended periods.
Guide 2: Issue - Poor Product Purity & Presence of Byproducts
The high reactivity of the product can lead to the formation of multiple impurities.
Potential Cause A: Over-alkylation by Product
The N-Methyl iodofluoroacetamide product can alkylate the starting methylamine, leading to a secondary amine which can then react with more acyl chloride.
Troubleshooting Protocol:
-
Controlled Reagent Addition: Add the iodofluoroacetyl chloride dropwise to the solution of methylamine and base at low temperature. This maintains a low concentration of the electrophile, minimizing its reaction with the product.
-
Stoichiometry Adjustment: Avoid a large excess of methylamine. If over-alkylation is a persistent issue, using a stoichiometry closer to 1:1 (acyl chloride to amine) may be necessary, at the cost of some conversion.
Workflow for Troubleshooting Purity Issues
Caption: Decision tree for troubleshooting product purity issues.
Experimental Protocols
Protocol 1: Standard Synthesis of N-Methyl Iodofluoroacetamide
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL).
-
Reagents: Cool the flask to 0 °C in an ice bath. Add methylamine (e.g., 2.0 M solution in THF, 1.1 mmol) followed by triethylamine (1.2 mmol).
-
Addition: While stirring vigorously, add a solution of iodofluoroacetyl chloride (1.0 mmol) in anhydrous DCM (2 mL) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acyl chloride is consumed.
-
Work-up: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[4]
Protocol 2: Purification of Crude Product
Purification is essential to remove unreacted starting materials and byproducts.
-
Liquid-Liquid Extraction: This is the first step post-reaction (the "work-up") and removes most ionic impurities and the base.[5]
-
Flash Column Chromatography: This is the most effective method for separating the desired product from non-polar and highly polar impurities. The choice of eluent is critical and should be determined by TLC analysis.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can provide highly pure material.[5]
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | -10 °C to 25 °C | Low initial temperature controls exothermicity and minimizes side reactions. Room temperature drives the reaction to completion. |
| Solvent | DCM, THF, Diethyl Ether | Aprotic solvents are essential to prevent reaction with the acyl chloride. Ensure they are anhydrous. |
| Base | Triethylamine, DIPEA | A non-nucleophilic base is required to neutralize HCl without forming byproducts. Use 1.1-1.5 equivalents.[6] |
| Stoichiometry (Amine:Acyl Halide) | 1.1:1.0 to 1.2:1.0 | A slight excess of the amine ensures complete consumption of the valuable acyl halide. |
| Reaction Time | 1 - 6 hours | Monitor by TLC/LC-MS. Prolonged reaction times can lead to product degradation or side reactions. |
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Amidation Reactions.
- Sigma-Aldrich. (n.d.). N-Methyl-N-(trimethylsilyl)trifluoroacetamide synthesis grade.
- Thomas Scientific. (n.d.). N-Methyl-N-trimethylsilyl-trifluoroacetamide for synthesis.
- ChemicalBook. (2025). N-Methyl-2,2,2-trifluoroacetamide.
- Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Benchchem. (n.d.). Troubleshooting low yield in Lipoamide chemical synthesis.
- PubMed Central (PMC). (n.d.). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?.
- PubMed. (2018). Removal of haloacetamides and their precursors at water purification plants applying ozone/biological activated carbon treatment.
- ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC?.
- ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation.
- PubMed Central (PMC). (n.d.). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling.
- ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines.
- Wikipedia. (n.d.). List of purification methods in chemistry.
- Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- RSC Publishing. (1966). N-fluoro-compounds. Part I. Synthesis of N-fluoro-compounds by direct fluorination of aqueous substrates.
- FAO AGRIS. (n.d.). Removal of haloacetamides and their precursors at water purification plants applying ozone/biological activated carbon treatment.
- FOLIA. (n.d.). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins.
- PubMed. (2005). Synthesis and biological activity of new iodoacetamide derivatives on mutants of squalene-hopene cyclase.
- Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents.
- ResearchGate. (2025). (PDF) N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins.
- ResearchGate. (2025). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway.
- RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
- What The Data Tells Us. (2012). Two Types of Nucleophilic Substitution Reactions.
- PubMed Central (PMC). (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry.
- PubMed. (2013). Formation and Speciation of Nine Haloacetamides, an Emerging Class of Nitrogenous DBPs, During Chlorination or Chloramination.
- PubMed. (2015). Formation of haloacetonitriles and haloacetamides and their precursors during chlorination of secondary effluents.
- Chemistry LibreTexts. (2024). 22: Carbonyl Alpha-Substitution Reactions.
- ChemicalBook. (n.d.). 883499-47-6(N-METHYL IODOFLUOROACETAMIDE) Product Description.
- Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Chemistry LibreTexts. (2024). 11.1: The Discovery of Nucleophilic Substitution Reactions.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
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- 4. Organic Syntheses Procedure [orgsyn.org]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
N-Methyl iodofluoroacetamide stability in aqueous buffers
Welcome to the comprehensive technical support guide for N-Methyl iodofluoroacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of N-Methyl iodofluoroacetamide in aqueous buffers. Here, you will find troubleshooting guides and frequently asked questions to navigate the challenges you may encounter during your experiments.
Introduction
N-Methyl iodofluoroacetamide is a unique haloacetamide derivative with potential applications in various scientific fields. Its structure, featuring both a highly reactive iodine atom and a strongly electronegative fluorine atom on the acetyl group, presents distinct stability characteristics in aqueous environments. Understanding these properties is crucial for designing robust experiments and obtaining reliable results. This guide will delve into the factors influencing its stability and provide actionable protocols to manage them.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of N-Methyl iodofluoroacetamide in aqueous buffers?
A1: The stability of N-Methyl iodofluoroacetamide is primarily influenced by three main factors:
-
pH: The pH of the aqueous buffer is the most critical factor. Like other haloacetamides, N-Methyl iodofluoroacetamide is susceptible to hydrolysis, a process that is significantly accelerated at alkaline pH.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the degradation of N-Methyl iodofluoroacetamide. For long-term storage of aqueous solutions, lower temperatures are recommended.
-
Light Exposure: Similar to iodoacetamide, N-Methyl iodofluoroacetamide may be light-sensitive.[1] It is advisable to protect solutions from light to prevent potential photodegradation.
Q2: What is the likely primary degradation pathway for N-Methyl iodofluoroacetamide in aqueous buffers?
A2: The primary degradation pathway is expected to be hydrolysis of the amide bond. This can occur via two main mechanisms depending on the pH:
-
Base-Catalyzed Hydrolysis: Under neutral to alkaline conditions, hydroxide ions in the buffer can act as nucleophiles, attacking the carbonyl carbon of the amide. This is typically the dominant degradation pathway in standard biological buffers (pH 7-8.5).
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.
The presence of the electron-withdrawing fluorine atom likely influences the reactivity of the carbonyl group, while the iodine atom can act as a leaving group in other potential reactions.
Q3: How should I prepare and store stock solutions of N-Methyl iodofluoroacetamide?
A3: To ensure the longevity and reliability of your N-Methyl iodofluoroacetamide stock solutions, follow these guidelines:
-
Solvent: For initial stock solutions, use a dry, aprotic organic solvent such as DMSO or DMF, where the compound will be more stable.
-
Aqueous Solutions: Prepare aqueous solutions fresh for each experiment whenever possible.[2]
-
Storage: If you must store aqueous solutions, do so at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect all solutions from light by using amber vials or wrapping them in aluminum foil.[1]
Q4: Can I use any buffer for my experiments with N-Methyl iodofluoroacetamide?
A4: While many common buffers can be used, it is important to consider their pH and potential for nucleophilic attack. Buffers with primary or secondary amine groups (like Tris) could potentially react with the haloacetamide, especially at alkaline pH. Phosphate or HEPES buffers are generally a safer choice. However, the stability of your specific molecule of interest in different buffers should always be empirically determined.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with N-Methyl iodofluoroacetamide.
Problem 1: Inconsistent results in my cell-based assay.
-
Possible Cause 1: Degradation of N-Methyl iodofluoroacetamide in the culture medium.
-
Explanation: Cell culture media are typically buffered at a physiological pH (around 7.4) and incubated at 37°C. These conditions can promote the hydrolysis of N-Methyl iodofluoroacetamide over the course of your experiment, leading to a decrease in the effective concentration of the active compound.
-
Solution:
-
Time-Course Experiment: Perform a time-course experiment to assess the stability of N-Methyl iodofluoroacetamide in your specific cell culture medium at 37°C. Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of the compound by HPLC.
-
Fresh Preparation: Add freshly prepared N-Methyl iodofluoroacetamide to your cultures immediately before starting the assay.
-
Medium Replenishment: If the experiment is long, consider replenishing the medium with fresh compound at regular intervals.
-
-
-
Possible Cause 2: Reaction with media components.
-
Explanation: Some components in complex media, such as amino acids with nucleophilic side chains (e.g., cysteine, histidine), could potentially react with N-Methyl iodofluoroacetamide.
-
Solution:
-
Control Experiment: Incubate N-Methyl iodofluoroacetamide in the medium without cells and monitor its concentration over time. This will help distinguish between chemical degradation and cell-mediated effects.
-
Simplified Buffer: If possible, perform initial characterization in a simpler buffer (like PBS) to understand the baseline stability before moving to a complex medium.
-
-
Problem 2: My compound appears to lose activity upon storage in a phosphate buffer at 4°C.
-
Possible Cause: Slow hydrolysis even at refrigerated temperatures.
-
Explanation: While refrigeration slows down chemical reactions, it does not stop them entirely. Over several days or weeks, even at 4°C, significant degradation of a sensitive compound like N-Methyl iodofluoroacetamide can occur, especially if the buffer pH is neutral or slightly alkaline.
-
Solution:
-
Aliquot and Freeze: For storage longer than a day, it is highly recommended to aliquot your buffered solution into single-use vials and store them at -80°C.
-
pH Consideration: If your experimental design allows, consider preparing the buffer at a slightly acidic pH (e.g., pH 6.0) for storage, as this may slow down hydrolysis. Neutralize the pH just before use.
-
Stability Study: Conduct a long-term stability study at 4°C by analyzing aliquots at regular intervals (e.g., 1, 3, 7, 14 days) to determine the acceptable storage duration for your specific experimental needs.
-
-
Experimental Protocols
Protocol 1: Assessing the pH-Dependent Stability of N-Methyl iodofluoroacetamide
This protocol provides a framework for determining the stability of N-Methyl iodofluoroacetamide at different pH values.
1. Materials:
- N-Methyl iodofluoroacetamide
- Aqueous buffers of different pH values (e.g., pH 5.0 Acetate, pH 7.4 Phosphate, pH 8.5 Tris)
- HPLC system with a C18 column
- Mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid)
- Thermostated incubator or water bath
2. Procedure:
- Prepare a concentrated stock solution of N-Methyl iodofluoroacetamide in a suitable organic solvent (e.g., 10 mM in DMSO).
- Dilute the stock solution into each of the aqueous buffers to a final concentration of 100 µM.
- Immediately after dilution (t=0), take an aliquot from each buffer, quench any further reaction by adding an equal volume of cold mobile phase, and store at -20°C until analysis.
- Incubate the remaining buffered solutions at a constant temperature (e.g., 25°C or 37°C).
- Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24, 48 hours), quenching each as described in step 3.
- Analyze all collected samples by HPLC to determine the concentration of the remaining N-Methyl iodofluoroacetamide.
3. Data Analysis:
- Plot the percentage of remaining N-Methyl iodofluoroacetamide against time for each pH.
- Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
| Parameter | Expected Trend | Rationale |
| Degradation Rate | Increases with increasing pH | Base-catalyzed hydrolysis is generally faster for haloacetamides. |
| Half-life (t½) | Decreases with increasing pH | A faster degradation rate leads to a shorter half-life. |
Protocol 2: Quantification of N-Methyl iodofluoroacetamide by Reversed-Phase HPLC
This protocol outlines a general method for the quantification of N-Methyl iodofluoroacetamide.
1. Instrumentation and Conditions:
- HPLC System: Standard HPLC with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (both containing 0.1% Formic Acid). A typical starting point is a 50:50 mixture.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: To be determined by UV-Vis scan of the compound (typically in the range of 200-220 nm for acetamides).
- Injection Volume: 10-20 µL.
2. Standard Curve Preparation:
- Prepare a 1 mg/mL stock solution of N-Methyl iodofluoroacetamide in the mobile phase.
- Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Inject each standard in triplicate to establish a standard curve of peak area versus concentration.
3. Sample Analysis:
- Dilute experimental samples with the mobile phase to fall within the linear range of the standard curve.
- Inject the samples and record the peak areas.
- Calculate the concentration of N-Methyl iodofluoroacetamide in the samples using the standard curve.
Visualizations
Caption: A workflow diagram for troubleshooting experimental inconsistencies related to the stability of N-Methyl iodofluoroacetamide.
Caption: A simplified diagram illustrating the proposed base- and acid-catalyzed hydrolysis of N-Methyl iodofluoroacetamide.
References
-
G-Biosciences. OneQuant™ Iodoacetamide. [Link]
-
ResearchGate. 20 questions with answers in IODOACETAMIDE | Science topic. [Link]
-
UBPBio. 2-Iodoacetamide. [Link]
-
PubChem. Fluoroacetamide. [Link]
Sources
Technical Support Center: Managing Side Reactions of Iodoacetamide and its Analogs with Amino Acids
A Note from the Senior Application Scientist: While the query specified N-Methyl iodofluoroacetamide, this reagent is not commonly described in the existing literature. However, its structure suggests reactivity analogous to the widely used alkylating agent, iodoacetamide (IAM) . This guide will therefore focus on the well-documented side reactions of iodoacetamide with amino acids, providing insights and troubleshooting strategies that are directly applicable to researchers using IAM and similar haloacetamide-based reagents.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using iodoacetamide in protein research?
Iodoacetamide is primarily used as an alkylating agent to covalently modify the thiol group (-SH) of cysteine residues in proteins and peptides.[1][2] This process, known as carbamidomethylation, is a critical step in many proteomics workflows.[1][2] The main goal is to prevent the re-formation of disulfide bonds between cysteine residues after they have been reduced, ensuring the protein remains in a linearized state for subsequent analysis, such as mass spectrometry.[2][3]
Q2: What are the most common side reactions of iodoacetamide?
While highly reactive towards cysteine thiols, iodoacetamide is not entirely specific and can react with other nucleophilic sites on amino acid side chains, especially when used in excess or under suboptimal conditions.[4][5] These "off-target" modifications can lead to a variety of side products. The most commonly observed side reactions occur with:
-
Tyrosine, Serine, and Threonine: Alkylation of the hydroxyl groups (O-alkylation).[3][4]
-
Aspartic and Glutamic Acid: Alkylation of the carboxyl groups.[4][6]
-
Peptide N-terminus: Alkylation of the α-amino group.[3][4][6][9]
Q3: What factors influence the extent of these side reactions?
Several experimental parameters can significantly impact the specificity of the alkylation reaction.[1] Careful control of these factors is key to minimizing unwanted side products:
-
pH: The reactivity of different amino acid side chains is highly dependent on their protonation state, which is governed by the pH of the reaction buffer. Higher pH values (typically above 8.0) deprotonate the thiol group of cysteine, making it a more potent nucleophile and accelerating the desired reaction.[1][9] However, elevated pH also increases the nucleophilicity of other groups, such as the amino group of lysine and the N-terminus, promoting side reactions.
-
Concentration of Iodoacetamide: Using a large excess of iodoacetamide to ensure complete alkylation of cysteines increases the likelihood of off-target modifications.[1][3][4]
-
Reaction Time and Temperature: Prolonged incubation times or higher temperatures can lead to over-alkylation and an increase in side products.[1]
-
Presence of Light: Iodoacetamide can be light-sensitive, and exposure to light can lead to the formation of reactive iodine species that can cause other unwanted modifications. Therefore, alkylation reactions are typically performed in the dark.
Q4: How can I detect side reactions in my samples?
The most powerful technique for identifying both intended modifications and unexpected side reactions is mass spectrometry (MS) , particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4][9][10] Unwanted alkylations will result in specific mass shifts in the affected peptides. By searching the MS/MS data against a protein database with these potential modifications included as "variable" or "unexpected" modifications, it is possible to identify the specific amino acids that have been altered.
II. Troubleshooting Guide
Problem: I am observing unexpected peaks and mass shifts in my mass spectrometry data.
Possible Cause: This is a classic indicator of off-target alkylation by iodoacetamide. The mass of the added group (carbamidomethyl, +57.021 Da) will appear on amino acids other than cysteine.
Troubleshooting Workflow:
Caption: Iodoacetamide's primary reaction and common side reactions.
V. Summary of Common Side Reactions
| Amino Acid | Reactive Group | Mass Shift (Da) | Factors Promoting Side Reaction |
| Cysteine (Cys) | Thiol (-SH) | +57.021 | Desired Reaction: pH > 7.5 |
| Methionine (Met) | Thioether (-S-CH₃) | +57.021 | Excess iodoacetamide, prolonged incubation |
| Lysine (Lys) | ε-Amino (-NH₂) | +57.021 | High pH (> 8.5), excess iodoacetamide |
| Histidine (His) | Imidazole Ring | +57.021 | pH dependent, excess iodoacetamide |
| Aspartic Acid (Asp) | Carboxyl (-COOH) | +57.021 | Excess iodoacetamide |
| Glutamic Acid (Glu) | Carboxyl (-COOH) | +57.021 | Excess iodoacetamide |
| Peptide N-terminus | α-Amino (-NH₂) | +57.021 / +114.043 | High pH, excess iodoacetamide |
References
-
Sechi, S., & Chait, B. T. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry, 73(21), 5156-5162. [Link]
-
Wang, L. H., & Li, L. (2012). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Analytical and bioanalytical chemistry, 404(6-7), 1735–1745. [Link]
-
Wikipedia. (n.d.). Iodoacetamide. [Link]
-
Poole, L. B., & Nelson, K. J. (2009). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Proteomics, 9(16), 4055–4066. [Link]
-
Nagy, G., Szarka, M., & Fekete, J. (2021). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules (Basel, Switzerland), 26(9), 2496. [Link]
-
Apon, J. V., & He, Y. (2006). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of the American Society for Mass Spectrometry, 17(10), 1410–1419. [Link]
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & cellular proteomics : MCP, 16(7), 1173–1187. [Link]
-
Clouye, E., & He, Y. (2015). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Analytical and bioanalytical chemistry, 407(1), 229–238. [Link]
-
Nielsen, M. L., Vermeulen, M., Bonaldi, T., Cox, J., Moroder, L., & Mann, M. (2008). Iodoacetamide induces lysine modifications that mimic ubiquitination. Nature methods, 5(6), 491-493. [Link]
-
Sechi, S., & Chait, B. T. (2001). Overalkylation of a protein digest with iodoacetamide. PubMed. [Link]
-
Anson, M. L. (1940). The reactions of iodine and iodoacetamide with native egg albumin. The Journal of general physiology, 23(3), 321–331. [Link]
-
Hansen, J. M., & Harris, C. (2014). Methods for the determination and quantification of the reactive thiol proteome. Current protocols in toxicology, 61, 17.5.1–17.5.16. [Link]
-
Gresta, E., & Botta, M. (2021). Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. Journal of medicinal chemistry, 64(24), 17878–17891. [Link]
-
Parker, S. J., & Metallo, C. M. (2015). Methionine can be selectively alkylated by iodoacetamide in peptides and proteins. ACS chemical biology, 10(12), 2817–2824. [Link]
-
Neumann, N. P., & Smith, E. L. (1967). Reaction of iodoacetate with methionine. Archives of biochemistry and biophysics, 122(2), 354–363. [Link]
-
Crestfield, A. M., Stein, W. H., & Moore, S. (1963). The specific alkylation by iodoacetamide of histidine-12 in the active site of ribonuclease. The Journal of biological chemistry, 238, 2413–2420. [Link]
-
Carballo, M., & Barros-Velázquez, J. (2013). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Journal of proteomics, 92, 156–171. [Link]
-
Ward, R. A., & Fawell, S. E. (2020). Covalent drugs targeting histidine – an unexploited opportunity?. RSC medicinal chemistry, 11(11), 1223–1224. [Link]
-
ResearchGate. (n.d.). 20 questions with answers in IODOACETAMIDE | Science topic. [Link]
-
Li, Y., & Li, X. (2021). Tertiary Amine Coupling by Oxidation for Selective Labeling of Dimethyl Lysine Post-Translational Modifications. Journal of the American Chemical Society, 143(32), 12546–12551. [Link]
-
Kékedy-Nagy, L., & Fábián, I. (2019). Autoinhibition by Iodide Ion in the Methionine–Iodine Reaction. Inorganics, 7(6), 74. [Link]
-
Le, D. T., & Lee, K. A. (2013). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 24(11), 1779–1787. [Link]
-
Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical chemistry, 70(24), 5150–5158. [Link]
-
ResearchGate. (n.d.). Kinetics of Reactions between Iodine and Histidine. [Link]
-
Weerapana, E., & Cravatt, B. F. (2010). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Journal of the American Chemical Society, 132(44), 15598–15600. [Link]
-
Li, J., & Chen, P. R. (2022). Histidine-specific bioconjugation via visible-light-promoted thioacetal activation. Chemical science, 13(24), 7136–7141. [Link]
-
Biotage. (2023, February 7). How to handle peptides that contain methionine. [Link]
-
Poole, L. B., & Nelson, K. J. (2008). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Antioxidants & redox signaling, 10(11), 1801–1806. [Link]
-
Loo, R. R., & Loo, J. A. (2000). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Journal of mass spectrometry : JMS, 35(5), 655–662. [Link]
-
ResearchGate. (n.d.). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. [Link]
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Technical Support Center: Purification of N-Methyl Iodofluoroacetamide Reaction Products
Welcome to the technical support center for the purification of N-Methyl iodofluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this specialty reagent. Here, we synthesize technical protocols with field-proven insights to ensure you can achieve the desired purity and yield for your critical applications.
Initial Assessment of the Crude Reaction Mixture
Before attempting any purification, a preliminary analysis of your crude product is essential. This step provides critical information about the reaction's success and informs the selection of the most effective purification strategy.
Q: What is the first step I should take after my reaction is complete?
A: After stopping the reaction, your first step should be to perform a quick analysis of the crude mixture using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC Analysis: Spot the crude mixture alongside your starting materials (N-methyl fluoroacetamide and the iodinating agent). This will give you a qualitative assessment of the conversion. Look for the appearance of a new spot, presumably your product, and the disappearance of the starting material spots. The relative position (Rf value) of the product spot will also help in selecting a solvent system for column chromatography.
-
LC-MS Analysis: For a more definitive assessment, a small aliquot of the crude reaction mixture can be analyzed by LC-MS. This will confirm the presence of the desired product by its mass-to-charge ratio (m/z) and provide an initial estimate of its purity relative to byproducts and unreacted starting materials.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q: My crude product is a dark, oily, or tar-like residue. What are the likely causes and how should I proceed?
A: A dark, intractable crude product often indicates the formation of iodine-based impurities or product degradation. Iodine (I2) is a common byproduct in iodination reactions and can color the mixture.
Recommended Protocol: Aqueous Workup & Decolorization
-
Dissolution: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Reductive Wash: Transfer the solution to a separatory funnel and wash it with a 10% aqueous solution of sodium thiosulfate (Na2S2O3) or sodium bisulfite (NaHSO3). This will reduce the elemental iodine (I2), which is typically purple/brown, to colorless iodide ions (I-), which are water-soluble. Repeat the wash until the organic layer is no longer colored.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.[1]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. This cleaner material is now more suitable for further purification by chromatography or recrystallization.
Q: My NMR/LC-MS analysis shows significant amounts of unreacted N-methyl fluoroacetamide. How can I remove it?
A: Unreacted starting material can often be removed with a carefully chosen purification method. Since N-methyl fluoroacetamide is an amide, its polarity will be similar to the product, which can make chromatographic separation challenging.
-
Option 1: Optimize Chromatography: If the Rf values on TLC are distinct, carefully performed flash column chromatography should provide separation. See the table below for recommended solvent systems.
-
Option 2: Recrystallization: If your product is a solid, recrystallization is an excellent method for removing more soluble impurities.[2] The key is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the impurity remains in solution.
Q: I'm struggling to separate my product from a closely related impurity on silica gel. What are my options?
A: Co-elution of impurities is a common challenge, especially with structurally similar byproducts.
Troubleshooting Workflow for Difficult Separations
Caption: Decision tree for troubleshooting difficult chromatographic separations.
-
Modify the Mobile Phase: Sometimes, a small change in the solvent system can significantly impact selectivity. Try adding a small percentage (~1-2%) of methanol or triethylamine (if your compound is stable to base) to your hexane/ethyl acetate system.[3]
-
Change the Stationary Phase: If silica gel fails, consider other stationary phases. Alumina can offer different selectivity. For highly polar compounds, reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient might be effective.[4]
-
Recrystallization: As mentioned, this is a powerful technique for separating compounds with different solubilities. Experiment with various solvents to find the ideal system.[2]
Frequently Asked Questions (FAQs)
Q: What are the best general conditions for flash column chromatography of N-Methyl iodofluoroacetamide?
A: While the optimal conditions depend on the specific reaction impurities, a good starting point is silica gel chromatography. The addition of a fluorine atom increases polarity compared to a standard N-alkyl acetamide.
| Table 1: Recommended Solvent Systems for Flash Chromatography | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Primary Eluent System | Hexane / Ethyl Acetate Gradient |
| Starting Polarity | 10-20% Ethyl Acetate in Hexane |
| Ending Polarity | 50-70% Ethyl Acetate in Hexane |
| Alternative Solvents | Dichloromethane / Methanol (for more polar compounds) |
Rationale: A gradient elution is recommended. Starting with a low polarity eluent allows for the removal of non-polar impurities. Gradually increasing the polarity will then elute your product, hopefully well-separated from any remaining polar starting materials or byproducts.[5]
Q: Is recrystallization a viable purification method for this compound?
A: Yes, if your N-Methyl iodofluoroacetamide product is a solid at room temperature, recrystallization is often the most effective and scalable purification method.[2]
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene). A good solvent will dissolve the compound when hot but not when cold.[6]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude solid until it just dissolves.[6] Using excess solvent will reduce your final yield.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Collection & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Q: What are the critical safety precautions for handling N-Methyl iodofluoroacetamide and its waste?
A: Iodoacetamides are hazardous compounds and must be handled with appropriate care. They are alkylating agents and can cause skin, eye, and respiratory irritation.[7][8]
Safety & Handling Protocol
Caption: Workflow for safe handling and disposal of iodoacetamide waste.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a good choice).[9]
-
Ventilation: Handle the solid compound and any solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or aerosols.[8][9]
-
Waste Disposal: All waste containing N-Methyl iodofluoroacetamide, including contaminated consumables (gloves, pipette tips), crude material, and chromatography fractions, must be collected in a clearly labeled hazardous waste container.[7][10] Do not dispose of this material down the drain or in regular trash. Engage a licensed professional waste disposal service for final disposal, adhering to all local and national regulations.[7][8]
References
- Benchchem. (n.d.). Navigating the Safe Disposal of Desthiobiotin-Iodoacetamide: A Step-by-Step Guide.
- MedChemExpress. (2025). 2-Iodoacetamide (Standard)-SDS.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives.
- West Liberty University. (2015). Safety data sheet - Iodoacetamide.
- Sigma-Aldrich. (n.d.). Iodoacetamide - Safety Data Sheet.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
- Reddit. (2020). Looking for some advice for purification of diamide.
- ResearchGate. (2020). What is the best technique for amide purification?
- IUCr. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
- MIT OpenCourseWare. (2010). Recrystallization.
Sources
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- 5. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
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Troubleshooting low yield in N-Methyl iodofluoroacetamide synthesis
This guide provides in-depth troubleshooting for common issues encountered during the synthesis of N-Methyl iodofluoroacetamide. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to help you navigate the complexities of this synthesis and optimize your yields.
I. Synthesis Overview & Core Challenges
The synthesis of N-Methyl iodofluoroacetamide typically proceeds via the nucleophilic acyl substitution of a reactive 2-iodo-2-fluoroacetyl derivative with methylamine. The primary challenge lies in managing the reactivity of the starting materials and intermediates to prevent side reactions and ensure the formation of the desired product.
Below is a generalized workflow for the synthesis, highlighting potential areas for troubleshooting.
Preventing non-specific labeling with N-Methyl iodofluoroacetamide
Welcome to the technical support center for N-Methyl iodofluoroacetamide (MIF) and other haloacetamide-based labeling reagents. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting advice for achieving specific and efficient labeling of target molecules. By understanding the underlying chemical principles and potential pitfalls, you can ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of N-Methyl iodofluoroacetamide and similar reagents.
Q1: What is the primary target of N-Methyl iodofluoroacetamide (MIF)?
N-Methyl iodofluoroacetamide is an alkylating agent primarily used for the covalent modification of cysteine residues in proteins and peptides.[1][2] The reaction involves the nucleophilic attack of the deprotonated thiol group (thiolate) of cysteine on the electrophilic carbon of the iodoacetamide moiety, resulting in a stable thioether bond.[3]
Q2: What is non-specific labeling and why is it a concern?
Q3: Which other amino acids can react with MIF?
Under non-optimal conditions, MIF and other iodoacetamide-based reagents can react with other nucleophilic amino acid residues. The reactivity generally follows this order: Cysteine > N-terminal amino acid > Aspartic acid > Glutamic acid > Histidine > Asparagine > Lysine > Tyrosine.[4] Methionine can also be a target for alkylation.[5][6]
Q4: What is the optimal pH for labeling with MIF?
The reaction of iodoacetamides with cysteine residues is most efficient at a slightly alkaline pH, typically between 7.5 and 8.5.[7][8] In this pH range, the thiol group of cysteine (pKa ~8.5) is more likely to be in its deprotonated, and therefore more nucleophilic, thiolate form.[8][9] Maintaining a controlled pH is crucial to favor cysteine labeling and minimize off-target reactions.
Q5: How can I quench the labeling reaction to prevent non-specific labeling?
To stop the labeling reaction and prevent further, potentially non-specific, modification, a quenching reagent with a free thiol group should be added. Common quenching agents include dithiothreitol (DTT), 2-mercaptoethanol (BME), or L-cysteine. These reagents will react with and consume any excess MIF.[10]
Q6: How should I store N-Methyl iodofluoroacetamide?
N-Methyl iodofluoroacetamide should be stored in a cool, dark, and dry place. It is sensitive to moisture and light. For long-term storage, it is advisable to keep it at -20°C.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during labeling experiments with MIF.
Problem 1: High Background or Non-Specific Labeling in Gels/Blots
High background is a common indicator of non-specific labeling, where the probe has reacted with multiple proteins or other molecules in your sample besides the intended target.
| Potential Cause | Recommended Solution & Explanation |
| Incorrect pH | Ensure the reaction buffer is maintained at a pH of 7.5-8.5. A pH that is too high can deprotonate other nucleophilic groups, increasing their reactivity and leading to off-target labeling. |
| Excess Reagent | Titrate the concentration of MIF to determine the optimal molar excess required for your specific target. A large excess of the labeling reagent can drive reactions with less reactive sites.[5] |
| Prolonged Reaction Time | Optimize the incubation time. Longer reaction times can lead to the modification of less reactive amino acid side chains.[7] |
| Insufficient Quenching | Ensure that a sufficient excess of a quenching agent (e.g., DTT, BME) is added at the end of the reaction to consume all unreacted MIF.[10] |
| Inadequate Washing | If you are working with immobilized samples (e.g., on beads or membranes), increase the number and duration of wash steps after labeling to remove unbound reagent.[11][12] |
| Contaminated Reagents | Use fresh, high-purity reagents and solvents to avoid introducing contaminants that may contribute to background signal.[12] |
Problem 2: No or Low Labeling of the Target Protein
This issue arises when the expected labeling of the target protein is not observed or is significantly lower than anticipated.
| Potential Cause | Recommended Solution & Explanation |
| Inaccessible Cysteine Residue | The target cysteine may be buried within the protein's three-dimensional structure or involved in a disulfide bond. Consider performing the labeling under denaturing conditions (e.g., using urea or guanidine hydrochloride) to expose the cysteine. If a disulfide bond is present, a pre-reduction step with a reducing agent like DTT or TCEP is necessary.[13] |
| Incorrect pH | A pH below 7.5 will result in a higher proportion of protonated, less reactive thiol groups, thus reducing the labeling efficiency. Confirm the pH of your reaction buffer.[7] |
| Degraded Reagent | MIF is sensitive to moisture and light. Ensure that your stock solution is fresh and has been stored properly. |
| Presence of Interfering Substances | Components in your sample buffer, such as other thiol-containing compounds or primary amines (e.g., Tris buffer), can compete with your target for the labeling reagent.[14][15] Use a compatible buffer like HEPES or phosphate-buffered saline (PBS). |
| Insufficient Reagent Concentration | The concentration of MIF may be too low to achieve efficient labeling. Perform a titration to find the optimal concentration. |
Experimental Protocols & Workflows
General Protocol for Protein Labeling with MIF
This protocol provides a starting point for labeling a purified protein with MIF. Optimization will be required for each specific protein and application.
-
Protein Preparation:
-
Dissolve the purified protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5-8.0) at a concentration of 1-5 mg/mL.
-
If the target cysteine is in a disulfide bond, pre-treat the protein with a 10-fold molar excess of DTT for 1 hour at room temperature. Remove the DTT using a desalting column equilibrated with the labeling buffer.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of MIF in a compatible organic solvent like DMF or DMSO.
-
Add a 5- to 10-fold molar excess of the MIF solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Quenching:
-
Add a 100-fold molar excess of DTT or another thiol-containing reagent to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove unreacted MIF and quenching reagent by dialysis, size-exclusion chromatography, or using a desalting column.
-
Troubleshooting Workflow for Non-Specific Labeling
Caption: A step-by-step workflow to diagnose and resolve issues of high non-specific labeling.
Reaction Mechanism
The primary reaction of N-Methyl iodofluoroacetamide with a cysteine residue proceeds via an SN2 mechanism.
Caption: The SN2 reaction of a cysteine thiolate with N-Methyl iodofluoroacetamide.
References
-
Influence of overalkylation in enzymatic digestion on the qualitative and quantitative analysis of proteins. PubMed. [Link]
-
Overalkylation of a Protein Digest with Iodoacetamide | Request PDF. ResearchGate. [Link]
-
LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF. ResearchGate. [Link]
-
Optimized labeling of NOTA-conjugated octreotide with F-18 - PMC. NIH. [Link]
-
THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN. PubMed. [Link]
-
Iodoacetamide induces lysine adducts mimicking the diglycine tag. ResearchGate. [Link]
-
Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. PubMed Central. [Link]
-
Protein labeling protocol. Abberior Instruments. [Link]
-
Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC. NIH. [Link]
-
Modification of cysteine residues with N-methyl iodoacetamide. PubMed. [Link]
-
Troubleshooting Guide for ELISA High Background Poor Standard Curve. Krishgen Biosystems. [Link]
-
20 questions with answers in IODOACETAMIDE | Science topic. ResearchGate. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
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A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PMC. NIH. [Link]
-
Elisa troubleshooting tips – High background. ARP American Research Products, Inc.. [Link]
-
Troubleshooting Western Blot Experiments. Biocompare. [Link]
-
Optimized labeling of NOTA-conjugated octreotide with F-18. ResearchGate. [Link]
-
Sequence-specific Labeling of Nucleic Acids and Proteins with Methyltransferases and Cofactor Analogues - PMC. NIH. [Link]
-
Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. PubMed. [Link]
-
Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. NIH. [Link]
-
Fast Cysteine Bioconjugation Chemistry - PMC. NIH. [Link]
-
Write the mechanism for the reaction of a cysteine side chain with iodoacetic acid.. Pearson. [https://www.pearson.com/en-us/higher-education/professional---career/milady- cosmetology/milady-barbering/revel-for-milady-standard-barbering-6th-edition.html]([Link] cosmetology/milady-barbering/revel-for-milady-standard-barbering-6th-edition.html)
-
Antibody-free enzyme-assisted chemical labeling for detection of transcriptome-wide N6-methyladenosine. bioRxiv. [Link]
-
Introduction to approaches and tools for the evaluation of protein cysteine oxidation. NIH. [Link]
-
Multicomponent Oxidative Nitrile Thiazolidination Reaction for Selective Modification of N-terminal Dimethylation Posttranslational Modification - PMC. NIH. [Link]
-
Emerging opportunities for intact and native protein analysis using chemical proteomics - PMC. NIH. [Link]
-
Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease - PMC. NIH. [Link]
-
N-Methylacetamide. PubChem. [Link]
-
An overview of technologies for MS-based proteomics-centric multi-omics - PMC. NIH. [Link]
-
Application of nanomaterials in proteomics-driven precision medicine - PMC. NIH. [Link]
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- 3. Write the mechanism for the reaction of a cysteine side chain wit... | Study Prep in Pearson+ [pearson.com]
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Technical Support Center: N-Methyl Iodofluoroacetamide Reaction Kinetics Optimization
Welcome to the technical support center for N-Methyl iodofluoroacetamide (MFA-I) reaction kinetics. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your methodologies are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the rate of my N-Methyl iodofluoroacetamide reaction?
A1: The rate of reaction is primarily influenced by five key factors: reactant concentration, temperature, the physical state and surface area of reactants, the solvent used, and the presence of a catalyst.[1][2][3] Generally, increasing the concentration of reactants and raising the temperature will increase the reaction rate.[2][4]
Q2: My reaction is proceeding too slowly. What is the first parameter I should adjust?
A2: Temperature is often the most impactful parameter to adjust for a slow reaction.[1][5] Increasing the temperature raises the average kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, which in turn increases the likelihood of a successful reaction.[4] However, be mindful of potential degradation of your starting materials or products at excessively high temperatures.
Q3: I am observing inconsistent reaction rates between batches. What could be the cause?
A3: Inconsistent reaction rates can stem from several sources. Check for variations in reactant concentration, temperature control, and the quality or age of your reagents. The physical state and surface area of solid reactants can also play a significant role; ensure consistent particle size if applicable.[3]
Q4: Can the choice of solvent affect the reaction kinetics?
A4: Absolutely. The solvent can influence reaction rates through its polarity and viscosity.[2] A solvent that effectively solubilizes the reactants will increase the frequency of molecular collisions. Solvent polarity can either increase or decrease the rate depending on the reaction mechanism. Increased solvent viscosity, however, generally decreases reaction rates by impeding molecular movement.[2]
Q5: What is the role of a catalyst in this reaction, and how do I choose one?
A5: A catalyst increases the reaction rate by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process.[1] The choice of catalyst is highly specific to the reaction mechanism. For N-methylation reactions, phase-transfer catalysts can sometimes be effective. It is crucial to screen a small panel of catalysts to identify the most effective one for your specific system.
Troubleshooting Guides
Problem 1: Low or No Product Formation
Symptoms:
-
Little to no desired product detected by analytical methods (e.g., LC-MS, GC-MS).
-
High abundance of unreacted starting materials.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Activation Energy | 1. Gradually increase the reaction temperature in 5-10°C increments. 2. Monitor the reaction at each temperature point to find the optimal balance between reaction rate and potential degradation.[1][4] | Higher temperatures provide molecules with the necessary energy to overcome the activation barrier for the reaction to occur.[4] |
| Incorrect Reagent Concentration | 1. Verify the concentrations of all stock solutions. 2. Perform a concentration-response experiment, varying the concentration of one reactant while keeping others constant.[2][5] | Reaction rates are often directly proportional to the concentration of the reactants. Ensuring correct stoichiometry and identifying the rate-limiting reactant are crucial.[2] |
| Reagent Degradation | 1. Use freshly prepared reagents. 2. Check the storage conditions and expiration dates of your starting materials. 3. Consider running a control reaction with a known, stable substrate. | N-Methyl iodofluoroacetamide and other reagents can degrade over time, especially if not stored under appropriate conditions (e.g., protected from light and moisture).[6][7] |
| Inhibitor Presence | 1. Purify starting materials to remove potential inhibitors. 2. Ensure all glassware is scrupulously clean. | Trace impurities can act as inhibitors, slowing down or completely halting the reaction. |
Problem 2: Formation of Multiple Undesired Byproducts
Symptoms:
-
Complex reaction mixture with several peaks in the chromatogram.
-
Low yield of the desired product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Side Reactions at High Temperatures | 1. Lower the reaction temperature. 2. Consider running the reaction for a longer duration at a lower temperature. | High temperatures can provide sufficient energy for alternative reaction pathways to occur, leading to the formation of byproducts.[8][9] |
| Incorrect pH | 1. Measure and adjust the pH of the reaction mixture. 2. Use a suitable buffer system to maintain a constant pH.[9] | The reactivity of functional groups can be highly pH-dependent. Side reactions such as hydrolysis may be favored at certain pH values.[10] |
| Oxidation of Reactants or Products | 1. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] 2. Add an antioxidant if compatible with the reaction chemistry. | Some organic molecules are sensitive to oxidation by atmospheric oxygen, leading to the formation of oxidized impurities.[7] |
Problem 3: Reaction Stalls Before Completion
Symptoms:
-
The reaction proceeds initially but then plateaus with a significant amount of starting material remaining.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Reagent Instability | 1. Add the less stable reagent in portions over the course of the reaction. 2. Monitor the concentration of the labile reagent over time. | One of the reactants may be degrading under the reaction conditions, leading to a decrease in its effective concentration and a slowing of the reaction rate.[6] |
| Product Inhibition | 1. If possible, remove the product from the reaction mixture as it is formed (e.g., by precipitation or extraction). | The product of the reaction may act as an inhibitor, slowing down the forward reaction as its concentration increases. |
| Change in Reaction Conditions | 1. Ensure consistent mixing throughout the reaction. 2. Verify that the temperature control is stable. | Inadequate mixing can lead to localized depletions of reactants. Temperature fluctuations can also cause the reaction rate to vary. |
Experimental Protocols
Protocol 1: General Procedure for Reaction Kinetics Monitoring
-
Reaction Setup: In a clean, dry reaction vessel, combine the solvent and all reactants except for the limiting reagent.
-
Temperature Equilibration: Place the reaction vessel in a temperature-controlled bath and allow the mixture to equilibrate to the desired reaction temperature.
-
Initiation: Add the limiting reagent to initiate the reaction and start the timer.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop any further conversion. This can be achieved by rapid cooling or by adding a chemical quencher.
-
Analysis: Analyze the quenched samples using a validated analytical method (e.g., HPLC, GC, NMR) to determine the concentration of reactants and products.[12][13]
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate.
Visualizations
Reaction Optimization Workflow
This diagram illustrates a logical workflow for optimizing the reaction conditions for N-Methyl iodofluoroacetamide.
Caption: A workflow for systematic reaction optimization.
Troubleshooting Logic for Low Product Yield
This diagram outlines a decision-making process for troubleshooting experiments with low product yield.
Caption: A troubleshooting decision tree for low reaction yield.
References
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Monash University. Factors Affecting Rates of Reaction. Student Academic Success. [Link]
-
Chemistry LibreTexts. Chapter 13.1: Factors that Affect Reaction Rates. (2019-06-05). [Link]
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Unknown. Factors that affect reaction rates. [Link]
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OpenStax. Factors Affecting Reaction Rates. Chemistry. [Link]
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Pressbooks. Factors That Affect the Rate of Reactions. Introductory Chemistry – 1st Canadian Edition. [Link]
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Accutek Packaging Equipment Company, Inc. Maintaining And Troubleshooting Tips for Labeling Machines. (2024-02-20). [Link]
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Gomez, J. C., et al. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. RSC Advances. (2021). [Link]
-
Unknown. Kinetics of the OH and Cl reactions with N-methylformamide, N, N-dimethylformamide and N, N-dimethylacetamide. ResearchGate. (2025-08-06). [Link]
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Hasty, R. A. Kinetics of the reaction of methyl iodide with sulfite and thiosulfate ions in aqueous solution. ResearchGate. (2025-08-06). [Link]
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Krchnak, V., et al. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Journal of Organic Chemistry. (2025-06-06). [Link]
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Casati, M., et al. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Journal of Analytical Toxicology. (2020-07-31). [Link]
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Hoke, S. H., et al. Analytical Techniques and Method Validation for the Measurement of Selected Semivolatile and Nonvolatile Organofluorochemicals in Air. Journal of Environmental Monitoring. [Link]
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Ashenhurst, J. Reactions and Mechanisms. Master Organic Chemistry. [Link]
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Bajaj, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. (2012). [Link]
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Unknown. OH Kinetics with a Range of Nitrogen-Containing Compounds: N-Methylformamide, t-Butylamine, and N-Methyl-propane Diamine. [Link]
-
PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
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Kumar, V., et al. Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate. (2020-04-23). [Link]
-
All-Fill Inc. How-To: Troubleshoot All-Fill Labeler. YouTube. (2020-09-14). [Link]
-
The Organic Chemistry Tutor. Haloform Reaction Mechanism With Methyl Ketones - Iodoform Test. YouTube. (2016-12-28). [Link]
-
Sticker Mountain. 5 Common Problems When Applying Labels and How to Fix Them. YouTube. (2022-09-20). [Link]
-
Musgrave, R. Iodoform Reaction of Methyl Ketones. YouTube. (2017-03-13). [Link]
-
Kumar, A., et al. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. (2020-04-15). [Link]
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Patil, S., et al. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. (2022-11-08). [Link]
-
Doceri. Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. (2014-04-20). [Link]
-
Quigley, C. Iodoform reaction. YouTube. (2018-10-14). [Link]
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Jonsson, H., et al. Design of experiments optimization of N,N,N-trimethyl chitosan synthesis using N,N-diisopropylethylamine base. Carbohydrate Research. [Link]
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Jonsson, H., et al. Optimizing N,N,N-trimethyl chitosan synthesis: A design of experiments (DoE) approach. Carbohydrate Polymers. (2024-07-01). [Link]
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Pioneer Adhesives. General Labeling Troubleshooting Guidelines. [Link]
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Shan, J. H., et al. Kinetics and Mechanism of Oxidation of N-Methyldiethanolamine by Dihydroxydiperiodatonickelate(IV) in Alkaline Liquids. [Link]
-
Glowacki, D. R., et al. OH Kinetics with a Range of Nitrogen-Containing Compounds: N-Methylformamide, t-Butylamine, and N-Methyl-propane Diamine. The Journal of Physical Chemistry A. (2021-12-09). [Link]
-
Oktaviana, R., et al. Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Semantic Scholar. [Link]
-
Jat, H. S., et al. nitrogen mineralization kinetics in soils incubated at different temperatures amended with organic and inorganic fertilizers. ResearchGate. [Link]
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- 13. pmda.go.jp [pmda.go.jp]
Technical Support Center: Quenching Excess N-Methyl iodofluoroacetamide
Welcome to the technical support guide for handling N-Methyl iodofluoroacetamide (MIF). This document provides in-depth guidance, troubleshooting, and best practices for effectively quenching excess MIF in your experiments. As a potent electrophilic alkylating agent, MIF's reactivity is central to its function, but this same reactivity necessitates precise control and termination.[1][2] This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to ensure reaction specificity, improve data quality, and maintain a safe laboratory environment.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries regarding the use and quenching of MIF.
Q1: Why is it critical to quench excess N-Methyl iodofluoroacetamide?
Quenching is the process of adding a reagent to neutralize any unreacted MIF, thereby terminating the alkylation reaction. This step is essential for several reasons:
-
Ensuring Reaction Specificity: MIF is highly reactive, primarily targeting free sulfhydryl groups on cysteine residues.[3] If left unquenched, the excess reagent can continue to react over time, leading to non-specific labeling of other nucleophilic sites on your target molecule or other molecules in the sample.[4][5] This can include amines (lysine, N-termini), imidazoles (histidine), and thioethers (methionine), especially if the reaction pH is not carefully controlled.[4][6]
-
Temporal Control: Quenching stops the reaction at a defined time point. This is crucial for kinetic studies or when a specific duration of labeling is required to achieve the desired modification level.
-
Preventing Downstream Interference: Unquenched MIF can modify downstream reagents, such as proteolytic enzymes (e.g., trypsin) or antibodies, compromising subsequent analytical steps like mass spectrometry or immunoassays.[3]
-
Safety and Waste Management: MIF is a hazardous and toxic compound.[7][8][9] Neutralizing the excess reagent in the reaction vessel is a critical first step before proceeding to appropriate waste disposal.[10]
Q2: What are the most common and effective quenching agents for MIF?
The most effective quenching agents are small molecules containing a highly reactive nucleophile, typically a thiol group, which rapidly consumes the excess electrophilic MIF. The choice of quencher depends on the specific requirements of the experiment.[3]
-
Dithiothreitol (DTT): A very strong and common quenching agent. Its two thiol groups make it a potent reducing agent.[3][11]
-
2-Mercaptoethanol (BME): Another powerful thiol-based quencher, widely used in biochemistry.[3]
-
L-Cysteine: A milder thiol-containing amino acid that is effective for quenching and can be advantageous when the integrity of disulfide bonds in the target protein is a concern.[3]
-
Sodium Thiosulfate: While more commonly used to quench elemental iodine (I₂), which can sometimes form as a colored byproduct, it can also quench alkyl halides.[12][13] It is less common for quenching the primary alkylating reaction.
Q3: How do I select the right quenching agent for my experiment?
The selection process involves balancing quenching efficiency with the constraints of your downstream applications.
-
For most standard applications where protein denaturation is not a concern, DTT is a robust and economical choice.
-
If you need to preserve disulfide bonds in your protein of interest, the strong reducing potential of DTT and BME may be detrimental. In this case, L-cysteine is a superior choice as it is a milder agent.[3]
-
For applications sensitive to the presence of thiols, a non-thiol quencher could be considered, or a thorough cleanup step (e.g., dialysis, size-exclusion chromatography) must be performed after quenching.
-
If your downstream analysis involves mass spectrometry, be aware that high concentrations of any quenching agent can interfere with the analysis. It's crucial to use the minimum effective concentration and consider a sample cleanup step.[3]
Workflow & Mechanism Diagrams
Visualizing the process helps in understanding the underlying chemistry and making informed decisions.
Caption: Experimental workflow for MIF alkylation and quenching.
Sources
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- 13. reddit.com [reddit.com]
N-Methyl Iodofluoroacetamide: A Technical Guide to Safe Storage and Handling
Section 1: Inferred Chemical & Physical Properties
Due to the absence of specific data for N-Methyl iodofluoroacetamide, the following properties are inferred from related compounds. These should be considered estimates and handled with appropriate caution.
| Property | Inferred Value/Information | Basis for Inference |
| Appearance | Likely a solid at room temperature. | N-Methylacetamide is a solid with a melting point of 26-28 °C.[2][5] |
| Solubility | Expected to be soluble in water and organic solvents. | N-Methylacetamide is freely soluble in water.[2] |
| Reactivity | Reactive towards nucleophiles; potentially sensitive to light, moisture, and heat. | Iodoacetamide is light and moisture sensitive.[3] Halogenated compounds are often reactive. |
| Toxicity | Assumed to be toxic if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation. | 2-Iodoacetamide is toxic if swallowed and in contact with skin.[4] N-Methyl-N-(trimethylsilyl)trifluoroacetamide can cause skin and eye irritation.[6] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | This is a common incompatibility for many organic compounds, including those referenced.[1][3][6][7][8] |
Section 2: Storage and Handling Best Practices (FAQs)
What are the proper storage conditions for N-Methyl iodofluoroacetamide?
N-Methyl iodofluoroacetamide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To minimize degradation, it is advisable to protect it from light and moisture.[3] Storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.[1][9]
What Personal Protective Equipment (PPE) is required when handling this compound?
Given its inferred toxicity, comprehensive PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Body Protection: A lab coat and, depending on the scale of work, an apron or chemical-resistant suit.[1][2]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.
How should I handle N-Methyl iodofluoroacetamide to minimize exposure?
Always handle this compound within a chemical fume hood to avoid inhalation of any dust or vapors. Avoid direct contact with skin, eyes, and clothing.[1] Use spark-proof tools and take precautions against static discharge if the compound is flammable or handled with flammable solvents.[7][9] After handling, wash hands and any exposed skin thoroughly.
Section 3: In-Experiment Troubleshooting (FAQs)
My reaction is not proceeding as expected. Could the N-Methyl iodofluoroacetamide have degraded?
Degradation is possible, especially with improper storage. As inferred from related compounds, N-Methyl iodofluoroacetamide is likely sensitive to light, moisture, and heat.[3] If the compound has changed in appearance (e.g., discoloration) or has been stored improperly, its purity may be compromised. Consider using a freshly opened container or re-purifying the material if possible.
I am observing unexpected side products in my reaction. What could be the cause?
N-Methyl iodofluoroacetamide is an alkylating agent and can react with various nucleophiles. If your reaction mixture contains unintended nucleophilic species (e.g., water, alcohols, or amines), this could lead to side reactions. Ensure all your reagents and solvents are anhydrous and free from contaminants.
Section 4: Emergency Procedures (FAQs)
What should I do in case of accidental skin or eye contact?
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
What actions should be taken in the event of a spill?
For a small spill, ensure the area is well-ventilated and wear appropriate PPE.[9] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and collect it into a suitable container for disposal.[7][9] For a large spill, evacuate the area and contact your institution's environmental health and safety department.
How should a fire involving N-Methyl iodofluoroacetamide be handled?
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1][8] Do not use a direct water jet, as it may spread the fire. Firefighters should wear self-contained breathing apparatus and full protective gear.[3]
Section 5: Disposal
Unused N-Methyl iodofluoroacetamide and any contaminated materials should be treated as hazardous waste. Dispose of the waste in a sealed, properly labeled container.[1] Follow all local, state, and federal regulations for chemical waste disposal. It is recommended to consult with your institution's environmental health and safety office for specific guidance.
Section 6: Diagrams and Workflows
Caption: General workflow for handling N-Methyl iodofluoroacetamide.
Caption: Spill response decision-making workflow.
Section 7: References
-
Carl ROTH. (2024, March 2). Safety Data Sheet: N-Methyl-N-(trimethylsilyl)-trifluoroacetamide. [Link]
-
West Liberty University. (2015, July 9). Safety data sheet. [Link]
-
PubChem. (n.d.). N-Methylacetamide. [Link]
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- 5. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methyl-N-(trimethylsilyl)trifluoroacetamide, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
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Validation & Comparative
A Comparative Guide to Cysteine-Reactive Alkylating Agents: Iodoacetamide vs. N-Methyl iodofluoroacetamide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and proteomics, the selective modification of cysteine residues is a cornerstone technique for elucidating protein structure, function, and dynamics. Iodoacetamide (IAM) has long been a workhorse for this purpose, valued for its high reactivity. However, the search for reagents with tailored reactivity profiles has led to the exploration of structural analogs. This guide provides a detailed comparison of the well-established iodoacetamide with the lesser-known N-Methyl iodofluoroacetamide (M-IFA), offering a predictive analysis of M-IFA's reactivity based on fundamental chemical principles.
At a Glance: A Tale of Two Alkylating Agents
This guide will delve into the nuances of reactivity, specificity, and potential applications of iodoacetamide and a theoretical consideration of N-Methyl iodofluoroacetamide. While extensive experimental data for M-IFA is not publicly available, we can extrapolate its expected behavior by dissecting the contributions of its structural modifications compared to the parent iodoacetamide molecule.
| Feature | Iodoacetamide (IAM) | N-Methyl iodofluoroacetamide (M-IFA) (Predicted) |
| Reactive Group | Iodoacetamide | Iodo-fluoro-N-methylacetamide |
| Primary Target | Cysteine Thiols | Cysteine Thiols |
| Reaction Mechanism | S | S |
| Relative Reactivity | High | Moderated (likely lower than IAM) |
| Key Structural Features | -CH | -CHFI group, N-CH |
| Known Off-Target Residues | Lysine, Histidine, Methionine, Aspartate, Glutamate, N-terminus | Expected to have a similar profile but potentially at a reduced rate |
The Chemistry of Cysteine Alkylation: An SN2 Mechanism
Both iodoacetamide and its derivative, N-Methyl iodofluoroacetamide, alkylate cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The deprotonated thiol group of a cysteine residue, the thiolate anion (S⁻), acts as a potent nucleophile. This nucleophile attacks the electrophilic α-carbon of the haloacetamide, displacing the iodide leaving group in a single, concerted step.[1][3]
Reactivity Deep Dive: IAM vs. M-IFA
Iodoacetamide: The Established Benchmark
Iodoacetamide is known for its high reactivity towards cysteine residues. The second-order rate constant for the reaction of iodoacetamide with free cysteine at pH 7.0 and 23°C has been reported to be approximately 36 M⁻¹min⁻¹. This high reactivity ensures efficient alkylation, which is desirable in many proteomics workflows to prevent disulfide bond reformation.[4] However, this reactivity is a double-edged sword, as it also contributes to a higher incidence of off-target modifications.
N-Methyl iodofluoroacetamide: A Predictive Analysis
3.2.1. The Impact of α-Fluorination
The introduction of a fluorine atom at the α-carbon is expected to decrease the rate of the SN2 reaction. This is due to the strong electron-withdrawing inductive effect of fluorine, which destabilizes the transition state. In the SN2 transition state, there is a partial positive charge on the central carbon as the nucleophile attacks and the leaving group departs. An electron-withdrawing group like fluorine will intensify this partial positive charge, thereby increasing the activation energy of the reaction.
3.2.2. The Influence of N-Methylation
The N-methyl group is an electron-donating group, which could slightly increase the electron density on the amide nitrogen. However, its effect on the electrophilicity of the α-carbon is likely to be minimal and transmitted through several bonds. A more significant contribution of the N-methyl group is likely to be steric. While not directly attached to the reaction center, the methyl group can influence the overall conformation of the molecule and may introduce some steric hindrance to the approach of the nucleophile, albeit to a lesser extent than substitution directly on the α-carbon.
Predicted Reactivity of M-IFA
Considering the combined effects, the α-fluoro group is expected to have a more dominant influence on the reactivity of M-IFA than the N-methyl group. Therefore, it is predicted that N-Methyl iodofluoroacetamide will be less reactive than iodoacetamide . This moderated reactivity could be advantageous in applications where greater specificity is desired, potentially reducing the extent of off-target modifications.
Specificity and Off-Target Reactions
A significant challenge with highly reactive alkylating agents like iodoacetamide is the potential for off-target reactions with other nucleophilic amino acid residues.
Iodoacetamide's Promiscuity
Iodoacetamide has been shown to react with a variety of amino acid side chains besides cysteine, including:
-
Lysine: Alkylation of the ε-amino group.
-
Histidine: Alkylation of the imidazole ring.
-
Methionine: Alkylation of the thioether.
-
Aspartate and Glutamate: Esterification of the carboxyl groups.
-
N-terminus: Alkylation of the α-amino group.
These side reactions can complicate data analysis in proteomics experiments and may lead to misinterpretation of results.
Predicted Specificity of M-IFA
Given its predicted lower reactivity, M-IFA may exhibit a higher degree of specificity for the highly nucleophilic thiolate anion of cysteine over other, less nucleophilic side chains. This could translate to a cleaner modification profile, which would be particularly beneficial in applications such as quantitative proteomics and the study of specific cysteine-mediated functions.
Experimental Protocols
Standard In-Solution Protein Alkylation Protocol
This protocol is a standard procedure for the reduction and alkylation of proteins in solution, typically in preparation for mass spectrometry analysis.[5][6][7][8]
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- 8. bio-rad.com [bio-rad.com]
A Head-to-Head Battle for Cysteine: N-Iodoacetamide Derivatives vs. N-Ethylmaleimide in Thiol Labeling
In the intricate world of proteomics and drug development, the selective modification of cysteine residues is a cornerstone technique. The unique reactivity of the cysteine thiol group allows it to act as a versatile chemical handle for introducing probes, crosslinkers, or drug conjugates. Among the arsenal of reagents available for this purpose, two classes have long been workhorses in the field: haloacetamides, such as N-substituted iodoacetamides, and maleimides, with N-ethylmaleimide (NEM) being a prominent example.
This guide provides a deep dive into the comparative performance of N-substituted iodoacetamides and N-ethylmaleimide for cysteine labeling. We will move beyond a simple cataloging of features to explore the underlying chemical principles that govern their reactivity, specificity, and the stability of the resulting covalent bond. This analysis will be grounded in experimental data and established protocols, offering researchers the insights needed to make informed decisions for their specific applications.
The Chemistry of Covalent Engagement: A Tale of Two Mechanisms
The choice between an iodoacetamide-based reagent and a maleimide is fundamentally a choice between two distinct chemical reactions, each with its own set of advantages and disadvantages.
N-Substituted Iodoacetamides: The SN2 Pathway
Iodoacetamide and its derivatives react with the thiolate anion of cysteine via a classic bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group acts as a potent nucleophile, attacking the electrophilic carbon atom adjacent to the iodine, displacing the iodide leaving group.
This reaction is highly dependent on the pH of the surrounding environment. For the reaction to proceed efficiently, the pH should be above the pKa of the cysteine thiol group (typically around 8.3), ensuring a sufficient concentration of the reactive thiolate anion. However, this higher pH can also increase the likelihood of off-target reactions with other nucleophilic residues, such as lysine or histidine.
N-Ethylmaleimide (NEM): The Michael Addition Route
In contrast, N-ethylmaleimide reacts with cysteine thiols through a Michael addition (or conjugate addition) reaction. The thiol group adds across the carbon-carbon double bond of the maleimide ring. This reaction can proceed at a lower pH (typically 6.5-7.5) compared to iodoacetamides, as the neutral thiol is sufficiently nucleophilic to attack the electron-deficient double bond. This lower pH range can be advantageous for maintaining the native structure and function of many proteins.
Caption: Reaction mechanisms for cysteine labeling.
Performance Showdown: Iodoacetamide vs. NEM
| Feature | N-Substituted Iodoacetamides | N-Ethylmaleimide (NEM) |
| Reaction Mechanism | SN2 | Michael Addition |
| Optimal pH | 8.0 - 8.5 | 6.5 - 7.5 |
| Reaction Rate | Generally faster | Generally slower |
| Specificity for Cys | High, but can react with other nucleophiles at high pH | Very high at optimal pH |
| Bond Stability | Very stable thioether bond | Thioether bond, but susceptible to hydrolysis and exchange reactions |
| Side Reactions | Alkylation of Lys, His, Met at high pH | Hydrolysis of the maleimide ring, cross-reactivity with other nucleophiles at higher pH |
The Critical Question of Stability: A Point of Divergence
A key differentiator between these two classes of reagents is the stability of the resulting covalent bond. The thioether bond formed by the reaction of an iodoacetamide with a cysteine thiol is exceptionally stable and is not prone to reversal under typical biological conditions.
The bond formed by NEM, while also a thioether, can be less stable. The succinimidyl ring formed after the Michael addition is susceptible to hydrolysis, which can alter the mass of the modification. More significantly, the Michael addition is, in principle, a reversible reaction. This can lead to the transfer of the label to other thiols, a phenomenon known as retro-Michael reaction or thiol-maleimide exchange. This potential for label scrambling is a critical consideration in experiments where long-term stability is paramount.
Experimental Workflow: A Guide to Empirical Comparison
For researchers seeking to empirically determine the optimal labeling reagent for their specific protein of interest, the following workflow can be employed:
Caption: Experimental workflow for comparing labeling reagents.
Detailed Protocols
Protocol 1: Cysteine Labeling with an N-Substituted Iodoacetamide
-
Protein Preparation: Prepare the protein of interest in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines and thiols. A good choice is a phosphate or borate buffer at pH 8.0.
-
Reagent Preparation: Prepare a 100 mM stock solution of the N-substituted iodoacetamide in a compatible organic solvent like DMSO or DMF.
-
Labeling Reaction: Add a 10-fold molar excess of the iodoacetamide stock solution to the protein solution. Incubate the reaction at room temperature for 2 hours in the dark.
-
Quenching: Quench the reaction by adding a final concentration of 10 mM dithiothreitol (DTT) or β-mercaptoethanol.
-
Removal of Excess Reagent: Remove the excess unreacted iodoacetamide and quenching agent by dialysis, size-exclusion chromatography, or spin filtration.
-
Analysis: Analyze the labeled protein by mass spectrometry to confirm the covalent modification and by a functional assay to assess any impact on protein activity.
Protocol 2: Cysteine Labeling with N-Ethylmaleimide (NEM)
-
Protein Preparation: Prepare the protein of interest in a suitable buffer at a concentration of 1-10 mg/mL. A phosphate buffer at pH 7.0 is a common choice.
-
Reagent Preparation: Prepare a 100 mM stock solution of NEM in a compatible organic solvent like DMSO or DMF.
-
Labeling Reaction: Add a 10-fold molar excess of the NEM stock solution to the protein solution. Incubate the reaction at room temperature for 2 hours.
-
Quenching: Quench the reaction by adding a final concentration of 10 mM DTT or β-mercaptoethanol.
-
Removal of Excess Reagent: Remove the excess unreacted NEM and quenching agent using the same methods as for the iodoacetamide labeling.
-
Analysis: Analyze the labeled protein by mass spectrometry and a functional assay.
Making the Right Choice: Application-Specific Considerations
The decision of whether to use an N-substituted iodoacetamide or N-ethylmaleimide is not a one-size-fits-all scenario. The optimal choice depends heavily on the specific application and the properties of the protein being studied.
-
For applications requiring a highly stable, irreversible linkage , such as the generation of antibody-drug conjugates or the permanent blocking of cysteine residues for structural studies, an iodoacetamide-based reagent is generally the superior choice .
-
For experiments where maintaining protein function is critical and the protein is sensitive to higher pH , NEM may be the preferred reagent due to its ability to react efficiently at a more physiological pH.
-
In proteomics workflows for cysteine quantification , the choice can be more nuanced. While iodoacetamides provide a stable modification, NEM's reactivity at a lower pH can sometimes offer better preservation of post-translational modifications that might be sensitive to higher pH.
Ultimately, the empirical testing of both classes of reagents with the specific protein of interest is the most reliable way to determine the optimal labeling strategy.
References
A Comparative Guide to the Validation of N-Methyl Iodofluoroacetamide Labeling by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cysteine Alkylation in Proteomics
In the landscape of quantitative proteomics, the precise and complete modification of cysteine residues is a cornerstone of robust and reproducible data.[1][2] The sulfhydryl group of cysteine is highly reactive, readily forming disulfide bonds that can complicate protein digestion and subsequent analysis by mass spectrometry.[1] To circumvent this, disulfide bonds are typically reduced, and the resulting free thiols are "capped" through alkylation.[1][2] This crucial step prevents re-oxidation and the formation of heterogeneous disulfide-linked peptides, ensuring sample homogeneity.[1][2]
The ideal alkylating agent should exhibit high reactivity and specificity towards cysteine residues, produce stable modifications, and introduce a mass shift that is easily interpretable in mass spectra with minimal side reactions.[1] While iodoacetamide (IAA) has been a widely used reagent due to its high reactivity, concerns about its off-target modifications have led to the exploration of alternatives.[1][2][3] This guide focuses on N-Methyl iodofluoroacetamide (MIF), a derivative of iodoacetamide, and provides a framework for its validation and comparison with other common alkylating agents.
The Chemistry of Cysteine Labeling: A Comparative Overview
The selection of an appropriate cysteine alkylating agent is a critical decision in designing a proteomics experiment.[1] Several reagents are commonly used, each with distinct chemical properties that influence their performance.
Commonly Used Cysteine Alkylating Agents:
-
Iodoacetamide (IAA): A highly reactive and widely used alkylating agent.[1][4] However, it can exhibit off-target reactions with other nucleophilic amino acid residues.[2][3]
-
N-Ethylmaleimide (NEM): Another cysteine-specific reagent that forms stable adducts with thiol groups.[4][5] It is known for its rapid reaction kinetics.[5]
-
Chloroacetamide (CAA): Generally less reactive than IAA but offers greater specificity, resulting in fewer side reactions and potentially cleaner mass spectra.[1]
-
Acrylamide: A viable alternative to IAA, offering a good balance of reactivity and specificity.[2][3]
N-Methyl iodofluoroacetamide (MIF): A Candidate for Enhanced Specificity?
MIF is structurally similar to iodoacetamide but with a methyl group and a fluorine atom substitution. These modifications can potentially alter its reactivity and specificity profile. The electron-withdrawing nature of the fluorine atom may influence the electrophilicity of the carbonyl carbon, while the methyl group could introduce steric effects, potentially leading to more selective labeling of accessible cysteine residues.
Experimental Validation of MIF Labeling: A Step-by-Step Guide
To rigorously assess the performance of MIF, a series of validation experiments are necessary. This section outlines the key experimental protocols and the rationale behind each step.
Workflow for Validating Cysteine Labeling Reagents
The following diagram illustrates a comprehensive workflow for the validation of any new cysteine labeling reagent, including MIF.
Caption: Workflow for the validation of cysteine labeling reagents.
Detailed Experimental Protocols
Protocol 1: Protein Reduction and Alkylation
-
Protein Solubilization: Solubilize 1 mg of protein extract in 100 µL of 8 M urea, 50 mM Tris-HCl, pH 8.0.
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation:
-
For MIF labeling, add a freshly prepared solution of MIF in 50 mM Tris-HCl to a final concentration of 20 mM.
-
For comparative analysis, prepare parallel samples with IAA, NEM, and CAA at the same concentration.
-
Incubate all samples in the dark at room temperature for 30 minutes.
-
-
Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.
-
Sample Cleanup: Proceed with a protein precipitation method (e.g., acetone precipitation) to remove excess reagents.
Causality behind Experimental Choices: The use of 8 M urea ensures complete protein denaturation, exposing buried cysteine residues for efficient reduction and alkylation. Performing the alkylation in the dark is crucial as haloacetamide reagents are light-sensitive.
Protocol 2: In-Solution Tryptic Digestion
-
Resuspend Protein Pellet: Resuspend the protein pellet from the previous step in 50 µL of 50 mM ammonium bicarbonate.
-
Trypsin Digestion: Add sequencing-grade modified trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubation: Incubate at 37°C overnight.
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
Lyophilization: Lyophilize the desalted peptides and store at -20°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Peptide Resuspension: Reconstitute the lyophilized peptides in 0.1% formic acid in water.
-
Chromatographic Separation: Separate the peptides on a C18 reversed-phase analytical column using a linear gradient of acetonitrile in 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in a data-dependent acquisition (DDA) mode.[6]
-
MS1 Scan: Acquire full scan MS spectra over a mass range of m/z 350-1500.
-
MS2 Scan: Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Data Analysis and Interpretation: A Self-Validating System
The trustworthiness of any labeling protocol lies in a robust data analysis workflow that can validate the results.
Database Searching and Peptide Identification
The acquired MS/MS data should be searched against a relevant protein database (e.g., Swiss-Prot) using a search engine like MaxQuant, Proteome Discoverer, or Mascot.[7]
Key Search Parameters:
-
Enzyme: Trypsin, allowing for up to two missed cleavages.
-
Fixed Modification: Carboxyamidomethylation of cysteine (for IAA), Carbamidomethylation (for CAA), N-ethylmaleimide adduct on cysteine (for NEM), and the corresponding mass shift for MIF on cysteine.
-
Variable Modifications: Oxidation of methionine, N-terminal acetylation.
-
False Discovery Rate (FDR): Set to 1% at both the peptide and protein levels.
Validation of Labeling Efficiency and Specificity
Labeling Efficiency: This is determined by calculating the percentage of identified cysteine-containing peptides that are modified with the respective labeling reagent.
-
Formula: (Number of identified peptides with modified cysteine / Total number of identified cysteine-containing peptides) * 100
Specificity: This assesses the extent of off-target modifications on other amino acid residues (e.g., lysine, histidine, N-terminus).
-
Procedure: Perform a database search with the respective mass shifts as variable modifications on all amino acids. The number of identified peptides with non-cysteine modifications will indicate the level of non-specificity.
Comparative Data Presentation
Summarize the quantitative data in a clear and concise table to facilitate objective comparison between the different labeling reagents.
| Alkylating Agent | Cysteine Labeling Efficiency (%) | Off-Target Modifications (Number of Peptides) |
| MIF | Experimental Value | Experimental Value |
| IAA | Experimental Value | Experimental Value |
| NEM | Experimental Value | Experimental Value |
| CAA | Experimental Value | Experimental Value |
Interpreting the Results: Causality and Insights
A higher cysteine labeling efficiency for MIF compared to other reagents would suggest superior reactivity under the tested conditions. Conversely, a lower number of off-target modifications would indicate enhanced specificity. The fragmentation patterns in the MS/MS spectra of MIF-labeled peptides should also be analyzed to ensure that the modification does not interfere with peptide sequencing. Tandem mass spectrometry (MS/MS) is a powerful technique that allows for the fragmentation of peptides to determine their amino acid sequence.[8]
Conclusion: An Authoritative Grounding for Your Research
The validation of any new chemical probe is paramount for ensuring the integrity of proteomic data. This guide provides a comprehensive framework for the validation of N-Methyl iodofluoroacetamide as a cysteine-reactive labeling reagent. By following the detailed protocols and data analysis strategies outlined, researchers can objectively assess its performance against established alternatives. The ultimate choice of a labeling reagent will depend on the specific requirements of the experiment, balancing the need for high reactivity with the demand for maximum specificity.
References
-
Chen, Y., et al. (2018). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
-
Hägg, S., et al. (2020). A beginner's guide to mass spectrometry–based proteomics. Essays in Biochemistry. [Link]
-
Holzer, K., et al. (2021). Understanding Data Analysis Steps in Mass-Spectrometry-Based Proteomics Is Key to Transparent Reporting. Journal of Proteome Research. [Link]
-
Kalli, A., & Hess, S. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Analytical Biochemistry. [Link]
-
Loomis, W. D. (1974). Overcoming problems of phenolics and quinones in the isolation of plant enzymes and organelles. Methods in Enzymology. [Link]
-
O'Brien, J. J., & Herschlag, D. (1999). A new method for determining the pKa of the catalytically essential general acid in a ribozyme. RNA. [Link]
-
Petrotchenko, E. V., & Borchers, C. H. (2014). Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis. Methods in Molecular Biology. [Link]
-
Sechi, S., & Chait, B. T. (2002). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Analytical Chemistry. [Link]
-
Sethuraman, M., & McComb, M. E. (2017). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules. [Link]
-
The, M., et al. (2023). CysQuant: simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. bioRxiv. [Link]
-
Wang, G., & Li, W. (2010). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Separation Science. [Link]
-
Zhang, J., et al. (2003). Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
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A Comparative Guide to Isotopic Labeling with N-Methyl Iodofluoroacetamide (MIFA) for Quantitative Proteomics
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the precise and robust measurement of protein abundance is paramount. Chemical labeling of cysteine residues via alkylation is a cornerstone of many proteomic workflows, serving to prevent disulfide bond reformation and to introduce isotopic tags for relative quantification. While traditional reagents like iodoacetamide (IAA) are widely used, the demand for greater accuracy, reduced side reactions, and enhanced multiplexing capabilities has driven the development of novel reagents.
This guide provides an in-depth technical comparison of a next-generation isotopic labeling reagent, N-Methyl iodofluoroacetamide (MIFA), against established alternatives. We will delve into the mechanistic underpinnings of these reagents, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions for your quantitative proteomics experiments.
The Critical Role of Cysteine Alkylation in Proteomics
Before comparing reagents, it is essential to understand the "why" behind cysteine alkylation. Cysteine's thiol group (-SH) is highly reactive, readily forming disulfide bonds that can complicate protein digestion and subsequent analysis by mass spectrometry. The reduction of these bonds, followed by alkylation, is a critical step to ensure reproducible and accurate protein identification and quantification.[1][2]
Alkylation permanently blocks the thiol group, preventing re-oxidation and ensuring that cysteine-containing peptides are consistently identified. Furthermore, the introduction of a fixed mass modification on cysteine residues is a fundamental parameter in database searching algorithms for peptide identification.
Introducing N-Methyl Iodofluoroacetamide (MIFA): A Novel Reagent for Quantitative Proteomics
N-Methyl iodofluoroacetamide (MIFA) is a cysteine-reactive reagent designed for isotopic labeling in quantitative proteomics. It combines the well-established iodoacetamide chemistry for specific reaction with cysteine residues with the benefits of fluorine incorporation for clear isotopic signatures in mass spectrometry.
The core structure of MIFA features:
-
An iodoacetamide functional group for covalent modification of cysteine thiols.
-
A N-methyl group which can influence reactivity and fragmentation.
-
A fluoroacetyl group that can be synthesized with stable isotopes of carbon (¹³C) and/or heavy hydrogen (²H, Deuterium) to create "light" and "heavy" versions of the reagent for quantitative comparison of different samples.
The use of fluorine in labeling reagents can offer advantages in terms of creating unique mass signatures that are less prone to interference from naturally occurring isotopes.[3][4]
Comparative Analysis of Cysteine Alkylating Agents
The selection of an alkylating agent can significantly impact the quality and accuracy of proteomic data. Below is a comparison of MIFA with commonly used alternatives.
| Feature | N-Methyl Iodofluoroacetamide (MIFA) | Iodoacetamide (IAA) | Chloroacetamide (CAA) |
| Reaction Chemistry | SN2 reaction with cysteine thiol | SN2 reaction with cysteine thiol | SN2 reaction with cysteine thiol |
| Reactivity | High, comparable to IAA | High | Lower than IAA |
| Specificity for Cysteine | High | High, but can have off-target reactions | Generally higher than IAA |
| Off-Target Reactions | Potential for methylation of other residues (e.g., methionine) due to the N-methyl group. | Can react with methionine, lysine, histidine, and N-termini at higher pH and concentrations.[5][6] | Lower incidence of off-target reactions compared to IAA, but can cause significant methionine oxidation.[5][7] |
| Isotopic Labeling | Designed for isotopic labeling with fluorine and/or carbon isotopes. | Requires separate synthesis of isotopically labeled versions (e.g., ¹³C₂, D₂-IAA). | Requires separate synthesis of isotopically labeled versions. |
| Mass Shift (Monoisotopic) | Variable depending on isotopic composition. | +57.021 Da | +57.021 Da |
| Fragmentation Behavior | The presence of the N-methyl group may influence fragmentation patterns, potentially providing additional peptide sequence information. | Well-characterized fragmentation patterns. | Well-characterized fragmentation patterns. |
| Advantages | - Built-in isotopic labeling.- Potential for unique fragmentation patterns.- Fluorine label can provide a clear mass signature. | - Widely used and well-understood.- High reactivity. | - Higher specificity for cysteine than IAA.- Lower cost. |
| Disadvantages | - Potential for off-target methylation.- Newer reagent with less established protocols. | - Known off-target reactions can complicate data analysis.[6] | - Slower reaction kinetics.- Can induce significant oxidation of methionine residues.[5][7] |
Experimental Workflow for Quantitative Proteomics using MIFA
This section provides a detailed step-by-step methodology for a typical quantitative proteomics experiment using "light" and "heavy" versions of MIFA.
Quantitative proteomics workflow using light and heavy MIFA reagents.
Detailed Protocol:
-
Protein Extraction and Quantification:
-
Lyse cell pellets or homogenize tissues in a suitable lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).
-
Quantify the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Reduction:
-
To an equal amount of protein from each sample (e.g., 100 µg), add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Allow the samples to cool to room temperature.
-
-
Alkylation with MIFA:
-
For the "light" labeled sample, add the light MIFA reagent to a final concentration of 20 mM.
-
For the "heavy" labeled sample, add the heavy MIFA reagent to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
Rationale: Alkylation is performed in the dark to prevent the degradation of the light-sensitive iodoacetamide moiety.
-
-
Quenching and Sample Combination:
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM and incubating for 15 minutes.
-
Combine the "light" and "heavy" labeled samples.
-
-
Protein Digestion:
-
Dilute the combined sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
Elute the peptides and dry them in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform a database search against a relevant protein sequence database, specifying the mass shifts for both light and heavy MIFA-modified cysteines as variable modifications.
-
Calculate the heavy/light ratios for each identified peptide to determine the relative protein abundance between the two samples.
-
Understanding MIFA Fragmentation in Mass Spectrometry
The fragmentation of peptides in the mass spectrometer is critical for determining their amino acid sequence. The introduction of the MIFA label can influence this fragmentation.
Fragmentation of a MIFA-labeled peptide in MS/MS.
In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the peptide backbone is fragmented, producing a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue. The MIFA modification will be present on all fragment ions containing the cysteine residue, and its mass must be accounted for during spectral interpretation. The N-methyl group in MIFA may lead to characteristic neutral losses or secondary fragmentation events that could aid in the confident identification of MIFA-labeled peptides.
Conclusion and Future Perspectives
N-Methyl iodofluoroacetamide (MIFA) represents a promising reagent for quantitative proteomics, offering the potential for precise isotopic labeling and unique fragmentation characteristics. Its performance, particularly concerning off-target reactions, should be carefully evaluated in the context of the specific biological system under investigation. As with any new methodology, optimization of reaction conditions is crucial for achieving the best results.
The continued development of novel labeling reagents like MIFA is essential for advancing the field of quantitative proteomics, enabling deeper and more accurate insights into the complex dynamics of the proteome in health and disease.
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The Application of Fluorine-Containing Reagents in Structural Proteomics. PMC, National Institutes of Health. [Link]
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Fluorine labeling of proteins for NMR studies. University of Connecticut. [Link]
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Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells. Nature Communications. [Link]
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The impact of commonly used alkylating agents on artefactual peptide modification. PRIDE, EMBL-EBI. [Link]
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Synthesis, Characterization, and Application of Iodoacetamide Derivatives Utilized for the ALiPHAT Strategy. ResearchGate. [Link]
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Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health. [Link]
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Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. [Link]
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Mascot help: Peptide fragmentation. Matrix Science. [Link]
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The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. PubMed. [Link]
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The Critical Choice of Buffer: A Comparative Guide to the Efficacy of N-Methyl iodofluoroacetamide and Other Alkylating Agents in Proteomics
For researchers, scientists, and drug development professionals engaged in the intricate world of proteomics, the precise and complete alkylation of cysteine residues is a cornerstone of successful protein analysis. This critical step prevents the re-formation of disulfide bonds following reduction, ensuring accurate protein identification and quantification by mass spectrometry. While iodoacetamide (IAA) has long been the workhorse for this application, the emergence of novel reagents like N-Methyl iodofluoroacetamide prompts a re-evaluation of our standard protocols. This guide provides an in-depth technical comparison of N-Methyl iodofluoroacetamide's theoretical efficacy against established alkylating agents, with a special focus on the often-underestimated role of the buffer system.
The Unseen Player: How Buffer Systems Dictate Alkylation Success
The choice of an alkylating agent is only half the battle. The surrounding chemical environment, specifically the buffer system, exerts a profound influence on the reaction's speed, specificity, and the prevalence of unwanted side reactions. The ideal buffer should maintain a stable pH in the optimal range for alkylation (typically pH 7.5-8.5) without interfering with the reaction itself.
Mechanism of Cysteine Alkylation
Alkylating agents like iodoacetamide and its derivatives function via a nucleophilic substitution reaction. The deprotonated thiol group of a cysteine residue, a potent nucleophile, attacks the electrophilic carbon atom of the alkylating agent, displacing a leaving group (in this case, an iodide ion). This forms a stable thioether bond, effectively capping the cysteine.
Caption: Experimental workflow for comparing alkylating agents.
Expected Outcomes and Interpretation
Based on the principles discussed, we can hypothesize the following outcomes:
-
N-Methyl iodofluoroacetamide in Ammonium Bicarbonate: This combination is expected to yield high alkylation efficiency with minimal buffer-induced artifacts due to the volatile nature of the buffer. The increased reactivity of the fluorinated compound may lead to more off-target modifications compared to iodoacetamide.
-
N-Methyl iodofluoroacetamide in Tris: While Tris is a common buffer, the potential for reaction between its primary amine and the alkylating agent could slightly reduce the effective concentration of the reagent, potentially leading to incomplete alkylation if the reagent is not in sufficient excess.
-
N-Methyl iodofluoroacetamide in HEPES: HEPES is expected to be the most inert buffer, providing a stable pH environment with minimal interference. This would allow for a more direct assessment of the intrinsic reactivity and specificity of N-Methyl iodofluoroacetamide.
Conclusion and Recommendations
The selection of an appropriate buffer system is a critical, yet often overlooked, parameter in proteomics workflows. While ammonium bicarbonate remains a strong choice for MS-based applications due to its volatility, HEPES offers a more inert environment for studying the intrinsic properties of new alkylating agents like N-Methyl iodofluoroacetamide. Tris, while widely used, presents a potential for reactivity that should be considered.
For researchers evaluating N-Methyl iodofluoroacetamide, we recommend a head-to-head comparison with iodoacetamide in a non-reactive buffer system like HEPES to accurately gauge its performance. Subsequent optimization can then be performed in the buffer system most suitable for the final application. By understanding the interplay between the alkylating agent and the buffer, researchers can ensure more complete, specific, and reproducible results in their proteomics experiments.
References
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- The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - ResearchGate. (n.d.).
- Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... - Protocols.io. (n.d.).
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- Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine. (n.d.).
- Iodoacetamide and Tributylphosphine solution (A3221 and T7567) - Sigma-Aldrich. (n.d.).
- FOCUS™ Protein Reduction-Alkylation - G-Biosciences. (n.d.).
- Iodoacetamide - Wikipedia. (n.d.).
- Alkylating Agent - 2-Iodoacetamide - MedchemExpress.com. (n.d.).
- 2-Iodoacetamide - UBPBio. (n.d.).
- Tris buffer: characteristics, applications, and precautions. (2025, August 11).
- Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC - NIH. (n.d.).
- How does Tris buffer work? And few general questions about buffers in general. : r/Biochemistry - Reddit. (2019, September 22).
- Tris Buffer | Bio-Rad. (n.d.).
- Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific. (n.d.).
- Tris - Wikipedia. (n.d.).
- Overalkylation of a Protein Digest with Iodoacetamide | Request PDF - ResearchGate. (n.d.).
- HEPES - the when, why, & how of using this pH buffer - YouTube. (2023, June 12).
A-Comparison-Guide-to-the-Structural-Analysis-of-N-Methyl-iodofluoroacetamide-Adducts-by-NMR
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl iodofluoroacetamide (MIF) is a cysteine-reactive probe used in chemical biology to study protein structure and function. The formation of covalent adducts between MIF and cysteine residues can be sensitively monitored and structurally characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive comparison of NMR-based methodologies for the structural analysis of MIF adducts. We delve into the causality behind experimental choices, present detailed protocols, and compare the strengths and limitations of NMR with alternative techniques such as mass spectrometry. This guide is intended to equip researchers with the necessary knowledge to effectively leverage NMR for the detailed characterization of protein modifications by MIF.
Introduction: The Significance of Cysteine Alkylation and N-Methyl iodofluoroacetamide
Cysteine residues, with their nucleophilic thiol groups, are key players in protein structure, catalysis, and regulation.[1][2] Their reactivity makes them susceptible to modification by electrophilic reagents, a property that is widely exploited in chemical biology to probe protein function.[3][4] Iodoacetamide and its derivatives are a class of commonly used alkylating agents that specifically target cysteine residues.[3][5]
N-Methyl iodofluoroacetamide (MIF) is a valuable tool in this context due to the presence of a fluorine atom. The fluorine nucleus (¹⁹F) is an excellent NMR probe because it is 100% naturally abundant, has a high gyromagnetic ratio (83% of ¹H sensitivity), and its chemical shift is exquisitely sensitive to the local chemical environment.[6][7][8] This sensitivity allows for the detection of subtle conformational changes in proteins upon adduct formation.[9][10]
The Power of NMR for Structural Elucidation of MIF Adducts
NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins and their complexes at atomic resolution.[11][12][13] Unlike methods that provide global information, NMR can probe the local environment of individual atoms, making it ideal for characterizing specific modifications like MIF adduction.
¹⁹F NMR: The Primary Tool for Detecting and Characterizing MIF Adducts
The cornerstone of MIF adduct analysis is ¹⁹F NMR. The absence of endogenous fluorine in most biological systems means that the ¹⁹F NMR spectrum will only show signals from the MIF label, providing a clean background for analysis.[6][7]
Why ¹⁹F NMR is the Method of Choice:
-
High Sensitivity and No Background: The ¹⁹F nucleus is highly sensitive for NMR detection, and since proteins do not naturally contain fluorine, the resulting spectra are free of background signals.[6][7][10]
-
Exquisite Sensitivity to Environment: The ¹⁹F chemical shift is highly sensitive to changes in the local environment, including van der Waals interactions and electrostatic fields.[6][7] This makes it an excellent reporter of conformational changes upon ligand binding or protein-protein interactions.[9]
-
Minimal Perturbation: The fluorine atom is relatively small, close in size to a proton, minimizing steric hindrance and preserving the native protein structure.[10]
The workflow for analyzing MIF adducts using ¹⁹F NMR is visualized below:
Caption: Interconnectivity of NMR experiments for MIF adduct analysis.
Comparison with Alternative Techniques
While NMR is a powerful tool, other techniques can also provide valuable information about protein modifications. A comparison with mass spectrometry highlights the complementary nature of these methods.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information | Detailed 3D structure, dynamics, conformational changes in solution. [11][14] | Molecular weight, stoichiometry of modification, identification of modified residues. [14][15] |
| Sensitivity | Lower, requires higher sample concentrations. [16][17] | Higher, can detect low abundance species. [16][18] |
| Sample State | In solution, closer to native conditions. [13][14] | Can be in solution or solid state, but often requires denaturation. |
| Data Interpretation | Can be complex, requires resonance assignment. [16] | Can be complex, requires fragmentation analysis. [16] |
| Quantitative | Inherently quantitative. [17] | Can be quantitative with isotopic labeling. [1][2][17] |
Expert Insight: The choice between NMR and mass spectrometry is not a matter of which is "better," but rather which is more suitable for the specific research question. [17]For detailed structural and dynamic information in a native-like environment, NMR is unparalleled. [14]For high-throughput screening and identification of modifications in complex mixtures, mass spectrometry is the preferred method. [14][15]Often, a combination of both techniques provides the most comprehensive understanding. [14]
Experimental Protocols
Protocol for Alkylation of a Cysteine-Containing Protein with MIF
Objective: To covalently label a protein with N-Methyl iodofluoroacetamide at a specific cysteine residue.
Materials:
-
Protein of interest (with at least one accessible cysteine residue) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
N-Methyl iodofluoroacetamide (MIF) stock solution (e.g., 100 mM in DMSO).
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to ensure the cysteine is in a reduced state.
-
Desalting column or dialysis membrane for purification.
Procedure:
-
Protein Preparation: Ensure the protein is in a reduced state by incubating with a 5-10 fold molar excess of DTT or TCEP for 30 minutes at room temperature.
-
Buffer Exchange: Remove the reducing agent by buffer exchange using a desalting column or dialysis. The buffer should be degassed to minimize oxidation.
-
Alkylation Reaction: Add a 5-10 fold molar excess of MIF to the protein solution. The final DMSO concentration should be kept below 5% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture in the dark (MIF is light-sensitive) for 2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.
-
Quenching: Quench the reaction by adding a 2-fold excess of a thiol-containing reagent like DTT or β-mercaptoethanol over the initial MIF concentration.
-
Purification: Remove excess MIF and quenching reagent by desalting or dialysis into the desired NMR buffer.
-
Verification: Confirm the modification using mass spectrometry to check for the expected mass shift.
Protocol for ¹⁹F NMR Data Acquisition
Objective: To acquire a one-dimensional ¹⁹F NMR spectrum of the MIF-labeled protein.
Instrumentation:
-
NMR spectrometer equipped with a ¹⁹F-capable probe.
Procedure:
-
Sample Preparation: Prepare the MIF-labeled protein sample at a concentration of at least 15 µM in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 10% D₂O). [10]2. Spectrometer Setup: Tune and match the ¹⁹F channel of the probe.
-
Acquisition Parameters:
-
Set the ¹⁹F spectral width to cover the expected chemical shift range of the MIF adduct.
-
Use a pulse sequence with proton decoupling during acquisition to improve resolution.
-
The number of scans will depend on the protein concentration and spectrometer sensitivity.
-
-
Data Processing: Apply a suitable window function (e.g., exponential) and Fourier transform the free induction decay (FID). Reference the spectrum to an external standard (e.g., trifluoroacetic acid).
Protocol for ¹H-¹⁵N HSQC Data Acquisition
Objective: To acquire a two-dimensional ¹H-¹⁵N HSQC spectrum to map structural changes upon MIF adduction.
Prerequisites: The protein must be uniformly labeled with ¹⁵N. This is typically achieved by expressing the protein in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.
Procedure:
-
Sample Preparation: Prepare the ¹⁵N-labeled MIF-adducted protein sample in NMR buffer.
-
Spectrometer Setup: Tune and match the ¹H and ¹⁵N channels of the probe.
-
Acquisition Parameters: Use a standard HSQC pulse sequence (e.g., hsqcetf3gpsi). [19]Set the spectral widths in both the ¹H and ¹⁵N dimensions to cover all expected amide resonances.
-
Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation in both dimensions and phase correction.
Conclusion and Future Perspectives
NMR spectroscopy, particularly ¹⁹F NMR, provides a powerful and versatile platform for the detailed structural analysis of N-Methyl iodofluoroacetamide adducts. [6][7][8]The ability to probe the local environment of the fluorine label with high sensitivity offers unique insights into protein conformation and dynamics that are often inaccessible by other methods. [9][10]While techniques like mass spectrometry are invaluable for identifying modifications, NMR provides the atomic-resolution details necessary for a mechanistic understanding of protein function.
Future developments in NMR methodology, such as higher field magnets and advanced pulse sequences, will continue to push the boundaries of what is possible, enabling the study of larger and more complex systems. The integration of NMR data with computational modeling will further enhance our ability to translate spectral information into accurate and dynamic 3D structures of MIF-modified proteins.
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Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Using 19F NMR to probe biological interactions of proteins and peptides. Accounts of chemical research, 45(11), 2134–2143. [Link]
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Reductive Alkylation of Proteins Towards Structural and Biological Applications. (2014). ProQuest Dissertations Publishing. [Link]
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Ward, C. C., et al. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Methods in molecular biology (Clifton, N.J.), 1745, 139–153. [Link]
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A Head-to-Head Comparison of N-Alkyl Iodofluoroacetamides for Bioconjugation and PET Imaging
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of Thiol-Specific ¹⁸F-Labeling
In the landscape of Positron Emission Tomography (PET), fluorine-18 remains the radionuclide of choice for its ideal decay properties, including a 109.8-minute half-life and low positron energy (0.635 MeV), which allow for high-resolution imaging. The challenge, however, lies in attaching ¹⁸F to complex, sensitive biomolecules like peptides and antibodies without compromising their biological function.[1]
Direct fluorination methods often require harsh conditions that are incompatible with such molecules.[2] This necessitates the use of bifunctional chelating agents or "prosthetic groups"—small, pre-radiolabeled molecules that can be conjugated to the biomolecule under mild conditions.[2] N-alkyl iodofluoroacetamides are a key class of such prosthetic groups, designed for site-specific labeling at cysteine residues. The thiol group of cysteine is an excellent nucleophile, and its relative scarcity in many proteins allows for precise, stoichiometric control over the labeling site, a crucial factor in developing effective radiopharmaceuticals.[3]
Mechanism of Action: The Iodoacetamide Advantage
N-alkyl iodofluoroacetamides react with the thiol side chain of cysteine via a classic bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol (thiolate anion) acts as the nucleophile, attacking the carbon atom bearing the iodine. The iodine atom serves as an excellent leaving group, resulting in the formation of a highly stable, irreversible thioether bond.
This irreversible covalent bond is a significant advantage of iodoacetamides over other popular thiol-reactive reagents, such as maleimides, which can undergo retro-Michael reactions, leading to potential loss of the radiolabel in vivo.[4]
Caption: A typical two-step workflow for ¹⁸F-labeling of peptides.
Detailed Protocol: Labeling of a Cys-Peptide with N-(3-[¹⁸F]fluoropropyl)-2-iodoacetamide
-
Part 1: Synthesis of the Prosthetic Group
-
[¹⁸F]Fluoride Trapping: Bombard an ¹⁸O-enriched water target with protons in a cyclotron to produce aqueous [¹⁸F]fluoride. Pass the target water through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.
-
Elution and Drying: Elute the [¹⁸F]F⁻ from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water. This complex enhances the nucleophilicity of the fluoride ion. Azeotropically dry the mixture by heating under a stream of nitrogen to remove all traces of water, which is critical for the subsequent nucleophilic substitution.
-
Radiofluorination: To the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex, add a solution of the iodo-propyl-tosylate precursor in anhydrous acetonitrile. Heat the reaction mixture (e.g., 90-110 °C) for 10-15 minutes. The [¹⁸F]fluoride displaces the tosylate leaving group.
-
Purification: Purify the resulting N-(3-[¹⁸F]fluoropropyl)-2-iodoacetamide from unreacted fluoride and precursor using a solid-phase extraction (SPE) C18 cartridge. Elute the purified prosthetic group with a suitable solvent like ethanol or acetonitrile.
-
-
Part 2: Peptide Conjugation
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a phosphate buffer (pH ~7.5-8.5). If the peptide exists as a disulfide-bonded dimer, it must first be reduced to expose the free thiol. This is typically achieved by incubation with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP), which does not contain a thiol itself and thus does not compete in the subsequent reaction.
-
Conjugation: Add the purified ¹⁸F-prosthetic group from Part 1 to the peptide solution. Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 37 °C) for 15-30 minutes. The optimal pH is slightly alkaline to ensure the cysteine thiol is deprotonated to the more nucleophilic thiolate.
-
Final Purification: Purify the ¹⁸F-labeled peptide from unreacted prosthetic group and unlabeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Formulation: Collect the HPLC fraction containing the desired product, remove the organic solvent under vacuum, and reformulate the final product in sterile saline for injection, passing it through a 0.22 µm sterile filter.
-
Alternative Thiol-Reactive Chemistries
While N-alkyl iodofluoroacetamides offer excellent stability, other thiol-reactive prosthetic groups are available, with maleimides being the most common alternative.
-
Maleimides: These reagents react with thiols via a Michael addition, which is typically faster than the SN2 reaction of iodoacetamides and can proceed at a slightly lower pH (6.5-7.5). [4]However, the resulting thiosuccinimide linkage is susceptible to hydrolysis and retro-Michael addition, which can lead to detachment of the radiolabel or transfer to other thiol-containing molecules like albumin in vivo. [4][5]This potential instability is a critical consideration for tracers intended for long imaging studies.
Conclusion: Selecting the Right Tool for the Job
The choice of an N-alkyl iodofluoroacetamide prosthetic group is a strategic decision that should be guided by the specific properties of the biomolecule being labeled and the intended biological application.
-
For larger biomolecules or when rapid clearance and low non-specific binding are paramount, an N-(¹⁸F-fluoroethyl) iodoacetamide is often the superior choice due to its lower lipophilicity.
-
For smaller peptides , or when there is a need to modulate biodistribution or enhance metabolic stability, an N-(¹⁸F-fluoropropyl) iodoacetamide may offer advantages, though this comes with the trade-off of potentially slower clearance and higher background signal.
By understanding the fundamental principles of reactivity and the structure-activity relationships governed by the N-alkyl chain, researchers can make informed decisions to develop highly specific and effective PET radiopharmaceuticals, ultimately accelerating the pace of drug discovery and clinical translation.
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A Comparative Guide to the Biological Activity of N-Methyl Iodofluoroacetamide Derivatives
Abstract
This guide provides a comparative analysis of the biological activity of N-Methyl iodofluoroacetamide derivatives. In the absence of direct experimental data for this specific class of compounds, this document synthesizes information from structurally related molecules, including N-methylated compounds, iodoacetamides, and fluoroacetamides. By examining the distinct roles of N-methylation and halogen substitution (iodine and fluorine), we extrapolate the potential biological profile of N-Methyl iodofluoroacetamide derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in the design and evaluation of novel therapeutic agents.
Introduction: The Landscape of Haloacetamides and N-Methylation in Drug Discovery
Haloacetamides are a class of compounds that have garnered significant attention in various scientific fields, from their use as pesticides to their role as covalent inhibitors in biomedical research. The incorporation of a halogen atom into an acetamide backbone can dramatically alter its chemical reactivity and biological activity. The nature of the halogen is a critical determinant of the compound's properties, with the leaving group potential following the order of I > Br > Cl.[1][2] This trend directly impacts their cytotoxicity and genotoxicity.[1][2]
Simultaneously, N-methylation is a widely employed strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The addition of a methyl group to a backbone amide can increase lipophilicity, improve metabolic stability, and modulate binding affinity and specificity.[3]
This guide will explore the individual contributions of iodine, fluorine, and N-methylation to the biological activity of acetamide derivatives to build a predictive framework for the properties of N-Methyl iodofluoroacetamide.
Comparative Analysis of Key Structural Features
To understand the potential biological activity of N-Methyl iodofluoroacetamide, we will dissect the known effects of its constituent parts: the iodoacetamide moiety, the fluoroacetamide moiety, and the N-methyl group.
The Role of the Iodoacetamide Moiety: Cysteine Alkylation and Enzyme Inhibition
Iodoacetamide is a well-characterized alkylating agent that acts as an irreversible inhibitor of cysteine peptidases.[4] Its mechanism of action involves the alkylation of the catalytic cysteine residue within the enzyme's active site.[4] This covalent modification prevents the formation of disulfide bonds and disrupts the protein's function. Due to this reactivity with thiol groups, iodoacetamide is widely used in proteomics for peptide mapping and as an inhibitor of deubiquitinase enzymes (DUBs).[4] The high reactivity of the carbon-iodine bond makes iodoacetamide a potent, albeit often non-specific, inhibitor.
The Fluoroacetamide Moiety: Metabolic Poisoning via Citric Acid Cycle Disruption
Fluoroacetamide exhibits a distinct and potent mechanism of toxicity. It acts as a metabolic poison by disrupting the citric acid cycle.[5][6] Upon entering the body, fluoroacetamide is metabolized to fluoroacetic acid, which then inhibits the enzyme aconitase.[5] This inhibition leads to a blockage of cellular respiration and a subsequent depletion of cellular energy, ultimately causing systemic toxicity.[5] Fluoroacetamide is recognized as a highly toxic compound and has been used as a rodenticide.[6][7]
The Impact of N-Methylation: Enhancing Drug-like Properties
N-methylation is a strategic modification in peptide and small molecule drug discovery. The introduction of a methyl group on the amide nitrogen can confer several advantageous properties, including:
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[3]
-
Enhanced Metabolic Stability: The methyl group can sterically hinder enzymatic degradation.[3]
-
Conformational Rigidity: N-methylation can lock the molecule into a more bioactive conformation, potentially increasing its binding affinity for a target.
Predicted Biological Profile of N-Methyl Iodofluoroacetamide Derivatives
Based on the activities of the parent compounds, N-Methyl iodofluoroacetamide derivatives are predicted to be highly bioactive molecules with a dual mechanism of action. The presence of the iodoacetamide functionality suggests a strong potential for covalent modification of cysteine residues in proteins, leading to enzyme inhibition. Concurrently, the fluoroacetamide component indicates a likelihood of metabolic conversion to a citric acid cycle inhibitor, resulting in cellular toxicity.
The N-methyl group would likely enhance the cellular uptake and distribution of these compounds due to increased lipophilicity. This could potentiate both the cysteine alkylating and metabolic poisoning effects.
Quantitative Data Comparison (Hypothetical)
While no direct experimental data exists for N-Methyl iodofluoroacetamide derivatives, the following table provides a comparative summary of the known biological effects of related compounds to guide future research.
| Compound/Moiety | Primary Biological Activity | Mechanism of Action | Potency/Toxicity | Key References |
| Iodoacetamide | Irreversible enzyme inhibition | Alkylation of cysteine residues | High | [4] |
| Fluoroacetamide | Metabolic poisoning | Inhibition of the citric acid cycle | Highly Toxic | [5][6] |
| Haloacetamides | Cytotoxicity, Genotoxicity | DNA damage (halogen dependent) | I > Br >> Cl | [1][2] |
| N-Methylation | Modulator of bioactivity | Increased lipophilicity, stability | Varies | [3] |
Experimental Protocols for Evaluation
Researchers aiming to investigate the biological activity of novel N-Methyl iodofluoroacetamide derivatives can adapt established protocols used for related compounds.
Synthesis of N-Methyl Iodofluoroacetamide Derivatives (A Generalized Approach)
The synthesis of these derivatives would likely involve a multi-step process. A potential synthetic route is outlined below. This is a generalized scheme and would require optimization for specific target molecules.
Caption: A potential synthetic route for N-Methyl iodofluoroacetamide.
Step-by-Step Protocol:
-
Activation of Fluoroacetic Acid: Convert fluoroacetic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Amidation: React the fluoroacetyl chloride with N-methylamine in an appropriate solvent with a base to form N-Methyl-fluoroacetamide.
-
α-Iodination: Introduce iodine at the alpha-carbon position of the N-Methyl-fluoroacetamide using a suitable iodinating agent, such as N-iodosuccinimide (NIS) or molecular iodine (I₂) under basic conditions.
-
Purification: Purify the final product using standard techniques such as column chromatography or recrystallization.
Cysteine Peptidase Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit a model cysteine peptidase, such as papain.
Caption: Workflow for a cysteine peptidase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the cysteine peptidase (e.g., papain), a fluorogenic or chromogenic substrate, and the N-Methyl iodofluoroacetamide derivative at various concentrations.
-
Pre-incubation: In a microplate, pre-incubate the enzyme with the test compound for a defined period to allow for covalent modification.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Data Acquisition: Measure the rate of product formation over time using a plate reader.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and determine the IC₅₀ value.
Cell Viability and Cytotoxicity Assay
This assay assesses the toxicity of the compounds against a panel of cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the N-Methyl iodofluoroacetamide derivative.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the EC₅₀ value.
Concluding Remarks and Future Directions
N-Methyl iodofluoroacetamide derivatives represent an unexplored class of compounds with the potential for potent and multi-faceted biological activity. The combination of a cysteine-reactive iodoacetamide moiety and a metabolism-disrupting fluoroacetamide group, enhanced by the pharmacokinetic benefits of N-methylation, suggests that these compounds could be powerful tools in chemical biology and drug discovery.
Future research should focus on the synthesis and in vitro evaluation of these derivatives to validate the predictions made in this guide. Structure-activity relationship (SAR) studies will be crucial to fine-tune the reactivity and selectivity of these compounds, potentially leading to the development of novel therapeutic agents or chemical probes.
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Safety Operating Guide
A Guide to the Proper Disposal of N-Methyl Iodofluoroacetamide
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. N-Methyl iodofluoroacetamide is one such compound with potential applications in various research settings. However, its dual halogenated structure—containing both iodine and fluorine—necessitates a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-Methyl iodofluoroacetamide, grounded in established principles of laboratory safety and hazardous waste management.
Due to the absence of a specific Safety Data Sheet (SDS) for N-Methyl iodofluoroacetamide, this guidance is synthesized from data on analogous compounds, such as 2-iodoacetamide and 2-fluoroacetamide, and general principles for managing halogenated organic waste as outlined by regulatory bodies like the U.S. Environmental Protection Agency (EPA).
Hazard Identification and Risk Assessment: A Cautious Approach
N-Methyl iodofluoroacetamide's structure suggests it may act as an alkylating agent, a class of compounds known for their high reactivity with biological nucleophiles like DNA, making them potentially toxic, mutagenic, and carcinogenic.[1] The presence of both iodo and fluoro groups can significantly influence its toxicological profile.
-
2-Iodoacetamide is classified as toxic if swallowed and may cause allergic skin and respiratory reactions.[2][3]
-
2-Fluoroacetamide is classified as fatal if swallowed or in contact with skin.[4] It is metabolized in the body to the highly toxic fluoroacetate, which disrupts the citric acid cycle.
Given these properties, N-Methyl iodofluoroacetamide must be handled as a highly toxic substance. A thorough risk assessment should be conducted before any procedure involving this compound.
Pre-Disposal: Waste Minimization and Segregation
The first step in responsible disposal is effective waste management at the source.
-
Waste Minimization: Plan experiments to use the minimum amount of N-Methyl iodofluoroacetamide necessary. This not only enhances safety but also reduces disposal costs.
-
Segregation: Halogenated organic waste should be segregated from non-halogenated waste.[5] The disposal of mixed waste streams is often more complex and expensive.[5] Collect all waste containing N-Methyl iodofluoroacetamide—including pure compound, solutions, and contaminated materials—in a dedicated waste container.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and disposal of N-Methyl iodofluoroacetamide waste.
Before handling the compound or its waste, ensure you are wearing the appropriate PPE.[6]
-
Gloves: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is advisable to consult a glove compatibility chart for halogenated compounds.[4] Always double-glove.
-
Eye Protection: Chemical safety goggles with side shields are mandatory.[6]
-
Lab Coat: A lab coat that fits properly and is fully buttoned is required to protect from splashes.[6]
-
Respiratory Protection: All handling of solid N-Methyl iodofluoroacetamide or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, with no leaks or cracks.
-
Solid Waste: For solid N-Methyl iodofluoroacetamide and grossly contaminated items (e.g., weighing paper, pipette tips), collect them in a designated solid waste container. Avoid generating dust.[7]
-
Liquid Waste: For solutions containing N-Methyl iodofluoroacetamide, use a designated liquid waste container. Do not mix with incompatible chemicals.
-
Aqueous Solutions: While N-Methyl iodofluoroacetamide may have limited water solubility, aqueous waste streams must still be treated as hazardous.
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with N-Methyl iodofluoroacetamide must be placed in a designated sharps container.
Properly labeling hazardous waste is a critical regulatory requirement.[8][9]
-
Hazardous Waste Tag: As soon as you begin collecting waste, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
Contents: Clearly list all constituents of the waste, including N-Methyl iodofluoroacetamide, solvents, and any other chemicals, with their approximate percentages.
-
Hazard Identification: Mark the appropriate hazard characteristics on the label. Based on analogous compounds, this would include "Toxic" and potentially "Corrosive" or "Irritant".[4][10]
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Store the N-Methyl iodofluoroacetamide waste away from incompatible materials, such as strong oxidizing agents, acids, and bases.[11]
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[12]
-
Contact EHS: Once the waste container is full or you are ready to have it removed, contact your institution's EHS department to arrange for a pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.[3]
-
Regulatory Framework: The disposal of hazardous waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[12][13] Your EHS office will ensure that the waste is transported and disposed of by a licensed hazardous waste disposal facility in compliance with all federal, state, and local regulations.[14][15]
Spill Management
Accidental spills must be handled immediately and safely.
-
Alert Personnel: Notify others in the lab of the spill.
-
Evacuate: If the spill is large or involves a highly concentrated solution, evacuate the immediate area.
-
PPE: Before cleaning up a small spill, don the appropriate PPE as described above.
-
Containment: For liquid spills, absorb the material with a non-combustible absorbent material like sand or vermiculite.[16]
-
Cleanup: Carefully sweep or scoop the absorbed material and any solid spill into the designated hazardous waste container.[17] Avoid creating dust.[7]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Data and Workflow Summary
Table 1: Key Safety and Disposal Information for Halogenated Acetamides
| Parameter | 2-Iodoacetamide | 2-Fluoroacetamide | N-Methyl iodofluoroacetamide (Inferred) |
| Primary Hazards | Toxic if swallowed, skin/respiratory sensitizer.[2][3] | Fatal if swallowed, fatal in contact with skin.[4] | Assumed to be highly toxic. |
| RCRA Waste Code | UN2811 (Toxic Solid, Organic, N.O.S.). | P057 (Acute Hazardous Waste).[15] | To be determined by EHS, likely UN2811. |
| Recommended PPE | Chemical goggles, gloves, lab coat, fume hood.[18] | Chemical goggles, gloves, protective clothing. | Chemical goggles, double gloves, lab coat, fume hood. |
| Spill Cleanup | Absorb, sweep up, and place in a sealed container for disposal.[19] | Absorb with non-combustible material, place in containers for disposal.[16] | Absorb, carefully sweep, and place in a sealed hazardous waste container. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-Methyl iodofluoroacetamide waste.
Caption: Figure 1. Disposal workflow for N-Methyl iodofluoroacetamide.
By adhering to these procedures, researchers can ensure the safe handling and disposal of N-Methyl iodofluoroacetamide, protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
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Mastering the Unseen Threat: A Comprehensive Guide to Handling N-Methyl Iodofluoroacetamide
For the vanguard of research and drug development, the introduction of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring the safety of all personnel. This guide serves as an essential, immediate safety and logistical resource for handling N-Methyl iodofluoroacetamide. As a Senior Application Scientist, my aim is to provide not just a set of procedures, but a framework of understanding, enabling you to work with confidence and security.
Hazard Assessment: Understanding the "Why" Behind the "How"
N-Methyl iodofluoroacetamide is classified as an irritant.[3][4] Based on analogous compounds, it should be treated as potentially toxic if swallowed, inhaled, or absorbed through the skin.[2] Alkylating agents, as a class, are known to be reactive and can pose significant health risks. Therefore, a cautious and well-documented approach to handling is paramount.
Key Potential Hazards:
-
Acute Toxicity: May be harmful if ingested, inhaled, or in contact with skin.[5]
-
Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.
| Hazard Class | Predicted Effect | Primary Exposure Routes |
| Acute Toxicity | Harmful if swallowed, inhaled, or skin contact | Oral, Inhalation, Dermal |
| Skin/Eye Irritation | Causes irritation/serious eye irritation | Dermal, Ocular |
| Sensitization | May cause allergic skin or respiratory reaction | Dermal, Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is the most critical barrier between you and potential exposure. A comprehensive PPE strategy is non-negotiable.[6] For handling N-Methyl iodofluoroacetamide, the following PPE is mandatory.[5]
-
Gloves: Double gloving with powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978) is required.[7] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[8] Change gloves immediately if contaminated or every 2-3 hours.[7][8]
-
Gown: A disposable, back-closing, poly-coated gown with long sleeves and tight-fitting cuffs is essential to prevent skin contact.[7][8]
-
Eye/Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[7][8][9]
-
Respiratory Protection: A NIOSH-certified N95 or higher respirator is necessary, especially when handling the solid compound or if there is a risk of aerosol generation.[7][8][9] All personnel using respirators must be fit-tested and trained in accordance with OSHA regulations (29 CFR 1910.134).[8]
-
Head and Shoe Covers: Disposable head and hair covers, as well as two pairs of shoe covers, should be worn in areas where N-Methyl iodofluoroacetamide is handled.[8][9]
Operational Protocol: From Receipt to Disposal
A structured workflow minimizes the risk of exposure and ensures a controlled environment.
Receiving and Storage
Upon receipt, inspect the container for any damage. Store N-Methyl iodofluoroacetamide in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[10] The container should be kept tightly closed and clearly labeled with the appropriate hazard warnings.[10] Store in a locked cabinet to restrict access.[1][2]
Handling and Preparation
All handling of N-Methyl iodofluoroacetamide should be conducted within a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.[10]
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure the work area is clean and uncluttered. Gather all necessary equipment and reagents.
-
Donning PPE: Follow the correct sequence for donning PPE to ensure complete protection.[8]
-
Weighing: If working with the solid form, handle it carefully to avoid creating dust.[10] Use a dedicated, contained balance if possible.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate deactivating solution (if available) or a cleaning agent. Properly doff and dispose of all PPE.[8]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Caption: A standard workflow for safely handling N-Methyl iodofluoroacetamide.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[2] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[10]
-
Spill Response: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material, and carefully sweep it into a designated hazardous waste container.[5][10] Clean the spill area thoroughly.
Caption: Immediate response plan for an N-Methyl iodofluoroacetamide spill.
Disposal Plan: A Responsible Conclusion
All waste contaminated with N-Methyl iodofluoroacetamide, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[5][8]
Disposal Steps:
-
Segregation: Collect all contaminated waste in clearly labeled, sealed containers.
-
Storage: Store waste containers in a designated, secure area.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[1][5] Do not dispose of this chemical down the drain.[5]
References
- SAFETY DATA SHEET (for Iodoacetamide). (2018-01-26). [Source URL not available]
-
GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Halyard Health. [Link]
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Safe handling of hazardous drugs. PubMed Central. [Link]
-
Personal Protective Equipment. POGO Satellite Manual. [Link]
-
What PPE Should Workers Use for Handling Cytotoxic Drugs?. OHS Insider. [Link]
- Appendix A Disposal Procedures by Chemical. [Source URL not available]
-
Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
